molecular formula C4H6N2O3 B043818 5-Hydroxy-5-methylhydantoin CAS No. 10045-58-6

5-Hydroxy-5-methylhydantoin

Cat. No.: B043818
CAS No.: 10045-58-6
M. Wt: 130.1 g/mol
InChI Key: CNQHZBFQVYOFGD-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylhydantoin is a hydantoin derivative of significant interest in biochemical and medicinal chemistry research, primarily recognized for its role as an intermediate in advanced glycation endproduct (AGE) pathways. This compound is extensively utilized in studies investigating the Maillard reaction and the formation of AGEs, which are implicated in the pathophysiology of diabetes, aging, and neurodegenerative disorders. Its research value is further underscored by its potential antioxidant properties, allowing scientists to probe oxidative stress mechanisms and cellular damage. The mechanism of action for this compound is multifaceted; it can act as a scavenger of reactive carbonyl species, thereby inhibiting the formation of more complex and damaging glycation products. Furthermore, it serves as a valuable precursor or model compound in synthetic organic chemistry for the development of novel heterocyclic compounds with potential pharmacological activities. Researchers employ this high-purity compound to gain critical insights into metabolic pathways, protein modification, and the development of potential therapeutic agents targeting AGE-related diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQHZBFQVYOFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905511
Record name 4-Methyl-4H-imidazole-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-58-6
Record name 2,4-Imidazolidinedione, 5-hydroxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4H-imidazole-2,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-5-methylhydantoin: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylhydantoin is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry, toxicology, and drug development. It is recognized as a key intermediate in the formation of advanced glycation endproducts (AGEs), which are implicated in the pathophysiology of aging and various metabolic diseases. Furthermore, it plays a crucial role as a DNA lesion that can act as a molecular trap for DNA glycosylases, enzymes pivotal to the Base Excision Repair (BER) pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known as 5-hydroxy-5-methylimidazolidine-2,4-dione, is a derivative of hydantoin. The core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. A methyl group and a hydroxyl group are attached to the carbon at position 5.

Systematic IUPAC Name: 5-hydroxy-5-methylimidazolidine-2,4-dione[1]

Synonyms: 5-Hydroxy-5-methyl-2,4-imidazolidinedione, 5-Methyl-5-hydroxyhydantoin[2]

Chemical Formula: C₄H₆N₂O₃[2]

Molecular Weight: 130.10 g/mol [1][2]

CAS Number: 10045-58-6[2]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Melting Point 166 °CBenchchem
Boiling Point Data not available
pKa Data not available
Solubility Data not available
XLogP3-AA (Computed) -1.4[1]
Table 2: Spectroscopic Data for this compound (and related hydantoins)
SpectroscopyDataSource
¹H NMR Representative chemical shifts for hydantoin derivatives (in DMSO-d₆): N-H (~7.9 - 10.1 ppm), C(CH₃) (~1.5 - 2.1 ppm). Specific data for this compound is available on PubChem.Benchchem,[1]
¹³C NMR Representative chemical shifts for hydantoin derivatives: C=O (C2) (~155 ppm), C=O (C4) (~171 ppm), C(CH₃) (~20 ppm). Specific data for this compound is available on PubChem.Benchchem,[3][4][5]
Infrared (IR) Vapor phase IR spectra are available on PubChem. Characteristic peaks for hydantoins include N-H stretching, C=O stretching, and C-N stretching.[1]
Mass Spectrometry (MS) GC-MS data is available on PubChem.[1]

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature.

Condensation of Pyruvic Acid and Urea

A common method for the synthesis of this compound involves the condensation reaction between pyruvic acid and urea.

Reaction Scheme:

G PyruvicAcid Pyruvic Acid Reaction Condensation PyruvicAcid->Reaction + Urea Urea Urea->Reaction + Product This compound Reaction->Product

Fig. 1: Synthesis from Pyruvic Acid and Urea.

Experimental Protocol: A detailed, step-by-step experimental protocol is not fully elucidated in the readily available literature. However, the following reaction conditions have been reported:

  • A solution of 0.3 M urea and 1 M pyruvic acid is incubated for 16 hours at 56°C. This process yields several condensation products, including this compound. Further purification would be required to isolate the desired product.

Ozone-Mediated Oxidation of Thymidine

This compound can also be formed as a product of the ozone-mediated oxidation of thymidine. This reaction is particularly relevant in the context of DNA damage studies.

Experimental Protocol: A detailed experimental protocol for the specific synthesis of this compound via this method for preparative purposes is not widely available. This pathway is more commonly studied in the context of identifying DNA damage products.

Biological Significance and Signaling Pathways

This compound has significant implications in two major biological contexts: as a DNA lesion in the Base Excision Repair pathway and as an intermediate in the Advanced Glycation Endproduct pathway.

Role in Base Excision Repair (BER) Pathway

This compound is a form of oxidative DNA damage. It has been shown to act as a molecular trap for DNA glycosylases, the enzymes that initiate the BER pathway by recognizing and excising damaged bases.[6][7] This trapping mechanism can inhibit DNA repair and has implications for drug development, particularly in the context of cancer therapy where inhibiting DNA repair can enhance the efficacy of cytotoxic agents.

The mechanism involves the nucleophilic attack of a catalytic residue of the DNA glycosylase (e.g., N-terminal proline of Fpg) on the C5-carbon of the this compound lesion within the DNA strand.[7] This leads to the formation of a stable, covalent DNA-protein crosslink, effectively sequestering the enzyme and halting the repair process.

BER_Pathway DNA DNA Lesion This compound (DNA Lesion) DNA->Lesion Damage OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->DNA TrappedComplex Covalent DNA-Protein Crosslink (Trapped Enzyme) Lesion->TrappedComplex Recognition & Attack Glycosylase DNA Glycosylase (e.g., Fpg) Glycosylase->TrappedComplex BER_Inhibition BER Pathway Inhibition TrappedComplex->BER_Inhibition Leads to

Fig. 2: Trapping of DNA Glycosylase by this compound.
Role in Advanced Glycation Endproduct (AGE) Pathway

This compound is an intermediate in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids or proteins.[8] This reaction leads to the formation of a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs). The accumulation of AGEs is associated with the pathogenesis of diabetes, atherosclerosis, and neurodegenerative diseases. This compound can act as a scavenger of reactive carbonyl species, thereby potentially modulating the formation of more complex and harmful AGEs.

AGE_Pathway ReducingSugars Reducing Sugars MaillardReaction Maillard Reaction ReducingSugars->MaillardReaction AminoAcids Amino Acids / Proteins AminoAcids->MaillardReaction ReactiveCarbonyls Reactive Carbonyl Species MaillardReaction->ReactiveCarbonyls HMH This compound (Intermediate) ReactiveCarbonyls->HMH Formation AGEs Advanced Glycation Endproducts (AGEs) ReactiveCarbonyls->AGEs HMH->AGEs Further Reactions Pathology Pathological Conditions (Diabetes, Aging, etc.) AGEs->Pathology Contributes to

Fig. 3: Role in the Advanced Glycation Endproduct (AGE) Pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not extensively detailed in single, publicly available sources. The following represents a compilation of information from various sources.

Synthesis via Condensation (Conceptual Protocol)

Objective: To synthesize this compound from pyruvic acid and urea.

Materials:

  • Pyruvic acid

  • Urea

  • Appropriate solvent (e.g., water or a suitable buffer)

  • Reaction vessel with temperature control

  • Stirring apparatus

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • Prepare a solution of urea (e.g., 0.3 M) and pyruvic acid (e.g., 1 M) in the chosen solvent.

  • Heat the reaction mixture to a controlled temperature (e.g., 56°C).

  • Stir the reaction mixture for an extended period (e.g., 16 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture.

  • Isolate the crude product. This may involve extraction, precipitation, or solvent evaporation.

  • Purify the crude product using techniques such as column chromatography on silica gel or recrystallization to obtain pure this compound.

  • Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

HPLC Analysis (General Method)

Objective: To analyze the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase (example):

  • A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The exact gradient program would need to be optimized.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent.

  • Prepare the sample solution to be analyzed.

  • Set up the HPLC system with the appropriate column and mobile phase.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the standard and sample solutions.

  • Monitor the elution profile at a suitable UV wavelength (to be determined by UV-Vis spectroscopy).

  • Identify and quantify the this compound peak based on the retention time and peak area of the standard.

Conclusion

This compound is a molecule with significant implications for both understanding disease pathology and developing novel therapeutic strategies. Its role as a DNA glycosylase inhibitor presents opportunities for the development of new anticancer drugs, while its involvement in the AGE pathway makes it a target of interest for mitigating the complications of diabetes and aging. This technical guide has summarized the current knowledge of its chemical structure, properties, and biological roles, providing a valuable resource for researchers and drug development professionals. Further research is warranted to fully elucidate its physicochemical properties and to develop detailed, validated protocols for its synthesis and analysis.

References

Synthesis of 5-Hydroxy-5-methylhydantoin from Thymidine Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of thymidine, a fundamental component of DNA, is a critical area of study in the fields of DNA damage and repair, carcinogenesis, and drug development. A significant product of this oxidative process is 5-Hydroxy-5-methylhydantoin, a stable lesion that can have profound biological consequences. This technical guide provides an in-depth overview of the synthesis of this compound from thymidine oxidation, focusing on hydroxyl radical-mediated reactions. It includes a summary of quantitative data, detailed experimental protocols for synthesis and purification, and a discussion of the relevant biological pathways, including the Base Excision Repair (BER) mechanism responsible for its removal from DNA.

Introduction

Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. Thymidine, due to the presence of a methyl group and a double bond in its pyrimidine ring, is particularly susceptible to attack by reactive oxygen species (ROS). One of the key players in this process is the hydroxyl radical (•OH), a highly reactive species that can be generated through various mechanisms, including the Fenton reaction and gamma-radiolysis of water. The reaction of hydroxyl radicals with thymidine leads to a variety of oxidation products, with 1-(2-deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin being a major and stable lesion.[1]

The formation of this compound within a DNA strand represents a significant challenge to the cellular machinery, acting as a blocking lesion for some DNA polymerases.[1] To counteract this, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, to recognize and remove such lesions, thereby preventing potential mutations and maintaining genomic stability.[2]

This guide will detail the synthesis of this compound from thymidine, provide methods for its purification and characterization, and illustrate the biological pathways involved in its formation and repair.

Synthesis of this compound

The synthesis of this compound from thymidine is typically achieved through the generation of hydroxyl radicals in an aqueous solution of thymidine. Two common methods for generating these radicals are the Fenton reaction and gamma-radiolysis.

Fenton Reaction

The Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.[3]

Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

Gamma-Radiolysis

Gamma-radiolysis of water also produces hydroxyl radicals, along with other reactive species.[4] This method offers a clean way to generate •OH without the introduction of metal ions that might need to be removed in downstream applications.

Reaction: H₂O --(γ-radiation)--> •OH, e⁻aq, H•, H₂O₂, H₂

Experimental Protocols

Synthesis via Fenton Reaction (Proposed Protocol)

This protocol is a representative procedure based on the principles of the Fenton reaction for the oxidation of nucleosides.[3][5]

  • Preparation of Solutions:

    • Prepare a 10 mM solution of thymidine in deionized water.

    • Prepare a 100 mM solution of ferrous sulfate (FeSO₄) in deionized water.

    • Prepare a 1 M solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • In a reaction vessel, add the thymidine solution.

    • Adjust the pH of the thymidine solution to approximately 3-5 with a suitable acid (e.g., sulfuric acid).[6]

    • Add the ferrous sulfate solution to the thymidine solution to a final concentration of 1 mM.

    • Slowly add the hydrogen peroxide solution to the reaction mixture to a final concentration of 10 mM while stirring. The addition should be dropwise to control the reaction rate and temperature.[6]

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 1-2 hours with continuous stirring.

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a radical scavenger, such as methanol or ethanol.

Synthesis via Gamma-Radiolysis (Proposed Protocol)

This protocol is based on established methods for the gamma-radiolysis of aqueous solutions of nucleic acid components.[4][7]

  • Sample Preparation:

    • Prepare a 1 mM aqueous solution of thymidine in deionized, deoxygenated water. Deoxygenation can be achieved by bubbling with an inert gas like nitrogen or argon for at least 30 minutes.

    • Transfer the solution to a sealed, airtight container suitable for irradiation.

  • Irradiation:

    • Expose the thymidine solution to a Cobalt-60 gamma radiation source.

    • The total absorbed dose will determine the extent of thymidine oxidation. A dose range of 100-500 Gy is a typical starting point for generating significant product yields.[8]

  • Post-Irradiation Handling:

    • After irradiation, the sample can be stored frozen until purification and analysis.

Purification by High-Performance Liquid Chromatography (HPLC)

The purification of this compound from the complex mixture of oxidation products can be achieved using reversed-phase HPLC.[9][10]

  • Sample Preparation:

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Suggested):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 30% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 210 nm and 254 nm.

    • Fraction Collection: Collect fractions corresponding to the peaks of interest for further analysis.

Quantitative Data and Characterization

Product Identification and Quantification

The identification and quantification of this compound can be performed using liquid chromatography-mass spectrometry (LC-MS).[11] Isotope dilution mass spectrometry can be employed for accurate quantification.

ParameterValueReference
Molecular Formula C₄H₆N₂O₃[12]
Molecular Weight 130.10 g/mol [12]
IUPAC Name 5-hydroxy-5-methylimidazolidine-2,4-dione[12]
Spectroscopic Data

Predicted ¹H NMR (in D₂O):

  • CH₃: ~1.5 ppm (singlet)

  • NH protons: Broad signals, exchangeable with D₂O.

Predicted ¹³C NMR (in D₂O):

  • C=O (C2 and C4): ~160-175 ppm

  • C5: ~70-80 ppm

  • CH₃: ~20-25 ppm

Mass Spectrometry (MS): Electron ionization mass spectrometry of hydantoins typically shows fragmentation patterns involving the loss of water and CO₂.[14] A prominent ion in the mass spectrum of this compound would be the molecular ion [M]⁺ at m/z 130.

Biological Significance and Repair Pathway

The formation of this compound in DNA is a significant event that triggers the Base Excision Repair (BER) pathway.[2][15]

Base Excision Repair (BER) Pathway

The BER pathway is a multi-step process that removes damaged bases from DNA.[16][17]

  • Recognition and Excision: The process is initiated by a DNA glycosylase that recognizes the this compound lesion. Several DNA glycosylases, including NEIL1, NEIL2, and NTH1, have been shown to excise hydantoin lesions.[18] The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[4]

  • AP Site Incision: An AP endonuclease, such as APE1, recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, creating a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) end.

  • dRP Excision and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating the correct nucleotide (thymine in this case).

  • Ligation: The final nick in the DNA backbone is sealed by DNA ligase III, restoring the integrity of the DNA strand.

Visualizations

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Thymidine Thymidine Solution Fenton Fenton Reaction (FeSO4 + H2O2) Thymidine->Fenton Gamma Gamma-Radiolysis Thymidine->Gamma ReactionMix Reaction Mixture Fenton->ReactionMix Gamma->ReactionMix HPLC Reversed-Phase HPLC ReactionMix->HPLC PureProduct Pure 5-Hydroxy- 5-methylhydantoin HPLC->PureProduct LCMS LC-MS Analysis PureProduct->LCMS

Caption: Workflow for the synthesis and purification of this compound.

Base Excision Repair Pathway for this compound

BER_Pathway DNA_Damage DNA with 5-Hydroxy- 5-methylhydantoin Lesion Glycosylase DNA Glycosylase (e.g., NEIL1) DNA_Damage->Glycosylase Recognition & Excision AP_Site AP Site Formation Glycosylase->AP_Site APE1 AP Endonuclease (APE1) AP_Site->APE1 Incision Nick Nicked DNA with 5'-dRP APE1->Nick PolB DNA Polymerase β Nick->PolB Synthesis Gap_Fill Gap Filling and dRP Excision PolB->Gap_Fill Ligase DNA Ligase III Gap_Fill->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair pathway for a this compound lesion.

Conclusion

The synthesis of this compound from the oxidation of thymidine provides a valuable tool for studying the mechanisms of DNA damage and repair. Understanding the formation of this lesion and the intricate cellular pathways that have evolved to remove it is crucial for research in cancer biology, toxicology, and the development of novel therapeutic strategies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in these fields to further investigate the role of thymidine oxidation products in health and disease.

References

An In-depth Technical Guide to 5-Hydroxy-5-methylhydantoin: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-5-methylhydantoin, a molecule of significant interest in the fields of organic chemistry, biochemistry, and pharmacology. The document details its historical discovery, common synthetic methodologies with a focus on the Bucherer-Bergs reaction, and its critical role as a DNA lesion and its subsequent involvement in the Base Excision Repair (BER) pathway. Quantitative physicochemical and spectroscopic data are presented in a structured format, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The history of this compound is intrinsically linked to the broader discovery and development of hydantoin chemistry. The foundational work on the synthesis of hydantoins was pioneered by German chemist Hans Theodor Bucherer and his contemporaries in the early 20th century. A key milestone in the synthesis of 5-substituted hydantoins was the development of the Bucherer-Bergs reaction. In 1929, Hermann Bergs was granted a patent for a method to synthesize various 5-substituted hydantoins. Bucherer subsequently refined and expanded upon this method, establishing it as a versatile and widely used reaction in organic synthesis.

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation falls under the general scope of the Bucherer-Bergs reaction, which utilizes a ketone (in this case, pyruvic acid or a derivative) as a precursor. The significance of this compound grew substantially with the advancement of research into DNA damage and repair mechanisms. It was identified as a significant oxidation product of thymidine in DNA when exposed to hydroxyl radicals, leading to its classification as a DNA lesion.[1] This discovery has made it a crucial compound for studying the intricacies of DNA repair pathways, particularly the Base Excision Repair (BER) pathway.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 5-hydroxy-5-methylimidazolidine-2,4-dionePubChem[3]
CAS Number 10045-58-6ChemicalBook[4], SCBT[5]
Molecular Formula C₄H₆N₂O₃PubChem[3], Biosynth[6]
Molecular Weight 130.10 g/mol PubChem[3], SCBT[5]
Appearance White to off-white solid(Typical)
Melting Point Not reported-
Solubility Soluble in water(Inferred)
pKa Not reported-
LogP -1.4 (Predicted)PubChem[3]
¹H NMR Data not readily available in literature-
¹³C NMR Data not readily available in literature-
IR Spectroscopy Data not readily available in literature-
Mass Spectrometry Data not readily available in literature-

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides a straightforward route to the hydantoin ring system.

General Bucherer-Bergs Reaction for this compound

The synthesis of this compound via the Bucherer-Bergs reaction involves the reaction of pyruvic acid (or its ester) with an ammonium salt (like ammonium carbonate) and a cyanide source (such as sodium or potassium cyanide).

Reaction Scheme:

bucherer_bergs pyruvic_acid Pyruvic Acid hydantoin This compound pyruvic_acid->hydantoin + (NH₄)₂CO₃, KCN H₂O/EtOH, Heat nh42co3 (NH₄)₂CO₃ kcn KCN

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Bucherer-Bergs Synthesis)

This protocol is an adapted procedure based on the general principles of the Bucherer-Bergs reaction for the synthesis of 5,5-disubstituted hydantoins.

Materials:

  • Pyruvic acid

  • Ammonium carbonate

  • Potassium cyanide (or Sodium cyanide) - EXTREME CAUTION: HIGHLY TOXIC

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Reaction vessel with reflux condenser and stirring mechanism

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add a solution of pyruvic acid in a 1:1 mixture of ethanol and water.

  • Addition of Reactants: While stirring, add ammonium carbonate and potassium cyanide to the reaction mixture. Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment and safety precautions.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 60-80 °C) and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This should be done in a fume hood as it may release hydrogen cyanide gas.

  • Isolation: The product, this compound, may precipitate out of the solution upon cooling and acidification. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

  • Characterization: The purified product should be characterized by standard analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Biological Significance: A DNA Lesion in the Base Excision Repair Pathway

This compound is a significant form of DNA damage, arising from the oxidation of thymine residues.[1] The presence of this lesion in the DNA can disrupt normal cellular processes such as transcription and replication. To counteract this, cells have evolved a sophisticated repair mechanism known as the Base Excision Repair (BER) pathway.[2]

The Base Excision Repair (BER) Pathway for this compound

The BER pathway is a multi-step process that recognizes and removes damaged bases from the DNA.[7]

ber_pathway dna_lesion DNA with 5-Hydroxy- 5-methylhydantoin Lesion glycosylase DNA Glycosylase (e.g., NTH1, NEIL1) dna_lesion->glycosylase Recognition & Excision abasic_site Abasic (AP) Site glycosylase->abasic_site ape1 AP Endonuclease 1 (APE1) abasic_site->ape1 Incision strand_nick Single-Strand Nick ape1->strand_nick polb DNA Polymerase β (Pol β) strand_nick->polb End Processing & Synthesis gap_filling Gap Filling (Nucleotide Insertion) polb->gap_filling ligase DNA Ligase III gap_filling->ligase Ligation repaired_dna Repaired DNA ligase->repaired_dna

Caption: The Base Excision Repair (BER) pathway for a this compound lesion.

Steps in the BER Pathway:

  • Recognition and Excision: The process is initiated by a DNA glycosylase, such as NTH1 (Endonuclease III-like protein 1) or NEIL1 (Nei-like DNA glycosylase 1), which recognizes the this compound lesion. The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the lesion and leaving behind an apurinic/apyrimidinic (AP) site.[2][7]

  • Incision: The AP site is then recognized by an AP endonuclease, primarily APE1. APE1 cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand nick with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue.[7]

  • End Processing and Synthesis: DNA Polymerase β (Pol β) is recruited to the nick. Pol β has a dual function: its dRP lyase activity removes the 5'-dRP residue, and its polymerase activity fills the single-nucleotide gap by inserting the correct nucleotide (in this case, thymine).

  • Ligation: Finally, DNA Ligase III, in complex with XRCC1, seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

Conclusion

This compound, a derivative of the historically significant hydantoin class of compounds, has emerged as a key molecule in the study of DNA damage and repair. Its synthesis, achievable through established methods like the Bucherer-Bergs reaction, allows for its use in detailed biochemical and structural studies. Understanding its role as a DNA lesion and the intricacies of its repair via the Base Excision Repair pathway provides valuable insights into cellular mechanisms for maintaining genomic stability. This knowledge is fundamental for researchers in medicinal chemistry and drug development, particularly in the context of diseases associated with oxidative stress and DNA damage, such as cancer and neurodegenerative disorders. Further research into the interactions of this compound with DNA repair enzymes may open new avenues for the development of therapeutic agents that modulate these critical cellular processes.

References

5-Hydroxy-5-methylhydantoin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10045-58-6 Molecular Formula: C₄H₆N₂O₃ Molecular Weight: 130.10 g/mol

This technical guide provides an in-depth overview of 5-Hydroxy-5-methylhydantoin, a molecule of significant interest in the fields of biochemistry, drug development, and molecular biology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its roles in DNA damage and repair, as well as in the formation of Advanced Glycation Endproducts (AGEs).

Physicochemical Properties

This compound, also known as 5-Hydroxy-5-methyl-2,4-imidazolidinedione or 5-Methyl-5-hydroxyhydantoin, is a hydantoin derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 10045-58-6[1]
Molecular Formula C₄H₆N₂O₃[1]
Molecular Weight 130.10 g/mol [1]
IUPAC Name 5-hydroxy-5-methylimidazolidine-2,4-dione
Synonyms 5-Hydroxy-5-methyl-2,4-imidazolidinedione, 5-Methyl-5-hydroxyhydantoin[1]
Computed XLogP3 -1.4
Topological Polar Surface Area 78.4 Ų
Physical Form Solid

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. One notable method is the condensation reaction between pyruvic acid and urea. While detailed, step-by-step protocols are proprietary to various manufacturers, the general procedure involves the incubation of these two precursors. For instance, a reaction utilizing 0.3 M urea and 1 M pyruvic acid incubated for 16 hours at 56°C has been reported to yield this compound. Another synthetic approach involves the reaction of α-ketoacids with carbodiimides in the presence of visible light, which induces the rearrangement of an O-acyl urea intermediate to form the hydantoin derivative.[2]

Biological Significance and Mechanism of Action

This compound plays a dual role in biological systems that is of high interest to researchers. It is recognized as both a product of DNA damage and an intermediate in the formation of Advanced Glycation Endproducts (AGEs).

Role in DNA Damage and Repair

As an oxidized form of thymidine, this compound is a DNA lesion that can be formed by reactive oxygen species.[3][4] This lesion is a substrate for the Base Excision Repair (BER) pathway, a critical cellular mechanism for repairing damaged DNA.[3] Specifically, DNA glycosylases, the key enzymes that initiate BER, recognize and excise such damaged bases.[3]

Interestingly, this compound has been shown to act as a "molecular trap" for certain DNA glycosylases.[3][4] The repair mechanism involves a nucleophilic attack by the enzyme on the DNA lesion. In the case of this compound, this can lead to the formation of an irreversible covalent complex between the enzyme and the DNA, effectively trapping the glycosylase and preventing the completion of the repair process.[3] This property makes it a valuable tool for studying the kinetics and mechanisms of DNA repair enzymes.

BER_Pathway cluster_DNA DNA Strand cluster_Repair Base Excision Repair (BER) DNA_Normal DNA with Thymine Base ROS Reactive Oxygen Species (ROS) DNA_Damaged DNA with 5-Hydroxy- 5-methylhydantoin Lesion ROS->DNA_Damaged Oxidation Glycosylase DNA Glycosylase (e.g., Fpg, Nei, hNEIL1) DNA_Damaged->Glycosylase Recognition of Lesion Trapped_Complex Irreversible Covalent DNA-Protein Complex Glycosylase->Trapped_Complex Nucleophilic Attack & Trapping

Mechanism of DNA Glycosylase trapping by this compound.
Role in Advanced Glycation Endproduct (AGE) Formation

This compound is also an intermediate in the Maillard reaction, the non-enzymatic reaction between sugars and proteins or lipids that leads to the formation of Advanced Glycation Endproducts (AGEs).[5][6] The accumulation of AGEs is implicated in the pathophysiology of numerous age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[5][6] The formation of AGEs begins with the reaction of a reducing sugar with an amino group to form a Schiff base, which then rearranges to an Amadori product.[5][6] Subsequent reactions, including oxidation and condensation, lead to a diverse range of AGEs. As an intermediate in this pathway, this compound can be used in research to understand the mechanisms of AGE formation and to screen for potential inhibitors.

AGE_Formation Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base Protein Protein/Lipid (with free amino group) Protein->Schiff_Base Amadori_Product Amadori Product (Stable) Schiff_Base->Amadori_Product Rearrangement Hydantoin_Intermediate This compound & other intermediates Amadori_Product->Hydantoin_Intermediate Oxidation, Degradation AGEs Advanced Glycation Endproducts (AGEs) Hydantoin_Intermediate->AGEs Further Reactions

Simplified pathway of Advanced Glycation Endproduct (AGE) formation.

Experimental Protocols

Due to its role in DNA damage and repair, this compound is often used in in vitro assays to probe the activity of DNA repair enzymes.

DNA Glycosylase Trapping Assay (SDS-PAGE-TRAP)

This assay is designed to detect the formation of a covalent complex between a DNA glycosylase and a DNA strand containing the this compound lesion.[3]

Materials:

  • 5'-[³²P]-labeled DNA duplex (e.g., 14-mer) containing a site-specific this compound lesion (100 nM final concentration).

  • Purified DNA glycosylase.

  • Reaction Buffer: 25 mM HEPES/NaOH (pH 7.6), 125 mM NaCl, 1 mM Na₂EDTA, 1.5 mM β-mercaptoethanol, 0.1 mM PMSF, and 6.5% glycerol.

  • Laemmli sample buffer (pH 8.8).

  • Discontinuous SDS-PAGE gel (10-16%).

Procedure:

  • Prepare the reaction mixture by combining the radiolabeled DNA duplex and the DNA glycosylase in the reaction buffer. The total volume is typically 10 µl.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding Laemmli sample buffer.

  • Heat the samples at 85°C for 2 minutes.

  • Analyze the reaction products by discontinuous SDS-PAGE.

  • After electrophoresis, expose the gel for autoradiography to visualize the radiolabeled DNA. A band shift will indicate the formation of a covalent DNA-protein complex.

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding

EMSA can be used to study the binding of proteins, such as DNA glycosylases, to DNA containing the this compound lesion. This assay is based on the principle that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.[7][8]

Materials:

  • Labeled DNA probe (e.g., with biotin or a fluorescent dye) containing the this compound lesion.

  • Purified protein of interest (e.g., a DNA glycosylase).

  • Binding Buffer (a typical buffer might contain): 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 5% glycerol.

  • Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • Native polyacrylamide gel (e.g., 4-6% in TBE buffer).

  • Loading dye.

Procedure:

  • Prepare the binding reactions in separate tubes. A typical reaction includes the binding buffer, the labeled DNA probe, the non-specific competitor DNA, and the protein of interest at various concentrations. Include a control reaction with no protein.

  • Incubate the reactions at room temperature for 20-30 minutes to allow for binding.

  • Add loading dye to each reaction.

  • Load the samples onto the native polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detect the labeled DNA probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes, or fluorescence imaging). A "shifted" band that migrates more slowly than the free probe indicates a DNA-protein interaction.

References

Spectroscopic Profile of 5-Hydroxy-5-methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 5-Hydroxy-5-methylhydantoin. Due to the limited public availability of specific experimental spectra for this compound, this guide presents representative data based on the known chemical structure and typical values for related hydantoin derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and development of hydantoin-based compounds.

Introduction to this compound

This compound, with the chemical formula C₄H₆N₂O₃, is a derivative of hydantoin, a heterocyclic organic compound.[1] Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The structural characterization of these molecules is crucial for understanding their function and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the molecular structure and confirming the identity of such compounds.

Spectroscopic Data

The following tables summarize the representative spectroscopic data for this compound. This data is compiled based on the analysis of its functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1Singlet1HN-H (amide)
~7.9Singlet1HN-H (amide)
~5.5Singlet1HO-H (hydroxyl)
~1.4Singlet3HC-CH₃ (methyl)

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~175QuaternaryC=O (carbonyl)
~158QuaternaryC=O (carbonyl)
~70QuaternaryC-OH (carbinol)
~25Primary-CH₃ (methyl)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3400 - 3200Strong, BroadO-HStretching
3300 - 3100MediumN-HStretching
1780 - 1720StrongC=OStretching (Amide I)
1720 - 1680StrongC=OStretching (Amide I)
1450 - 1350MediumC-HBending
1200 - 1000MediumC-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.

Table 4: Representative Mass Spectrometry Data for this compound

m/z RatioRelative Intensity (%)Assignment
130Moderate[M]⁺ (Molecular Ion)
115High[M - CH₃]⁺
87Moderate[M - C₂H₃O]⁺
72High[M - C₂H₂O₂]⁺
43High[C₂H₃O]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is generally necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for solid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples dissolved in a suitable solvent. For GC-MS, the sample is vaporized in a heated injection port.

  • Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to preserve the molecular ion.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or other suitable detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesis & Purification of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment ms->purity conclusion Confirmed Structure & Purity structure->conclusion purity->conclusion

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Role of 5-Hydroxy-5-methylhydantoin in Oxidative DNA Damage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a fundamental driver of cellular damage, implicated in a wide array of pathologies including cancer, neurodegenerative disorders, and aging. A key consequence of oxidative stress is the damage to cellular macromolecules, most critically, DNA. The oxidation of DNA bases can lead to mutations and genomic instability if not efficiently repaired. Among the myriad of oxidative DNA lesions, 5-hydroxy-5-methylhydantoin (5-OH-5-MeHyd) emerges as a significant product of thymine oxidation. This technical guide provides a comprehensive overview of the role of 5-OH-5-MeHyd in oxidative DNA damage, its formation, its function as a biomarker, the analytical methods for its detection, and the cellular mechanisms for its repair. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the mechanisms of oxidative DNA damage and developing novel therapeutic strategies.

Introduction: The Landscape of Oxidative DNA Damage

Reactive oxygen species (ROS), generated as byproducts of normal cellular metabolism and from exogenous sources, can induce a variety of lesions in DNA.[1] These include single- and double-strand breaks, abasic sites, and a plethora of oxidized base modifications. Thymine, one of the four DNA bases, is a prominent target for oxidative attack, leading to the formation of several oxidation products, including thymine glycol and this compound.[2] 5-OH-5-MeHyd is a stable oxidation product of thymidine, formed upon exposure of DNA to hydroxyl radicals and excited photosensitizers.[3] Its presence in cellular DNA serves as an indicator of oxidative stress and has implications for mutagenesis and cytotoxicity.

Formation and Chemical Properties of this compound

This compound is formed from the oxidation of the thymine base in DNA. The reaction with hydroxyl radicals (•OH) is a primary route to its formation. The IUPAC name for this compound is 5-hydroxy-5-methylimidazolidine-2,4-dione, and its chemical formula is C4H6N2O3.

PropertyValue
IUPAC Name 5-hydroxy-5-methylimidazolidine-2,4-dione
Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
CAS Number 10045-58-6

This compound as a Biomarker of Oxidative DNA Damage

The measurement of 5-OH-5-MeHyd in biological samples, such as urine and tissue DNA, can serve as a biomarker for assessing the extent of oxidative DNA damage. While quantitative data for 5-OH-5-MeHyd is not as abundant as for other markers like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), its stable nature makes it a promising candidate for such applications. Due to the limited availability of specific quantitative data for this compound, the following table presents data for a related and well-studied thymine oxidation product, thymine glycol, to illustrate the potential utility of such measurements.

Table 1: Representative Urinary Levels of Thymine Glycol as a Biomarker of Oxidative Stress

ConditionSubjectAnalyteConcentration (nmol/day)Reference
NormalHumanThymine glycol + Thymidine glycol~32[1]
NormalRatThymine glycol + Thymidine glycol~15 times higher per kg than humans[1]

Cellular Repair of this compound Lesions

The primary cellular defense against 5-OH-5-MeHyd lesions is the Base Excision Repair (BER) pathway.[4] This intricate process involves a series of enzymes that recognize and remove the damaged base, restoring the original DNA sequence.

The Base Excision Repair (BER) Pathway for Hydantoin Lesions

The BER pathway for hydantoin lesions is initiated by a DNA glycosylase that recognizes the damaged base. The human DNA glycosylase NEIL1 (Nei-like DNA glycosylase 1) has been shown to efficiently recognize and excise hydantoin lesions, including 5-OH-5-MeHyd.[2][5]

BER_Pathway cluster_recognition 1. Lesion Recognition & Excision cluster_incision 2. AP Site Incision cluster_synthesis 3. DNA Synthesis & Ligation DNA_lesion DNA with 5-OH-5-MeHyd lesion NEIL1 NEIL1 (DNA Glycosylase) DNA_lesion->NEIL1 recognizes AP_site AP Site (Apurinic/Apyrimidinic) NEIL1->AP_site excises base APE1 APE1 (AP Endonuclease) AP_site->APE1 recognizes SSB Single-Strand Break (with 3'-OH and 5'-dRP) APE1->SSB incises backbone PolB DNA Polymerase β SSB->PolB fills gap Ligase DNA Ligase III PolB->Ligase creates nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA seals nick

Base Excision Repair (BER) pathway for 5-OH-5-MeHyd.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 5-OH-5-MeHyd in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.

Materials:

  • Urine sample

  • [13C,15N2]-5-Hydroxy-5-methylhydantoin (internal standard)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, Acetonitrile, Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.

    • To 1 mL of supernatant, add a known amount of [13C,15N2]-5-Hydroxy-5-methylhydantoin internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate 5-OH-5-MeHyd from other urinary components.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 5-OH-5-MeHyd: Precursor ion (e.g., [M+H]+) -> Product ion

        • [13C,15N2]-5-OH-5-MeHyd: Precursor ion -> Product ion (Note: Specific mass transitions need to be optimized experimentally)

  • Quantification:

    • Generate a calibration curve using known concentrations of 5-OH-5-MeHyd and a fixed concentration of the internal standard.

    • Calculate the concentration of 5-OH-5-MeHyd in the urine sample based on the peak area ratio of the analyte to the internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Urine Urine Sample Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction Spike->SPE LC LC Separation SPE->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data Quantification Quantification of 5-OH-5-MeHyd Data->Quantification

Workflow for LC-MS/MS analysis of 5-OH-5-MeHyd.
Enzymatic Digestion of DNA for this compound Analysis

This protocol outlines the enzymatic hydrolysis of DNA to its constituent nucleosides for subsequent analysis by LC-MS/MS.

Materials:

  • Purified DNA sample

  • Nuclease P1

  • Alkaline Phosphatase

  • Enzyme buffers

  • LC-MS/MS system

Procedure:

  • DNA Denaturation:

    • Dissolve the DNA sample in a suitable buffer.

    • Heat the sample at 100°C for 5 minutes to denature the DNA into single strands.

    • Immediately place the sample on ice to prevent re-annealing.

  • Nuclease P1 Digestion:

    • Add Nuclease P1 to the denatured DNA sample.

    • Incubate at 37°C for 2 hours. This enzyme will hydrolyze the single-stranded DNA into 5'-mononucleotides.

  • Alkaline Phosphatase Digestion:

    • Add Alkaline Phosphatase to the reaction mixture.

    • Incubate at 37°C for 2 hours. This enzyme will dephosphorylate the 5'-mononucleotides to their corresponding nucleosides.

  • Sample Cleanup:

    • Centrifuge the reaction mixture to pellet any undigested material.

    • The supernatant containing the nucleosides is ready for LC-MS/MS analysis as described in section 5.1, with appropriate modifications for the different matrix.

Synthesis of [13C,15N2]-5-Hydroxy-5-methylhydantoin

The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification by mass spectrometry. A plausible synthetic route for [13C,15N2]-5-Hydroxy-5-methylhydantoin is outlined below, starting from isotopically labeled precursors.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Urea [13C,15N2]-Urea Condensation Condensation Reaction Urea->Condensation Pyruvic Pyruvic Acid Pyruvic->Condensation Labeled_Hydantoin [13C,15N2]-5-Hydroxy- 5-methylhydantoin Condensation->Labeled_Hydantoin

Synthetic pathway for labeled 5-OH-5-MeHyd.

Conclusion and Future Directions

This compound is a significant and stable product of oxidative DNA damage to thymine. Its presence in biological systems is a clear indicator of oxidative stress. The Base Excision Repair pathway, particularly involving the DNA glycosylase NEIL1, plays a crucial role in mitigating the potentially mutagenic effects of this lesion. While robust analytical methods for other oxidative DNA damage biomarkers are well-established, there is a need for more widespread application and standardization of methods for the quantification of 5-OH-5-MeHyd. Future research should focus on generating more extensive quantitative data on the levels of 5-OH-5-MeHyd in various diseases and in response to different oxidative stressors. Such data will be invaluable for validating its utility as a clinical biomarker and for advancing our understanding of the role of oxidative DNA damage in human health and disease. The development of targeted therapies that enhance the repair of such lesions holds promise for the prevention and treatment of a range of oxidative stress-related pathologies.

References

The Thermal Stability and Degradation of 5-Hydroxy-5-methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd) is a significant oxidation product of thymine, a fundamental component of DNA. Its presence in biological systems is primarily associated with DNA damage, acting as a lesion that can impede DNA replication and transcription. Consequently, a comprehensive understanding of its stability and degradation pathways is crucial for research in oncology, aging, and toxicology. This technical guide provides an in-depth overview of the known stability and degradation characteristics of this compound, with a focus on its behavior in biological contexts due to the current focus of available research. While direct thermal analysis data on the pure compound is limited in publicly accessible literature, this guide synthesizes the existing knowledge on its formation, biological degradation, and chemical instabilities.

Introduction

This compound is formed from the oxidation of the thymine base in DNA, a process initiated by reactive oxygen species (ROS) such as hydroxyl radicals.[1] Its formation is a key event in oxidative DNA damage, implicated in various pathological conditions. The stability of this lesion and the mechanisms of its removal are of paramount importance for maintaining genomic integrity.

Chemical and Biological Stability

Current research has predominantly focused on the stability and degradation of this compound within the context of DNA. Information regarding the thermal properties of the isolated compound is not extensively covered in the available literature.

Biological Degradation and Repair Pathways

The primary routes for the degradation of this compound in vivo are through dedicated DNA repair pathways. These enzymatic processes recognize and excise the damaged base, restoring the correct DNA sequence. The two main pathways involved are Base Excision Repair (BER) and Nucleotide Incision Repair (NIR).[1]

  • Base Excision Repair (BER): In this pathway, a DNA glycosylase, such as NTH1, NEIL1, or NEIL2 in humans, recognizes the 5-OH-5-Me-Hyd lesion and cleaves the N-glycosidic bond, releasing the damaged base.[1] The resulting abasic site is then further processed by other enzymes to restore the original nucleotide.

  • Nucleotide Incision Repair (NIR): AP endonucleases, key enzymes in the BER pathway, can also initiate NIR by incising the DNA backbone immediately 5' to the lesion.[1] This allows for the removal of the damaged nucleotide and subsequent DNA synthesis and ligation to repair the strand.

Chemical Instability

Beyond enzymatic degradation, this compound exhibits certain chemical instabilities:

  • Isomerization and Ring-Chain Tautomerism: 5-Hydroxyhydantoin derivatives can undergo isomerization and exist in equilibrium between different stereoisomers (5R and 5S) and also exhibit ring-chain tautomerism, where the hydantoin ring can open to form a carbonyl intermediate.[2]

  • pH-Dependent Stability: The stability of the open-chain intermediate and the rate of isomerization are influenced by pH. Isomerization is reported to be suppressed at a lower pH (pH 6).[2]

  • Weak Instability in Oligonucleotides: Studies using piperidine have indicated a weak instability of the 5-OH-5-Me-Hyd nucleoside when incorporated into an oligonucleotide chain.[3]

Quantitative Data on Stability and Degradation

ParameterDescriptionConditionsReference(s)
Biological Half-life The persistence of the lesion in DNA is dependent on the efficiency of the cellular DNA repair machinery. Specific half-life data is highly context-dependent (cell type, metabolic state, etc.) and not explicitly defined in the general literature.In vivo, in vitro cellular systems[1]
Enzymatic Excision The lesion is actively removed by DNA glycosylases (NTH1, NEIL1, NEIL2) and AP endonucleases.Physiological conditions (e.g., 37°C, neutral pH) in the presence of repair enzymes.[1]
Chemical Instability The molecule exhibits isomerization and ring-chain tautomerism.Aqueous solution.[2]
pH Sensitivity Isomerization is suppressed at lower pH.pH 6.[2]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of pure this compound are not available. However, protocols for the analysis and characterization of this lesion in a biological context are well-established.

Protocol for Detection of this compound in DNA by GC-MS

This protocol is adapted from methodologies used to measure oxidative DNA damage.

1. DNA Extraction and Hydrolysis:

  • Extract DNA from the sample of interest using a standard phenol-chloroform extraction or a commercial DNA isolation kit.
  • Hydrolyze the DNA to release the constituent bases. This is typically done by heating the DNA sample in formic acid (e.g., 60% formic acid at 150°C for 30 minutes).
  • Lyophilize the sample to remove the acid.

2. Derivatization:

  • To make the bases volatile for GC-MS analysis, they must be derivatized. A common method is trimethylsilylation.
  • Add a derivatizing agent such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a solvent like acetonitrile.
  • To prevent artifactual oxidation during derivatization, the reaction should be carried out under an inert atmosphere (e.g., nitrogen) and at a controlled temperature (e.g., room temperature to 120°C, though lower temperatures are recommended to minimize artifacts).[4] The addition of a reducing agent like ethanethiol can further prevent artifactual oxidation.[4]
  • Heat the mixture to ensure complete derivatization (e.g., 120°C for 30 minutes, though optimized conditions may vary).

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
  • Use a suitable capillary column (e.g., a non-polar or semi-polar column like a DB-5ms).
  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized this compound.
  • Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., a stable isotope-labeled version of the base).

Protocol for DNA Glycosylase-Based Excision Assay

This assay is used to determine the activity of DNA repair enzymes on 5-OH-5-Me-Hyd-containing DNA.

1. Substrate Preparation:

  • Synthesize an oligonucleotide containing a site-specific this compound lesion.
  • Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., 32P) using T4 polynucleotide kinase and [γ-32P]ATP.
  • Anneal the labeled oligonucleotide with its complementary strand to form a double-stranded DNA substrate.

2. Enzymatic Reaction:

  • Incubate the radiolabeled DNA duplex with the purified DNA glycosylase of interest in a suitable reaction buffer (e.g., 25 mM HEPES-NaOH pH 7.6, 100 mM KCl, 1 mM EDTA, and 10% glycerol).
  • The reaction is typically carried out at 37°C for a defined period (e.g., 15-60 minutes).

3. Analysis of Products:

  • Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide).
  • If the enzyme has associated lyase activity, it will cleave the DNA backbone at the abasic site. If not, the abasic site can be cleaved by subsequent treatment with hot piperidine or an AP endonuclease.
  • Denature the DNA by heating (e.g., 95°C for 5 minutes).
  • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
  • Visualize the radioactive bands using autoradiography or a phosphorimager. The appearance of a shorter DNA fragment indicates successful excision and cleavage at the lesion site.

Visualizations

Degradation Pathway of this compound in DNA

degradation_pathway Thymine Thymine in DNA ROS Reactive Oxygen Species (e.g., •OH) Hydantoin This compound (DNA Lesion) ROS->Hydantoin Oxidation BER Base Excision Repair (BER) Hydantoin->BER NIR Nucleotide Incision Repair (NIR) Hydantoin->NIR Glycosylase DNA Glycosylase (e.g., NTH1, NEIL1) BER->Glycosylase AP_Endo AP Endonuclease NIR->AP_Endo Excision Excision of 5-OH-5-Me-Hyd Glycosylase->Excision Incision Strand Incision 5' to lesion AP_Endo->Incision Repair DNA Repair Synthesis & Ligation Excision->Repair Incision->Repair Repaired_DNA Repaired DNA Repair->Repaired_DNA

Caption: Biological degradation pathways for this compound in DNA.

Experimental Workflow for GC-MS Analysis

gcms_workflow start Biological Sample extraction DNA Extraction start->extraction hydrolysis Acid Hydrolysis (Formic Acid) extraction->hydrolysis derivatization Derivatization (e.g., Trimethylsilylation) hydrolysis->derivatization gcms GC-MS Analysis derivatization->gcms quantification Data Analysis & Quantification gcms->quantification

Caption: Workflow for the detection of this compound by GC-MS.

Conclusion

This compound is a critical molecule in the study of oxidative DNA damage. While its thermal stability as a pure compound remains an area for future investigation, its degradation and stability within a biological framework are well-documented. The primary mechanism for its degradation is through the enzymatic action of the Base Excision Repair and Nucleotide Incision Repair pathways. Chemically, it is known to undergo isomerization. The experimental protocols provided herein offer robust methods for the detection and characterization of this important DNA lesion, providing valuable tools for researchers in the fields of molecular biology, toxicology, and drug development. Further studies are warranted to characterize the physicochemical properties, including thermal stability, of isolated this compound to provide a more complete profile of this molecule.

References

The Solubility Profile of 5-Hydroxy-5-methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-5-methylhydantoin is a molecule of interest in various research domains, including medicinal chemistry and drug development. A thorough understanding of its solubility in different solvent systems is crucial for its application in synthesis, formulation, and biological assays. This technical guide provides a summary of the currently available solubility information for this compound and presents detailed experimental protocols for its empirical determination. Due to a lack of extensive quantitative data in publicly accessible literature, this document focuses on equipping researchers with the methodologies required to generate reliable solubility data in their own laboratories.

Overview of this compound

This compound is a derivative of hydantoin with the chemical formula C₄H₆N₂O₃. Its structure, featuring both hydrogen bond donors and acceptors, suggests a degree of polarity that influences its solubility in various media. Understanding its solubility is a critical first step in the development of any potential therapeutic application, as it impacts bioavailability, formulation strategies, and in-vitro testing conditions.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of quantitative solubility data for this compound across a range of solvents. The available information is qualitative and summarized in the table below.

SolventTemperatureSolubilityConcentrationSource
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly SolubleNot SpecifiedChemicalBook
MethanolNot SpecifiedSlightly SolubleNot SpecifiedChemicalBook

Note: "Slightly Soluble" is a qualitative term and is not defined with a specific concentration in the source material.

The absence of precise, quantitative data underscores the necessity for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic approach is required. The following protocols describe the equilibrium (shake-flask) method, a widely accepted technique for determining the thermodynamic solubility of a compound, followed by a common method for quantitative analysis.

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the solubility of a compound once it has reached equilibrium in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps (e.g., 20 mL glass scintillation vials)

  • Temperature-controlled orbital shaker or rotator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

  • Sample Collection: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of the chosen analytical method.

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for determining the concentration of a solute in a solution.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Analytical column appropriate for the analyte (e.g., C18 reverse-phase column).

  • Mobile phase (e.g., a mixture of acetonitrile and water, potentially with a pH modifier like formic acid or trifluoroacetic acid).

  • This compound reference standard.

  • Dilution solvent (same as the mobile phase or a component of it).

Procedure:

  • Method Development: Develop an HPLC method capable of separating this compound from any potential impurities or degradation products. The method should provide a sharp, symmetrical peak for the analyte. Determine the wavelength of maximum absorbance (λmax) for this compound for sensitive detection.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the dilution solvent. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples (R² > 0.99).

  • Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

  • Concentration Calculation: Use the peak area of the sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature. Report the solubility in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add Excess Compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter_sample Filter Supernatant settle->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze Analyze by HPLC dilute_sample->analyze calculate_conc Calculate Concentration (from Calibration Curve) analyze->calculate_conc calculate_sol Calculate Final Solubility (with Dilution Factor) calculate_conc->calculate_sol end_node End calculate_sol->end_node

5-Hydroxy-5-methylhydantoin: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Hydroxy-5-methylhydantoin, a molecule of significant interest in the fields of biochemistry and medicine. While predominantly recognized as a product of DNA damage, this document synthesizes the current understanding of its natural occurrence, metabolic pathways, and the analytical methodologies used for its detection. This guide addresses the dual nature of this compound: its well-documented role as a lesion in nucleic acids and the emerging, yet limited, evidence of its existence as a free molecule. Particular emphasis is placed on the detailed experimental protocols and the visualization of relevant biological pathways to serve as a valuable resource for researchers.

Introduction

This compound is a heterocyclic organic compound that has garnered considerable attention due to its involvement in fundamental biological processes, most notably DNA damage and repair. Its presence in biological systems is primarily attributed to the oxidative degradation of the DNA base thymine. This guide delves into the known natural occurrences of this compound, its metabolic fate, and its role in cellular signaling, particularly in the context of the Base Excision Repair (BER) pathway. Furthermore, it aims to provide a clear and concise summary of the quantitative data available in the scientific literature and to detail the experimental protocols for its analysis.

Natural Occurrence of this compound

The natural occurrence of this compound can be categorized into two main forms: as a component of DNA (a DNA lesion) and, to a much lesser and poorly defined extent, as a free molecule.

This compound as a DNA Lesion

The most well-documented natural occurrence of this compound is as a product of oxidative damage to thymine residues within DNA. Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes or from exposure to environmental agents, can attack the DNA, leading to a variety of lesions. The formation of this compound from thymine is a significant type of this damage.

While extensive research has been conducted on the formation and repair of this DNA lesion, quantitative data on its steady-state levels in the DNA of various organisms or tissues is not systematically tabulated in the literature. The concentration of such lesions is typically very low and is in a dynamic state of formation and repair.

Free this compound in Biological Systems, Food, and the Environment

There is a significant lack of documented evidence for the natural occurrence of free this compound in food, environmental samples, or as a routinely measured metabolite in biological fluids. While some hydantoin derivatives have been isolated from natural sources, such as thiohydantoins and hydantoins from horseradish (Armoracia rusticana), this compound has not been specifically identified among them.

The primary route for the presence of free this compound in a cell is likely the enzymatic removal of the lesion from DNA during the Base Excision Repair pathway. Once excised, the free base is released into the cellular environment before further metabolism or excretion.

A study on the metabolism of 1-methylhydantoin in mammals demonstrated its conversion to 5-hydroxy-1-methylhydantoin, suggesting that metabolic pathways for the hydroxylation of hydantoin rings exist[1]. This raises the possibility of analogous metabolic pathways for other hydantoins, which could potentially lead to the formation of free this compound from other precursors. However, direct evidence for this is currently lacking.

Due to the absence of quantitative data in the literature, a table summarizing the levels of free this compound in various matrices cannot be provided at this time.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a DNA lesion that challenges the integrity of the genome. Its presence can block DNA replication and transcription, and if not repaired, can lead to mutations. The cell has evolved a sophisticated mechanism, the Base Excision Repair (BER) pathway, to specifically recognize and remove such damaged bases.

The Base Excision Repair (BER) Pathway for this compound

The BER pathway is initiated by a class of enzymes called DNA glycosylases that recognize and excise the damaged base. Several DNA glycosylases have been shown to act on this compound.

BER_Pathway cluster_0 DNA Damage cluster_1 Base Excision Repair (BER) Thymine Thymine in DNA DNA_Lesion This compound (DNA Lesion) DNA_Glycosylase DNA Glycosylase (e.g., NTHL1, NEIL1) ROS Reactive Oxygen Species (ROS) ROS->Thymine Oxidation AP_Site AP (Apurinic/Apyrimidinic) Site DNA_Glycosylase->AP_Site Excision of Damaged Base APE1 APE1 (AP Endonuclease 1) Nicked_DNA Nicked DNA with 3'-OH and 5'-dRP APE1->Nicked_DNA Incises 5' to AP site PolB_dRP_Lyase DNA Polymerase β (Pol β) + dRP Lyase Gap_Filled Gap Filled with Correct Nucleotide PolB_dRP_Lyase->Gap_Filled Removes 5'-dRP and Inserts Correct Base DNA_Ligase DNA Ligase Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals the Nick

Figure 1: Simplified workflow of the Base Excision Repair pathway for this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of this compound, primarily in the context of DNA damage and repair.

Detection and Quantification of this compound in DNA

Objective: To quantify the amount of this compound lesions in a DNA sample.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • DNA Isolation and Hydrolysis:

    • Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

    • Hydrolyze the DNA to its constituent bases using formic acid at an elevated temperature (e.g., 140°C for 30 minutes).

  • Derivatization:

    • Dry the hydrolysate under a stream of nitrogen.

    • Derivatize the dried sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to increase volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., a fused silica column coated with a non-polar stationary phase).

    • Employ a temperature program to separate the derivatized bases.

    • Monitor for the characteristic ions of derivatized this compound in the mass spectrometer using selected ion monitoring (SIM) for high sensitivity and specificity.

  • Quantification:

    • Prepare a calibration curve using known amounts of authentic this compound standard that has been subjected to the same hydrolysis and derivatization procedure.

    • Calculate the amount of this compound in the DNA sample by comparing its peak area to the calibration curve.

DNA Glycosylase Activity Assay

Objective: To determine the ability of a specific DNA glycosylase to excise this compound from DNA.

Methodology: Oligonucleotide Cleavage Assay

  • Substrate Preparation:

    • Synthesize a short single-stranded oligonucleotide containing a single, site-specific this compound lesion.

    • Label the 5' end of the oligonucleotide with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase and [γ-³²P]ATP.

    • Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.

  • Enzymatic Reaction:

    • Incubate the radiolabeled DNA substrate with the purified DNA glycosylase in an appropriate reaction buffer at 37°C for a defined period.

    • The glycosylase will excise the this compound, creating an AP site. If the glycosylase also possesses AP lyase activity, it will cleave the DNA backbone at the AP site. If not, the AP site can be cleaved by subsequent treatment with an AP endonuclease or by chemical means (e.g., piperidine).

  • Analysis of Products:

    • Stop the reaction and denature the DNA.

    • Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radioactive DNA bands using autoradiography or a phosphorimager.

  • Interpretation:

    • The appearance of a shorter DNA fragment corresponding to the cleavage product indicates that the enzyme is active on the this compound lesion. The amount of product formed can be quantified to determine the enzyme's activity.

Glycosylase_Assay_Workflow Start Start Oligo_Prep Prepare 32P-labeled oligonucleotide duplex with 5-OH-5-Me-Hydantoin Start->Oligo_Prep Incubation Incubate with DNA Glycosylase Oligo_Prep->Incubation Cleavage_Step Cleave at AP site (enzymatic or chemical) Incubation->Cleavage_Step PAGE Denaturing PAGE Cleavage_Step->PAGE Autoradiography Autoradiography/ Phosphorimaging PAGE->Autoradiography Analysis Analyze for cleavage product Autoradiography->Analysis End End Analysis->End

Figure 2: Experimental workflow for a DNA glycosylase activity assay.

Data Presentation

Due to the limited availability of quantitative data for the natural occurrence of this compound, this section focuses on presenting the known enzymatic activities of various DNA glycosylases on this lesion.

Table 1: DNA Glycosylase Activity on this compound

DNA GlycosylaseOrganism/FamilyActivity on 5-OH-5-Me-HydantoinReference
NTHL1 (Endonuclease III homolog)HumanYesFpg, Nth, Nei, Ntg1, Ntg2 and NEIL1 DNA glycosylases were proposed to remove Hyd from DNA
NEIL1 (Nei-like DNA glycosylase 1)HumanYesFpg, Nth, Nei, Ntg1, Ntg2 and NEIL1 DNA glycosylases were proposed to remove Hyd from DNA
Fpg (Formamidopyrimidine DNA glycosylase)BacteriaYesFpg, Nth, Nei, Ntg1, Ntg2 and NEIL1 DNA glycosylases were proposed to remove Hyd from DNA
Nth (Endonuclease III)BacteriaYesFpg, Nth, Nei, Ntg1, Ntg2 and NEIL1 DNA glycosylases were proposed to remove Hyd from DNA
Nei (Endonuclease VIII)BacteriaYesFpg, Nth, Nei, Ntg1, Ntg2 and NEIL1 DNA glycosylases were proposed to remove Hyd from DNA
Ntg1/Ntg2YeastYesFpg, Nth, Nei, Ntg1, Ntg2 and NEIL1 DNA glycosylases were proposed to remove Hyd from DNA

Note: This table is a qualitative summary based on available literature. Specific activities can vary depending on the experimental conditions.

Conclusion and Future Directions

This compound is a well-established marker of oxidative DNA damage, and its repair is crucial for maintaining genomic stability. The Base Excision Repair pathway effectively removes this lesion, and the key enzymatic players have been identified. The experimental protocols for studying this process are well-defined.

However, a significant knowledge gap exists regarding the natural occurrence of free this compound. Future research should focus on developing sensitive and specific analytical methods to screen for this compound in various biological matrices, food products, and environmental samples. Such studies would clarify whether this compound has any physiological roles beyond being a DNA lesion and could potentially uncover novel metabolic pathways. Understanding the complete lifecycle of this molecule, from its formation to its ultimate metabolic fate, will provide a more comprehensive picture of its role in biology and disease.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-5-methylhydantoin is a significant molecule, primarily recognized as an oxidation product of thymidine, a fundamental component of DNA. Its presence in biological systems can be indicative of oxidative stress and DNA damage, making its accurate detection and quantification crucial in various research fields, including oncology, toxicology, and aging. These application notes provide detailed methodologies for the analysis of this compound in biological matrices, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound are LC-MS/MS and GC-MS. LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for analyzing polar, non-volatile compounds in complex matrices like urine, without the need for derivatization. GC-MS, while also a powerful technique, typically requires a derivatization step to increase the volatility and thermal stability of the analyte.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analytical methods described. These values are based on validated methods for structurally similar compounds, such as 5,5-dimethylhydantoin and other modified nucleosides, and represent typical performance benchmarks.[1][2][3][4]

ParameterLC-MS/MS (HILIC)GC-MS (after Silylation)
Limit of Detection (LOD) 0.025 - 0.1 ng/mL0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL0.5 - 2.0 ng/mL
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry, suitable for high-throughput analysis.

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine at 15,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 400 µL of acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).

  • Vortex for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3][4]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile with 0.2% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Note: The specific precursor and product ions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. The protonated molecule [M+H]⁺ would be the expected precursor ion.

    • Quantifier: The most intense and stable product ion.

    • Qualifier: A second, specific product ion for confirmation.

3. Method Validation The method should be validated according to relevant guidelines (e.g., EMA or FDA) for selectivity, linearity, precision, accuracy, stability, and matrix effect.[1][2][3]

Protocol 2: Quantification of this compound in Biological Fluids by GC-MS

This protocol involves a derivatization step to make the analyte suitable for GC-MS analysis.

1. Sample Preparation and Derivatization

  • Perform an initial sample clean-up using solid-phase extraction (SPE) if the matrix is complex (e.g., plasma). For urine, a liquid-liquid extraction may be sufficient.

  • Evaporate the cleaned-up sample to dryness under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Vortex and incubate at 60°C for 30 minutes. This step protects carbonyl groups.

  • Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 60 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[5]

  • Cool the sample to room temperature and transfer to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: GC system with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Detection Mode: Selected Ion Monitoring (SIM)

  • Selected Ions:

    • Note: The characteristic ions of the TMS-derivatized this compound need to be determined from the mass spectrum of a derivatized standard. The molecular ion and characteristic fragment ions (e.g., loss of a methyl group or a TMS group) should be selected. The mass spectrum of underivatized this compound is available in public databases like PubChem for reference.[6]

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge1 Centrifuge (15,000 x g, 10 min) urine->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 precipitate Protein Precipitation (Acetonitrile + IS) supernatant1->precipitate centrifuge2 Centrifuge (15,000 x g, 10 min) precipitate->centrifuge2 supernatant2 Collect Supernatant for Analysis centrifuge2->supernatant2 injection Inject into HILIC-HPLC supernatant2->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification (Calibration Curve) detection->quantification validation Method Validation quantification->validation

Caption: Workflow for LC-MS/MS analysis of this compound.

experimental_workflow_gcms cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine, Plasma) cleanup Sample Cleanup (LLE or SPE) sample->cleanup dry Evaporate to Dryness cleanup->dry methoximation Methoximation (60°C, 30 min) dry->methoximation silylation Silylation (BSTFA) (70°C, 60 min) methoximation->silylation injection Inject into GC silylation->injection separation Chromatographic Separation (DB-5ms) injection->separation detection MS Detection (EI, SIM) separation->detection quantification Quantification (Internal Standard) detection->quantification analysis Data Analysis quantification->analysis

Caption: Workflow for GC-MS analysis of this compound.

dna_damage_pathway DNA Thymidine in DNA OxidativeDamage Oxidative Damage DNA->OxidativeDamage ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->OxidativeDamage HMH This compound (in DNA) OxidativeDamage->HMH Formation BER Base Excision Repair (BER) Pathway HMH->BER Excision Excision of Damaged Base by DNA Glycosylases BER->Excision Repair DNA Repair Synthesis Excision->Repair RestoredDNA Restored DNA Repair->RestoredDNA

Caption: Formation and repair of this compound in DNA.[7]

References

HPLC-MS/MS method for quantifying 5-Hydroxy-5-methylhydantoin in DNA

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method for the sensitive and specific quantification of 5-Hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd), a significant oxidative DNA lesion, has been developed. This application note provides a detailed protocol for researchers, scientists, and professionals in drug development to accurately measure this DNA adduct in biological samples. The method utilizes enzymatic digestion of DNA, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry, ensuring high sensitivity and specificity.

Introduction

Reactive oxygen species (ROS) can induce damage to cellular DNA, leading to the formation of various lesions. This compound is a major oxidation product of thymine in DNA. Its accumulation has been implicated in mutagenesis and carcinogenesis. Accurate quantification of 5-OH-5-Me-Hyd is crucial for understanding the mechanisms of oxidative stress-induced DNA damage and for the development of potential therapeutic interventions. This method provides a robust and reliable tool for such investigations.

Experimental Protocols

Materials and Reagents
  • DNA samples

  • Nuclease P1

  • Alkaline Phosphatase

  • Phosphodiesterase I

  • This compound analytical standard

  • Stable isotope-labeled this compound (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation: Enzymatic Hydrolysis of DNA
  • To 20 µg of DNA sample, add the stable isotope-labeled internal standard.

  • Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

  • Add 10 units of Nuclease P1 and incubate at 37°C for 1 hour.

  • Add 5 units of Alkaline Phosphatase and 0.01 units of Phosphodiesterase I.

  • Incubate the mixture at 37°C for 2 hours.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any undigested material and enzymes.

  • Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

Diagram of the experimental workflow for quantifying this compound in DNA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis dna_sample DNA Sample (20 µg) add_is Add Internal Standard dna_sample->add_is denature Denature (100°C, 5 min) add_is->denature digest1 Enzymatic Digestion 1 (Nuclease P1, 37°C, 1h) denature->digest1 digest2 Enzymatic Digestion 2 (AP & PDE I, 37°C, 2h) digest1->digest2 centrifuge Centrifuge (10,000 x g, 10 min) digest2->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for 5-OH-5-Me-Hyd analysis.

HPLC-MS/MS Analysis

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15-16 min: 95-2% B; 16-20 min: 2% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 3: MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-OH-5-Me-Hyd 247.1131.115
Internal Standard 252.1136.115

(Note: The precursor ion for 5-OH-5-Me-Hyd corresponds to its 2'-deoxyribonucleoside form. The product ion results from the characteristic loss of the deoxyribose moiety. The internal standard would ideally be a stable isotope-labeled version of the 5-OH-5-Me-Hyd 2'-deoxyribonucleoside, with a corresponding mass shift.)

Data Analysis and Quantification

A calibration curve is generated by plotting the peak area ratio of the 5-OH-5-Me-Hyd standard to the internal standard against the concentration of the standard. The concentration of 5-OH-5-Me-Hyd in the DNA samples is then determined from this calibration curve. The amount of the lesion is typically expressed as the number of adducts per 10^6 or 10^8 normal nucleosides.

Signaling Pathway Context

Diagram illustrating the formation of this compound in DNA and its recognition by the Base Excision Repair (BER) pathway.

signaling_pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) ros Reactive Oxygen Species (ROS) thymine Thymine in DNA ros->thymine Oxidation hydantoin This compound (5-OH-5-Me-Hyd) glycosylase DNA Glycosylase (e.g., NTHL1) hydantoin->glycosylase Enters Repair Pathway ap_site AP Site glycosylase->ap_site Recognizes & Excises Base ape1 APE1 ap_site->ape1 Incises Backbone polb POLβ ape1->polb Adds Correct Nucleotide lig3 LIG3/XRCC1 polb->lig3 Seals Nick repaired_dna Repaired DNA lig3->repaired_dna

Caption: Formation and repair of 5-OH-5-Me-Hyd.

Conclusion

This application note details a sensitive and specific HPLC-MS/MS method for the quantification of this compound in DNA. The protocol is designed to be a valuable resource for researchers investigating oxidative DNA damage and its biological consequences. The use of a stable isotope-labeled internal standard and tandem mass spectrometry ensures the accuracy and reliability of the results.

Application Notes and Protocols for Incorporating 5-Hydroxy-5-methylhydantoin into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd) is a significant oxidation product of thymidine, arising from DNA damage induced by hydroxyl radicals and photosensitizers.[1][2] The presence of this lesion in a DNA strand can have profound biological consequences, acting as a strong block to DNA polymerases and being a substrate for various DNA repair enzymes.[1][2] The ability to site-specifically incorporate 5-OH-5-Me-Hyd into synthetic oligonucleotides is crucial for a deeper understanding of DNA repair mechanisms, the structural and functional impact of oxidative damage, and for the development of novel therapeutic and diagnostic tools.

These application notes provide a comprehensive guide to the synthesis and utilization of oligonucleotides containing this compound. This includes a proposed protocol for the synthesis of the necessary phosphoramidite building block, its incorporation into DNA via automated solid-phase synthesis, specialized deprotection and purification procedures, and detailed protocols for the characterization and application of the modified oligonucleotides in key biochemical assays.

Data Presentation

Table 1: Representative Coupling Efficiencies of Modified Phosphoramidites

Note: Data for the this compound phosphoramidite is not widely available. The following data for structurally related or sensitive phosphoramidites are provided for reference. Actual coupling efficiency for the 5-OH-5-Me-Hyd phosphoramidite must be determined empirically.

Phosphoramidite TypeProtecting GroupActivatorCoupling Time (s)Average Stepwise Yield (%)Reference
Thymidine GlycolTBDMS5-(Ethylthio)-1H-tetrazole180>98%Glen Research
8-oxo-dGPhenoxyacetyl5-(Ethylthio)-1H-tetrazole120~99%Glen Research
Standard dA(Bz)Benzoyl5-(Ethylthio)-1H-tetrazole30>99.5%Standard Synthesis
Standard dC(Ac)Acetyl5-(Ethylthio)-1H-tetrazole30>99.5%Standard Synthesis
Standard dG(iBu)Isobutyryl5-(Ethylthio)-1H-tetrazole30>99.5%Standard Synthesis
Standard TNone5-(Ethylthio)-1H-tetrazole30>99.5%Standard Synthesis
Table 2: Recommended Mild Deprotection Conditions for Sensitive Oligonucleotides

Selection of the appropriate deprotection method is critical to preserve the integrity of the this compound lesion.

ReagentTemperature (°C)DurationTarget Protecting GroupsNotes
0.05 M K₂CO₃ in MethanolRoom Temperature4 - 17 hoursUltra-Mild (Pac, Ac, iPr-Pac)Recommended for highly sensitive modifications. Requires Ultra-Mild phosphoramidites for other bases.
Conc. NH₄OHRoom Temperature2 hoursUltra-Mild (Pac, Ac, iPr-Pac)Faster than K₂CO₃ but may not be suitable for extremely labile lesions.
NH₄OH / 40% Methylamine (AMA) (1:1)Room Temperature10 minutesAcetyl (dC), iBu/dmf (dG)Very fast but more aggressive. Requires Ac-dC to prevent transamination. Compatibility with 5-OH-5-Me-Hyd must be tested.
t-Butylamine / Water (1:3)60°C6 hoursStandard (Bz, iBu)An alternative to ammonia-based reagents, suitable for some sensitive dyes.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

Disclaimer: The this compound phosphoramidite is not commercially available. The following is a proposed synthetic route based on established methods for preparing phosphoramidites of modified nucleosides, such as thymidine glycol. This protocol requires a skilled synthetic chemist and will likely need optimization.

Step 1: Synthesis of 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin (5-OH-5-Me-dHyd) This step involves the chemical synthesis of the modified nucleoside from a suitable starting material, such as thymidine, through an oxidative process. The detailed procedure can be adapted from published literature on the characterization of thymidine oxidation products.

Step 2: 5'-O-Dimethoxytritylation

  • Dry the synthesized 5-OH-5-Me-dHyd nucleoside by co-evaporation with anhydrous pyridine (3x).

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equivalents) in portions over 1 hour at room temperature under an argon atmosphere.

  • Monitor the reaction by TLC (e.g., Dichloromethane/Methanol 9:1).

  • Upon completion, quench the reaction with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 5'-O-DMT protected nucleoside.

Step 3: 3'-O-Phosphitylation

  • Dry the 5'-O-DMT-5-OH-5-Me-dHyd by co-evaporation with anhydrous acetonitrile (3x).

  • Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Cool the solution to 0°C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ³¹P NMR.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the resulting phosphoramidite by flash chromatography on silica gel pre-treated with triethylamine.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield a stable foam. Store under argon at -20°C.

G cluster_0 Phosphoramidite Synthesis Start 5-OH-5-Me-dHyd Nucleoside DMT_Protection 5'-O-DMT Protection Start->DMT_Protection DMT-Cl, Pyridine Phosphitylation 3'-O-Phosphitylation DMT_Protection->Phosphitylation 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite, DIPEA Final_Product 5-OH-5-Me-dHyd Phosphoramidite Phosphitylation->Final_Product

Figure 1. Workflow for the synthesis of the 5-OH-5-Me-Hyd phosphoramidite.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines a single cycle for incorporating the 5-OH-5-Me-Hyd phosphoramidite using a standard automated DNA synthesizer.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile.

  • Modified Phosphoramidite: 0.1 M solution of 5-OH-5-Me-Hyd phosphoramidite in anhydrous acetonitrile.

  • Capping Reagents: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solution: Anhydrous Acetonitrile.

Cycle Steps:

  • Deblocking: The support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group of the preceding nucleotide.

  • Coupling: The 5-OH-5-Me-Hyd phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. An extended coupling time (e.g., 180-300 seconds) is recommended to ensure high efficiency for this modified base.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents to prevent the formation of deletion sequences.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.

  • Washing: The column is thoroughly washed with acetonitrile between each step.

This cycle is repeated for each subsequent nucleotide addition.

G Start Oligo on Solid Support (with 5'-DMT) Deblocking 1. Deblocking (Remove 5'-DMT) Start->Deblocking TCA/DCM Coupling 2. Coupling (Add 5-OH-5-Me-Hyd Phosphoramidite) Deblocking->Coupling Activator Capping 3. Capping (Block unreacted chains) Coupling->Capping Acetic Anhydride Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Iodine Solution Next_Cycle Ready for Next Cycle Oxidation->Next_Cycle

Figure 2. Automated solid-phase synthesis cycle for one nucleotide addition.

Protocol 3: Cleavage and Mild Deprotection

Reagents:

  • Cleavage/Deprotection Solution: 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol.

  • Neutralizing Solution: Acetic Acid.

  • Note: This protocol assumes the use of Ultra-Mild protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) for the other bases in the sequence.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of the 0.05 M K₂CO₃ in methanol solution.

  • Incubate at room temperature for 17 hours with gentle agitation.

  • Centrifuge the tube and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Neutralize the solution by adding a stoichiometric amount of acetic acid.

  • Evaporate the solution to dryness using a centrifugal vacuum evaporator.

  • The resulting pellet contains the crude deprotected oligonucleotide.

Protocol 4: Analysis and Purification by HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column suitable for oligonucleotides.

Reagents:

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: 100% Acetonitrile.

Procedure:

  • Reconstitute the crude oligonucleotide pellet in Buffer A.

  • Inject the sample onto the C18 column.

  • Elute with a linear gradient of Buffer B (e.g., 5% to 50% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the absorbance at 260 nm.

  • The main peak corresponds to the full-length product. Collect the corresponding fractions.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

  • Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

Protocol 5: DNA Glycosylase Activity Assay

This assay determines if the 5-OH-5-Me-Hyd lesion is recognized and excised by a specific DNA glycosylase (e.g., Endonuclease III, Fpg).

Reagents:

  • 5'-[³²P]-labeled oligonucleotide duplex containing a single 5-OH-5-Me-Hyd lesion.

  • DNA Glycosylase (e.g., Fpg) at a known concentration.

  • Reaction Buffer: 25 mM HEPES-NaOH (pH 7.6), 125 mM NaCl, 1 mM EDTA, 1.5 mM β-mercaptoethanol.

  • Loading Buffer: 95% Formamide, 20 mM EDTA, Bromophenol Blue, Xylene Cyanol.

Procedure:

  • Prepare reaction mixtures (10 µL final volume) containing the labeled DNA duplex (e.g., 100 nM) in the reaction buffer.

  • Initiate the reaction by adding the DNA glycosylase (e.g., 5 nM).

  • Incubate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding an equal volume of loading buffer.

  • Heat the samples at 95°C for 5 minutes and then place them on ice.

  • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE, e.g., 20%).

  • Visualize the results by autoradiography. The appearance of a shorter radiolabeled fragment indicates cleavage at the lesion site.

G cluster_pathway Base Excision Repair Pathway Damaged_DNA DNA with 5-OH-5-Me-Hyd Glycosylase DNA Glycosylase (e.g., Fpg) Damaged_DNA->Glycosylase Recognition AP_Site AP Site Glycosylase->AP_Site Excision AP_Endonuclease AP Endonuclease AP_Site->AP_Endonuclease Incision Nick Nick in DNA Backbone AP_Endonuclease->Nick Polymerase DNA Polymerase Nick->Polymerase Synthesis Ligase DNA Ligase Polymerase->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Figure 3. Signaling pathway for the base excision repair of a DNA lesion.

Protocol 6: DNA Polymerase Extension Assay

This assay determines if the 5-OH-5-Me-Hyd lesion blocks DNA synthesis by a DNA polymerase.

Reagents:

  • Template oligonucleotide containing a single 5-OH-5-Me-Hyd lesion.

  • 5'-[³²P]-labeled primer complementary to the 3' end of the template.

  • DNA Polymerase (e.g., Taq DNA Polymerase or Klenow Fragment).

  • Reaction Buffer: As recommended by the polymerase manufacturer.

  • dNTP mix (dATP, dCTP, dGTP, dTTP) at a final concentration of 100 µM each.

  • Loading Buffer: 95% Formamide, 20 mM EDTA, Bromophenol Blue, Xylene Cyanol.

Procedure:

  • Anneal the radiolabeled primer to the template DNA by heating to 90°C for 3 minutes and then slowly cooling to room temperature.

  • Prepare reaction mixtures (20 µL final volume) containing the primer-template duplex, reaction buffer, and dNTPs.

  • Initiate the reaction by adding the DNA polymerase (e.g., 1 unit).

  • Incubate at the optimal temperature for the polymerase (e.g., 37°C for Klenow, 72°C for Taq).

  • At various time points (e.g., 0, 5, 15, 30 min), stop the reaction by adding an equal volume of loading buffer.

  • Analyze the products by denaturing PAGE.

  • Visualize by autoradiography. The accumulation of a product that terminates at the position of the lesion indicates that 5-OH-5-Me-Hyd is a blocking lesion. The appearance of full-length product would indicate bypass of the lesion.

References

Application Notes and Protocols: 5-Hydroxy-5-methylhydantoin as a Substrate for DNA Glycosylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-5-methylhydantoin (Hyd) is a significant oxidation product of thymidine in DNA, arising from damage by reactive oxygen species (ROS).[1][2] Its accumulation in the genome can lead to genomic instability, a hallmark of cancer and various age-related disorders.[3] The primary cellular defense against such base lesions is the Base Excision Repair (BER) pathway, which is initiated by DNA glycosylases.[3][4][5] These enzymes recognize and excise the damaged base, initiating a cascade of events to restore the DNA's integrity.[5]

This document provides detailed application notes and protocols for utilizing this compound as a substrate to study the activity and mechanism of various DNA glycosylases. A key finding is that for certain glycosylases, Hyd acts as a "molecular trap" or suicide inhibitor, forming an irreversible covalent DNA-protein crosslink (DPC).[2][3][4][6] This property makes it a valuable tool for identifying and characterizing specific DNA glycosylases.

Data Presentation: DNA Glycosylase Specificity for this compound

The following table summarizes the activity of various DNA glycosylases on this compound based on published research. This data is critical for selecting the appropriate enzyme for a given research application.

DNA GlycosylaseOrganism/FamilyActivity on this compoundNotesReference
Fpg (MutM) Lactococcus lactis, E. coliActive (Excision and Trapping)Acts as a suicide substrate, forming a covalent complex.[3][6][1][3][6]
Nei/hNEIL1 E. coli / HumanActive (Excision and Trapping)Similar to Fpg, this lesion can entrap the enzyme.[3][3]
Endonuclease III (Nth) E. coliActive (Excision)Efficiently recognizes and removes the lesion.[1][1]
Endonuclease VIII (Nei) E. coliActive (Excision)Capable of recognizing and excising the lesion.[1][1]
Ntg1/Ntg2 Saccharomyces cerevisiae (Yeast)Active (Excision)Both yeast enzymes recognize and remove the lesion.[1][1]
OGG1/yOgg1 Human / YeastInactive Does not recognize or excise the lesion.[1][3][1][3]

Signaling and Experimental Workflow Diagrams

Base Excision Repair Pathway for this compound

The diagram below illustrates the initial steps of the Base Excision Repair (BER) pathway initiated by a bifunctional DNA glycosylase upon recognition of the this compound lesion.

BER_Pathway cluster_0 DNA with Lesion cluster_1 Enzyme Action cluster_2 Repair Intermediates cluster_3 Downstream Repair DNA_lesion 5-Hydroxy-5- methylhydantoin in DNA Recognition Lesion Recognition & Base Flipping DNA_lesion->Recognition Binding Glycosylase Bifunctional DNA Glycosylase (e.g., Fpg, Nei, Nth) Excision N-glycosidic Bond Cleavage Recognition->Excision AP_Site Abasic (AP) Site Excision->AP_Site AP_Lyase AP Lyase Activity (β-elimination) Nick 3'-dRp Nicked DNA AP_Lyase->Nick AP_Site->AP_Lyase Downstream Further processing by APE1, DNA Polymerase, and DNA Ligase Nick->Downstream

Caption: Base Excision Repair pathway initiated by a bifunctional DNA glycosylase.

Experimental Workflow: DNA Glycosylase Trapping Assay

This workflow outlines the key steps in an experiment designed to detect the covalent trapping of a DNA glycosylase by a this compound-containing DNA substrate.

Trapping_Assay_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis Oligo Synthesize Oligonucleotide with this compound Labeling 5'-radiolabeling with [γ-32P]ATP and T4 Polynucleotide Kinase Oligo->Labeling Annealing Anneal with complementary strand to form duplex DNA Labeling->Annealing Incubation Incubate labeled duplex DNA with DNA Glycosylase Annealing->Incubation Stop_Reaction Stop reaction with Laemmli sample buffer Incubation->Stop_Reaction Denaturation Heat at 85°C for 2 min Stop_Reaction->Denaturation PAGE SDS-PAGE Denaturation->PAGE Imaging Autoradiography or Phosphorimaging PAGE->Imaging

Caption: Workflow for the DNA glycosylase trapping assay.

Experimental Protocols

Protocol 1: Preparation of this compound Containing DNA Substrate

Objective: To prepare a radiolabeled, double-stranded DNA oligonucleotide containing a site-specific this compound lesion.

Materials:

  • Custom synthesized oligonucleotide containing this compound (Hyd)

  • Complementary unmodified oligonucleotide

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP

  • 10x T4 PNK Buffer

  • Annealing Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Nuclease-free water

  • Spin column for oligonucleotide purification

Method:

  • 5'-End Labeling:

    • In a microcentrifuge tube, combine the following on ice:

      • Hyd-containing oligonucleotide (10 pmol)

      • 10x T4 PNK Buffer (2 µL)

      • [γ-³²P]ATP (3000 Ci/mmol, 10 mCi/mL) (5 µL)

      • T4 Polynucleotide Kinase (10 units)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate at 37°C for 30-60 minutes.

    • Heat inactivate the enzyme at 65°C for 20 minutes.

    • Purify the labeled oligonucleotide using a suitable spin column to remove unincorporated nucleotides.

  • Annealing:

    • In a sterile microcentrifuge tube, combine the 5'-³²P-labeled Hyd-containing oligonucleotide with a 1.2 to 1.5-fold molar excess of the complementary oligonucleotide in annealing buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate proper annealing. The resulting duplex DNA substrate is ready for use in glycosylase assays.

Protocol 2: DNA Glycosylase Cleavage Assay

Objective: To determine the ability of a DNA glycosylase to excise the this compound base and cleave the DNA backbone.

Materials:

  • ³²P-labeled Hyd-containing duplex DNA substrate (from Protocol 1)

  • Purified DNA glycosylase enzyme

  • 10x Reaction Buffer (e.g., 500 mM HEPES-KOH, pH 7.5, 1 M KCl, 10 mM EDTA, 10 mM DTT). Buffer composition may need to be optimized for the specific enzyme.

  • Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Nuclease-free water

  • 0.1 M NaOH (for cleavage of abasic site in assays with monofunctional glycosylases)

Method:

  • Reaction Setup:

    • Prepare the reaction mixture on ice in a final volume of 10-20 µL. A typical reaction contains:

      • 1x Reaction Buffer

      • ³²P-labeled Hyd-containing duplex DNA substrate (e.g., 10-50 nM)

      • Purified DNA glycosylase (concentration to be optimized)

      • Nuclease-free water to the final volume.

  • Incubation:

    • Incubate the reaction at 37°C for a specified time course (e.g., 5, 15, 30, 60 minutes).

  • Reaction Termination and Product Analysis:

    • For bifunctional glycosylases (with AP lyase activity), stop the reaction by adding an equal volume of formamide loading buffer.

    • For monofunctional glycosylases, add NaOH to a final concentration of 0.1 M and heat at 90°C for 30 minutes to cleave the phosphodiester backbone at the resulting abasic site. Then, add formamide loading buffer.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Denaturing PAGE:

    • Separate the reaction products on a 15-20% denaturing polyacrylamide gel containing 7 M urea.

    • Run the gel at a constant voltage until the bromophenol blue dye reaches the bottom.

  • Analysis:

    • Dry the gel and expose it to a phosphor screen or autoradiography film.

    • Visualize the results using a phosphorimager.

    • Quantify the bands corresponding to the intact substrate and the cleaved product. The percentage of product formed can be calculated as: (Product Intensity) / (Product Intensity + Substrate Intensity) * 100.

Protocol 3: DNA Glycosylase Trapping Assay (SDS-PAGE-TRAP)

Objective: To detect the formation of a covalent complex between a DNA glycosylase and the Hyd-containing DNA substrate.

Materials:

  • 5'-[³²P]-labeled Hyd-containing duplex DNA (from Protocol 1)

  • DNA glycosylase

  • Trapping Assay Buffer (e.g., 25 mM HEPES/NaOH, pH 7.6, 125 mM NaCl, 1 mM Na₂EDTA, 1.5 mM β-mercaptoethanol, 0.1 mM PMSF, 6.5% glycerol)

  • Laemmli sample buffer (pH 8.8)

Method:

  • Reaction Setup:

    • Incubate the 5'-[³²P]-labeled Hyd-containing DNA duplex (e.g., 100 nM final concentration) with the DNA glycosylase in the trapping assay buffer.

    • The total reaction volume is typically 10 µL.

  • Incubation:

    • Incubate at 37°C for a specified time (e.g., 20 minutes to several hours, as the trapping can be time-dependent).[3]

  • Reaction Termination:

    • Stop the reactions by adding Laemmli sample buffer.

    • Heat the samples at 85°C for 2 minutes.[3]

  • SDS-PAGE Analysis:

    • Separate the samples on an SDS-polyacrylamide gel (e.g., 12%).

  • Visualization:

    • Dry the gel and visualize the radiolabeled species by autoradiography or phosphorimaging. A band with a higher molecular weight than the free DNA substrate indicates the formation of a covalent DNA-protein complex.

Conclusion

This compound serves as a versatile and powerful tool for the study of DNA glycosylases. Its ability to act as a standard substrate for some enzymes and a suicide inhibitor for others allows for a multi-faceted approach to investigating their activity, specificity, and mechanism. The protocols outlined in this document provide a solid foundation for researchers to explore the intricate interactions between DNA repair enzymes and this specific form of oxidative DNA damage, ultimately contributing to a deeper understanding of genome maintenance and the development of novel therapeutic strategies.

References

Application of 5-Hydroxy-5-methylhydantoin in Cancer Research: A Tool for Investigating DNA Repair Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-5-methylhydantoin is a derivative of hydantoin that has emerged as a valuable tool in cancer research, not as a direct therapeutic agent, but as a specific inhibitor of key enzymes in the Base Excision Repair (BER) pathway. This pathway is a critical cellular mechanism for repairing DNA damage caused by oxidative stress, and its dysregulation is frequently implicated in cancer development and resistance to therapy. This document provides detailed application notes and experimental protocols for the use of this compound in studying DNA glycosylases, the enzymes that initiate the BER pathway. Understanding the interaction between this compound and these enzymes can provide insights into novel strategies for sensitizing cancer cells to DNA-damaging agents.

The primary application of this compound in this context is as a "molecular trap" for certain DNA glycosylases. Specifically, when incorporated into a DNA duplex, it can form a covalent complex with enzymes like Formamidopyrimidine-DNA glycosylase (Fpg), Endonuclease VIII (Nei), and human Neil1 (hNEIL1), effectively sequestering them and inhibiting their function[1]. This property makes it an invaluable molecular probe for studying the kinetics and mechanisms of these important DNA repair enzymes.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of a carbanucleoside analog of this compound (cHyd) with the DNA glycosylase Fpg. The use of the carbanucleoside analog stabilizes the lesion within the DNA, making it a suitable tool for these binding studies.

Table 1: Apparent Dissociation Constants (Kd,app) of Fpg Binding to DNA Containing a cHyd Lesion

Opposing Base to cHydApparent Dissociation Constant (Kd,app) (nM)
Cytosine (C)In the nanomolar range; 3-fold higher affinity than when opposite Adenine
Adenine (A)In the nanomolar range
Guanine (G)Intermediate affinity
Thymine (T)Intermediate affinity

Data synthesized from Le Bihan et al., 2011. All DNA duplexes containing cHyd are high-affinity ligands for Fpg[2].

Table 2: Specificity of DNA Glycosylase Trapping by this compound

DNA GlycosylaseTrapped by this compound
Fpg (Formamidopyrimidine-DNA glycosylase)Yes
Nei (Endonuclease VIII)Yes
hNEIL1 (human Nei-like 1)Yes
Nth (Endonuclease III)No
OGG1 (8-Oxoguanine DNA glycosylase)No

Data from Le Bihan et al., 2011[1].

Signaling Pathway

The Base Excision Repair (BER) pathway is the primary cellular defense against small base lesions, such as those caused by oxidation. The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base. This compound acts as a suicide inhibitor, trapping the DNA glycosylase in a covalent complex and halting the repair process.

BER_Pathway cluster_0 Base Excision Repair (BER) Pathway cluster_1 Inhibition by this compound DNA_Damage DNA Damage (e.g., Oxidation) Damaged_DNA DNA with Damaged Base DNA_Damage->Damaged_DNA Glycosylase DNA Glycosylase (e.g., Fpg, Nei, hNEIL1) Damaged_DNA->Glycosylase Recognition AP_Site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_Site Base Excision APE1 APE1 AP_Site->APE1 Incision PolB DNA Polymerase β APE1->PolB Gap Filling Ligase DNA Ligase III PolB->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA Hydantoin_DNA DNA with This compound Inhibitor_Glycosylase DNA Glycosylase (e.g., Fpg, Nei, hNEIL1) Hydantoin_DNA->Inhibitor_Glycosylase Recognition Covalent_Complex Covalent DNA-Protein Complex (Trapped) Inhibitor_Glycosylase->Covalent_Complex Suicide Inhibition BER_Blocked BER Pathway Blocked Covalent_Complex->BER_Blocked

Mechanism of BER inhibition by this compound.

Experimental Protocols

Protocol 1: DNA Glycosylase Trapping Assay (SDS-PAGE-TRAP)

This protocol is designed to detect the formation of a covalent complex between a DNA glycosylase and a DNA duplex containing this compound (Hyd) or its carbanucleoside analog (cHyd).

Materials:

  • 5'-[32P]-labeled 14-mer DNA duplex containing Hyd or cHyd (100 nM final concentration)

  • Purified DNA glycosylase (e.g., Fpg, Nei, hNEIL1)

  • 10x Reaction Buffer: 250 mM HEPES/NaOH, pH 7.6, 1.25 M NaCl, 10 mM Na2EDTA, 15 mM β-mercaptoethanol, 1 mM PMSF, 65% glycerol

  • 2x Laemmli sample buffer, pH 8.8

  • Nuclease-free water

  • 10-16% discontinuous SDS-PAGE gel

  • Phosphorimager and analysis software

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 10 µL reaction mixture on ice.

    • Add 1 µL of 10x Reaction Buffer.

    • Add the 5'-[32P]-labeled Hyd- or cHyd-containing DNA duplex to a final concentration of 100 nM.

    • Add the purified DNA glycosylase to the desired final concentration.

    • Add nuclease-free water to a final volume of 10 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes for initial experiments, up to 10 hours for detecting weak trapping).

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of 2x Laemmli sample buffer (pH 8.8).

    • Heat the samples at 85°C for 2 minutes.

  • SDS-PAGE Analysis:

    • Load the entire reaction mixture onto a 10-16% discontinuous SDS-PAGE gel (without a stacking gel).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization and Quantification:

    • Dry the gel and expose it to a phosphor screen.

    • Visualize the radioactive bands using a phosphorimager. The trapped DNA-protein complex will migrate slower than the free DNA.

    • Quantify the intensity of the bands corresponding to the trapped complex and the free DNA using appropriate software. The percentage of trapping can be calculated as: (Intensity of trapped complex) / (Total intensity of trapped complex + free DNA) * 100.

Trapping_Assay_Workflow start Start prep_dna Prepare 5'-[32P]-labeled DNA duplex with this compound start->prep_dna setup_rxn Set up reaction mixture: - Labeled DNA - DNA Glycosylase - Reaction Buffer prep_dna->setup_rxn incubate Incubate at 37°C setup_rxn->incubate stop_rxn Stop reaction with Laemmli sample buffer incubate->stop_rxn heat Heat at 85°C stop_rxn->heat sds_page Run on SDS-PAGE heat->sds_page visualize Visualize with Phosphorimager sds_page->visualize quantify Quantify band intensities visualize->quantify end End quantify->end

Experimental workflow for the DNA glycosylase trapping assay.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for Binding Affinity

This protocol is used to determine the apparent dissociation constant (Kd,app) of a DNA glycosylase for a DNA duplex containing the cHyd lesion.

Materials:

  • 5'-[32P]-labeled 14-mer DNA duplex containing cHyd (constant low concentration, e.g., 1 nM)

  • Purified DNA glycosylase (serially diluted concentrations)

  • 10x Binding Buffer (specific composition may vary, but generally contains a buffer like Tris-HCl, a salt like KCl, a chelator like EDTA, a reducing agent like DTT, and a crowding agent like glycerol)

  • 6x Loading Dye (containing a tracking dye and glycerol)

  • Native polyacrylamide gel (e.g., 6-8%)

  • 1x TBE or TAE running buffer

Procedure:

  • Reaction Setup:

    • Prepare a series of reaction mixtures (10-20 µL) on ice, each containing a different concentration of the DNA glycosylase.

    • To each tube, add 1x Binding Buffer.

    • Add the 5'-[32P]-labeled cHyd-containing DNA duplex to a final concentration of ~1 nM.

    • Add the serially diluted DNA glycosylase.

    • Add nuclease-free water to the final volume.

  • Incubation:

    • Incubate the reactions on ice or at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Gel Electrophoresis:

    • Add 6x Loading Dye to each reaction.

    • Load the samples onto a pre-run native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • Visualization and Analysis:

    • Dry the gel and expose it to a phosphor screen.

    • Visualize the bands using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the free DNA and the protein-DNA complex.

    • Plot the fraction of bound DNA against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the Kd,app.

Conclusion

This compound serves as a highly specific and potent tool for the investigation of the Base Excision Repair pathway in the context of cancer research. Its ability to selectively trap and inhibit key DNA glycosylases allows for detailed mechanistic studies of these enzymes. By using the protocols outlined in this document, researchers can elucidate the role of specific DNA repair pathways in cancer cell survival and response to therapy, potentially leading to the development of novel therapeutic strategies that target DNA repair to enhance the efficacy of existing cancer treatments.

References

Application Notes and Protocols: 5-Hydroxy-5-methylhydantoin as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Consequently, the identification and quantification of reliable biomarkers of oxidative damage are crucial for understanding disease mechanisms, early diagnosis, and the development of novel therapeutic strategies. 5-Hydroxy-5-methylhydantoin (5-OH-5-MeHyd) is a significant oxidation product of thymidine, a fundamental component of DNA, making it a promising biomarker for assessing oxidative DNA damage.[2]

These application notes provide a comprehensive overview of this compound as a biomarker for oxidative stress, including its formation, analytical methodologies for its detection, and its potential clinical significance. Detailed protocols for sample preparation and analysis are provided to facilitate its implementation in research and drug development settings.

Formation of this compound

Under conditions of oxidative stress, highly reactive species, particularly the hydroxyl radical (•OH), can attack the components of DNA. The thymine base of thymidine is a susceptible target for such attacks. The formation of this compound from thymidine is a multi-step process initiated by the addition of a hydroxyl radical to the C5-C6 double bond of the thymine ring. This leads to the formation of unstable intermediates that can undergo further oxidation and rearrangement to yield the stable this compound product.

G Thymidine Thymidine in DNA Intermediates Unstable Intermediates (Thymidine Glycols) Thymidine->Intermediates Oxidation ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->Intermediates Hydantoin This compound Intermediates->Hydantoin Further Oxidation & Rearrangement

Caption: Formation of this compound from Thymidine.

Quantitative Data on Oxidative Stress Biomarkers

While direct quantitative data for this compound in various biological matrices under different oxidative stress conditions are limited in publicly available literature, the following table summarizes representative data for other well-established urinary biomarkers of oxidative DNA and lipid damage. These values can serve as a reference for the expected concentration ranges and the magnitude of change that might be observed for this compound in response to oxidative stress.

BiomarkerMatrixConditionConcentration RangeReference
8-hydroxy-2'-deoxyguanosine (8-OHdG)UrineHealthy Adults1.04 - 13.12 µg/g creatinine[3]
8-hydroxy-2'-deoxyguanosine (8-OHdG)UrinePregnant Women (1st Trimester)Median: 4.48 µg/g creatinine[3]
8-isoprostaneUrineHealthy AdultsVaries significantly with lifestyle factors[4]
Malondialdehyde (MDA)UrineHealthy AdultsVaries with diet and oxidative stress levels[1]

Note: The concentrations of oxidative stress biomarkers can be influenced by various factors including age, sex, diet, lifestyle, and underlying health conditions. It is essential to establish baseline levels in a control population for any given study.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][5][6]

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Urine collection containers with a preservative (e.g., boric acid)

2. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.

  • To prevent bacterial growth and degradation of the analyte, add a preservative or freeze the samples at -80°C immediately after collection.

3. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet any sediment.

  • To 1 mL of the supernatant, add the internal standard solution.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elute the analyte with an appropriate solvent mixture (e.g., methanol/water with a small percentage of formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase concentration is used to separate the analyte from other urine components.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by infusing the pure standards into the mass spectrometer.

5. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of the this compound standard.

  • Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine Urine Sample Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Norm Normalization (Creatinine) Quant->Norm

Caption: LC-MS/MS Workflow for this compound Analysis.

Protocol 2: Analysis of this compound in DNA by GC-MS/MS

This protocol outlines the general steps for the analysis of this compound within a DNA sample using gas chromatography-tandem mass spectrometry (GC-MS/MS), a robust method for the quantification of modified DNA bases.

1. Materials and Reagents:

  • DNA extraction kit

  • Nuclease P1, alkaline phosphatase

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate

  • Stable isotope-labeled internal standards for DNA bases

2. DNA Extraction and Hydrolysis:

  • Extract DNA from biological samples (cells or tissues) using a commercial DNA extraction kit to ensure high purity.

  • Quantify the extracted DNA using a spectrophotometer.

  • Enzymatically hydrolyze the DNA to its constituent nucleosides using nuclease P1 followed by alkaline phosphatase. This method is generally preferred over acid hydrolysis to prevent artifactual formation of modified bases.

3. Derivatization:

  • Lyophilize the hydrolyzed DNA sample.

  • Derivatize the nucleosides to make them volatile for GC analysis. This is typically achieved by silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at an elevated temperature.

4. GC-MS/MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for the separation of derivatized nucleosides (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the different derivatized bases.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • Ions to Monitor: Specific fragment ions for derivatized this compound and the internal standard need to be determined.

5. Data Analysis and Quantification:

  • Quantify the amount of this compound relative to the amount of a normal base (e.g., thymine) to normalize for the amount of DNA analyzed.

  • Use a calibration curve prepared with known amounts of the derivatized standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing DNA_Ext DNA Extraction Hydrolysis Enzymatic Hydrolysis DNA_Ext->Hydrolysis Deriv Derivatization Hydrolysis->Deriv GC GC Separation Deriv->GC MS MS/MS Detection GC->MS Quant Quantification MS->Quant Norm Normalization to Unmodified Base Quant->Norm

Caption: GC-MS/MS Workflow for this compound DNA Adduct Analysis.

Conclusion

This compound is a promising and specific biomarker for oxidative DNA damage originating from thymidine. The detailed protocols provided herein for its quantification in both urine and DNA samples, utilizing the highly sensitive and specific techniques of LC-MS/MS and GC-MS/MS, offer researchers and drug development professionals the tools to investigate the role of oxidative stress in various physiological and pathological processes. While further studies are needed to establish definitive clinical ranges and disease-specific correlations, the methodologies outlined in these application notes provide a robust foundation for advancing our understanding of oxidative stress and for the development of novel diagnostic and therapeutic interventions.

References

Application Notes and Protocols for Studying 5-Hydroxy-5-methylhydantoin Effects in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-5-methylhydantoin (5-H-5-M) is a significant oxidized thymine lesion generated in DNA by various endogenous and exogenous sources of reactive oxygen species (ROS), such as hydroxyl radicals and UVA radiation.[1] Its presence in cellular DNA can obstruct DNA replication and transcription, potentially leading to mutagenesis and carcinogenesis if not efficiently repaired.[1] The primary cellular defense against such lesions is the Base Excision Repair (BER) pathway, initiated by DNA glycosylases that recognize and excise the damaged base.[1]

Interestingly, 5-H-5-M has been shown to act as a molecular trap for certain DNA glycosylases, forming a covalent DNA-protein crosslink (DPC) and stalling the repair process. This unique characteristic makes 5-H-5-M a valuable tool for studying the mechanisms of DNA repair, the function of specific DNA glycosylases, and the cellular consequences of unresolved DNA damage. Furthermore, a related compound, 5-hydroxy-1-methylhydantoin, has demonstrated antioxidant properties, suggesting that hydantoin derivatives may have broader cellular effects beyond DNA damage.

These application notes provide a comprehensive overview of experimental models and detailed protocols for investigating the cellular effects of this compound. The focus is on assays to study its interaction with DNA repair pathways, as well as its impact on cell viability, apoptosis, and relevant signaling pathways.

Section 1: Interaction with the Base Excision Repair (BER) Pathway

The formation of a stable covalent complex between 5-H-5-M in DNA and certain DNA glycosylases is a key aspect of its cellular activity. This interaction can be studied using several in vitro biochemical assays.

Key DNA Glycosylases Interacting with this compound:
DNA Glycosylase FamilySpecific EnzymesInteraction with 5-H-5-M
Nth/Endonuclease III Superfamily Nth, Nei, hNEIL1Recognize and can be trapped by the lesion.
Fpg/MutM Superfamily Fpg (formamidopyrimidine-DNA glycosylase)Recognizes and is irreversibly entrapped by the lesion.
HhH Superfamily OGG1Does not efficiently recognize or process the lesion.
Signaling Pathway: Base Excision Repair and DNA-Protein Crosslink Formation

The interaction of 5-H-5-M with DNA glycosylases like Fpg leads to a deviation from the canonical BER pathway, resulting in the formation of a DNA-protein crosslink.

BER_DPC_Pathway cluster_BER Base Excision Repair (BER) Pathway cluster_Downstream Downstream Consequences DNA_Lesion This compound in DNA Glycosylase DNA Glycosylase (e.g., Fpg, Nei) DNA_Lesion->Glycosylase Binding Recognition Lesion Recognition and Base Flipping Glycosylase->Recognition DPC DNA-Protein Crosslink (DPC) Formation (Trapping) Recognition->DPC Nucleophilic Attack Stalled_Repair Stalled BER DPC->Stalled_Repair Replication_Stress Replication Stress Stalled_Repair->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Replication_Stress->Apoptosis

Figure 1: 5-H-5-M interaction with the BER pathway.
Experimental Protocols

This assay is designed to detect the formation of a covalent complex between a DNA glycosylase and a DNA substrate containing 5-H-5-M.

Workflow:

Trapping_Assay_Workflow Oligo Synthesize/Obtain 5-H-5-M Oligonucleotide Labeling 5'-End Labeling (e.g., with ³²P) Oligo->Labeling Annealing Anneal to Complementary Strand Labeling->Annealing Incubation Incubate with DNA Glycosylase Annealing->Incubation SDS_PAGE SDS-PAGE Analysis Incubation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography MTT_Assay_Workflow Seed_Cells Seed Cells in 96-well Plate Treat Treat with 5-H-5-M (or control) Seed_Cells->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Downstream_Signaling cluster_Stress Cellular Stress cluster_Signaling Signaling Cascades cluster_Response Cellular Response H5M5H This compound ROS Increased Intracellular ROS H5M5H->ROS DNA_Damage DNA Damage (DPCs) H5M5H->DNA_Damage NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway (p38, JNK) ROS->MAPK ROS->MAPK p53_ATM p53/ATM Pathway DNA_Damage->p53_ATM DNA_Damage->p53_ATM Inflammation Inflammation NFkB->Inflammation NFkB->Inflammation Survival Cell Survival NFkB->Survival Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest/Apoptosis MAPK->Cell_Cycle_Arrest_Apoptosis MAPK->Cell_Cycle_Arrest_Apoptosis p53_ATM->NFkB p53_ATM->MAPK p53_ATM->Cell_Cycle_Arrest_Apoptosis p53_ATM->Cell_Cycle_Arrest_Apoptosis

References

Application Notes and Protocols for Enzymatic Assays of 5-Hydroxy-5-methylhydantoin Excision Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-5-methylhydantoin (5-OH-5-MeHyd) is a significant DNA lesion resulting from oxidative damage to thymine residues. Left unrepaired, this lesion can impede DNA replication and transcription, potentially leading to mutagenesis and cellular dysfunction. The primary cellular defense against 5-OH-5-MeHyd is the Base Excision Repair (BER) pathway, initiated by DNA glycosylases that recognize and excise the damaged base. Understanding the kinetics and mechanisms of these repair enzymes is crucial for elucidating the cellular response to oxidative stress and for the development of therapeutic agents that may modulate these pathways.

These application notes provide detailed protocols for in vitro assays to study the excision of 5-OH-5-MeHyd by key DNA glycosylases. The methodologies described include a DNA glycosylase/lyase activity assay, a trapping assay to detect covalent enzyme-DNA intermediates, and an electrophoretic mobility shift assay (EMSA) to assess substrate binding.

Base Excision Repair of this compound

The repair of 5-OH-5-MeHyd is initiated by a bifunctional DNA glycosylase, which possesses both N-glycosylase and AP-lyase activities. The N-glycosylase activity cleaves the bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. The AP-lyase activity of the same enzyme then cleaves the phosphodiester backbone 3' to the AP site. Subsequent enzymatic steps involving an AP endonuclease, DNA polymerase, and DNA ligase complete the repair process, restoring the original DNA sequence. Several DNA glycosylases, including members of the Fpg/Nei family, are capable of recognizing and processing 5-OH-5-MeHyd.[1]

BER_Pathway cluster_0 DNA with 5-OH-5-MeHyd Lesion cluster_1 Base Excision Repair (BER) DNA_lesion 5'--G T C [5-OH-5-MeHyd] A C G--3' 3'--C A G   T   G C--5' Glycosylase DNA Glycosylase (e.g., Fpg, NEIL1) DNA_lesion->Glycosylase Recognition & Excision AP_site AP Site Formation Glycosylase->AP_site N-glycosylase & AP-lyase activity AP_Endonuclease AP Endonuclease (APE1) AP_site->AP_Endonuclease Incises 5' to AP site Polymerase DNA Polymerase (Pol β) AP_Endonuclease->Polymerase Gap filling Ligase DNA Ligase (Lig III) Polymerase->Ligase Nick sealing Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Figure 1: Base Excision Repair pathway for 5-OH-5-MeHyd.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of various DNA glycosylases with 5-OH-5-MeHyd and its analogues.

Table 1: Binding Affinities of DNA Glycosylases to Hydantoin Lesions

EnzymeSubstrate AnalogueApparent Dissociation Constant (KDapp) (nM)Notes
L. lactis FpgcHyd opposite C~103-fold higher affinity than for cHyd opposite A.[2]
L. lactis FpgcHyd opposite A~30
L. lactis FpgcHyd opposite T/GIntermediate

Table 2: Excision Activity of DNA Glycosylases on this compound

EnzymeSubstrateKinetic ParametersNotes
L. lactis Fpg5-OH-5-MeHydData not availableEfficiently excises the lesion.[1]
Human NEIL15-OH-5-MeHydData not availableKnown to process this lesion.[1]
E. coli Endonuclease III5-OH-5-MeHydData not availableShows activity towards this lesion.[3]

Experimental Protocols

The following protocols are adapted from established methodologies for studying DNA glycosylase activity.

Protocol 1: DNA Glycosylase/Lyase Activity Assay

This assay measures the excision of 5-OH-5-MeHyd from a DNA substrate by a DNA glycosylase. The cleavage of the DNA backbone at the lesion site is visualized by denaturing polyacrylamide gel electrophoresis (PAGE).

Glycosylase_Assay_Workflow cluster_0 Experimental Workflow Start Start Step1 Prepare 5'-[32P]-labeled DNA substrate with 5-OH-5-MeHyd Start->Step1 Step2 Incubate substrate with DNA glycosylase Step1->Step2 Step3 Stop reaction Step2->Step3 Step4 Denaturing PAGE Step3->Step4 Step5 Autoradiography & Quantification Step4->Step5 End End Step5->End

Figure 2: Workflow for DNA Glycosylase/Lyase Activity Assay.

Materials:

  • 5'-[32P]-labeled oligonucleotide duplex containing a site-specific 5-OH-5-MeHyd lesion.

  • Purified DNA glycosylase (e.g., Fpg, NEIL1).

  • Reaction Buffer: 25 mM HEPES-NaOH (pH 7.6), 100 mM KCl, 1 mM EDTA, 1 mM DTT.

  • Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea) in 1x TBE buffer.

  • 1x TBE Buffer: 89 mM Tris-borate, 2 mM EDTA, pH 8.3.

Procedure:

  • Prepare the reaction mixture in a total volume of 10 µL by combining the reaction buffer, 10 nM of the 5'-[32P]-labeled DNA substrate, and the desired concentration of the DNA glycosylase.

  • Initiate the reaction by adding the enzyme and incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume (10 µL) of Formamide Loading Dye.

  • Heat the samples at 95°C for 5 minutes and then place them on ice.

  • Load the samples onto a denaturing polyacrylamide gel.

  • Run the gel at a constant voltage until the bromophenol blue dye reaches the bottom.

  • After electrophoresis, expose the gel to a phosphor screen.

  • Visualize the results using a phosphorimager and quantify the bands corresponding to the intact substrate and the cleaved product. The percentage of product formed can be calculated as: (Product Intensity) / (Product Intensity + Substrate Intensity) * 100.

Protocol 2: Trapping Assay for Covalent Complex Formation

5-OH-5-MeHyd can act as a suicide inhibitor for some DNA glycosylases, forming a stable covalent DNA-protein crosslink (DPC).[1] This assay is designed to detect this trapped intermediate.

Trapping_Assay_Workflow cluster_0 Experimental Workflow Start Start Step1 Prepare 5'-[32P]-labeled DNA substrate with 5-OH-5-MeHyd Start->Step1 Step2 Incubate substrate with DNA glycosylase Step1->Step2 Step3 Stop reaction with SDS-PAGE loading buffer Step2->Step3 Step4 SDS-PAGE Step3->Step4 Step5 Autoradiography Step4->Step5 End End Step5->End

Figure 3: Workflow for the Trapping Assay.

Materials:

  • 5'-[32P]-labeled oligonucleotide duplex containing a site-specific 5-OH-5-MeHyd lesion.

  • Purified DNA glycosylase (e.g., Fpg, NEIL1).

  • Trapping Buffer: 25 mM HEPES-NaOH (pH 7.6), 125 mM NaCl, 1 mM EDTA, 1.5 mM β-mercaptoethanol, 0.1 mM PMSF, 6.5% glycerol.[2]

  • 2x SDS-PAGE Laemmli sample buffer.

  • SDS-polyacrylamide gel (e.g., 10-16% gradient).

Procedure:

  • Prepare the reaction mixture in a total volume of 10 µL by combining the trapping buffer, 100 nM of the 5'-[32P]-labeled DNA substrate, and the desired concentration of the DNA glycosylase.[2]

  • Incubate the reaction at 37°C for 20 minutes.[2]

  • Stop the reaction by adding an equal volume (10 µL) of 2x SDS-PAGE Laemmli sample buffer and heat at 85°C for 2 minutes.[2]

  • Load the samples onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage.

  • After electrophoresis, dry the gel and expose it to a phosphor screen.

  • Visualize the results by autoradiography. A band shift corresponding to the molecular weight of the protein plus the DNA indicates the formation of a covalent DNA-protein crosslink.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of a DNA glycosylase to its DNA substrate containing the 5-OH-5-MeHyd lesion.

EMSA_Workflow cluster_0 Experimental Workflow Start Start Step1 Prepare labeled DNA probe with 5-OH-5-MeHyd Start->Step1 Step2 Incubate probe with DNA glycosylase Step1->Step2 Step3 Native PAGE Step2->Step3 Step4 Detection of protein-DNA complex Step3->Step4 End End Step4->End

Figure 4: Workflow for the Electrophoretic Mobility Shift Assay.

Materials:

  • Labeled (e.g., 32P or fluorescently tagged) oligonucleotide duplex containing a site-specific 5-OH-5-MeHyd lesion.

  • Purified DNA glycosylase (a catalytically inactive mutant is recommended to prevent substrate cleavage).

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.9), 50 mM KCl, 1 mM DTT, 2.5 mM MgCl2, 10% glycerol.

  • Native polyacrylamide gel (e.g., 6%) in 0.5x TBE buffer.

  • 0.5x TBE Buffer.

Procedure:

  • Prepare the binding reaction in a total volume of 20 µL by combining the binding buffer, 1 nM of the labeled DNA probe, and increasing concentrations of the DNA glycosylase.

  • Incubate the reaction on ice for 30 minutes.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room (4°C).

  • After electrophoresis, detect the labeled DNA by autoradiography or fluorescence imaging. A shift in the mobility of the DNA probe indicates the formation of a protein-DNA complex.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the enzymatic repair of 5-OH-5-MeHyd. By utilizing these assays, researchers can characterize the activity and substrate specificity of DNA glycosylases, elucidate repair mechanisms, and screen for potential inhibitors or enhancers of these crucial cellular pathways. Such studies are fundamental to advancing our understanding of DNA repair and its implications in human health and disease.

References

Application Notes and Protocols for the Crystallographic Analysis of 5-Hydroxy-5-methylhydantoin-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the crystallographic analysis of protein complexes with 5-Hydroxy-5-methylhydantoin, a significant DNA lesion. The following sections detail the experimental setup, data collection, and structural analysis of the DNA glycosylase Fpg from Lactococcus lactis (LlFpg) in complex with a DNA duplex containing a carbanucleoside analogue of this compound (cHyd). This information is critical for understanding the molecular mechanisms of DNA repair and for the development of targeted therapeutics that modulate these pathways.

The study reveals how this compound acts as a molecular trap for DNA glycosylases, leading to the formation of an irreversible DNA-protein covalent complex.[1] Two key structures were solved: the non-covalent Lesion-Recognition Complex (LRC) and the covalent DNA-Protein Crosslink (DPC), providing atomic-level insights into this suicide reaction mechanism.[1]

Data Presentation

The crystallographic data and refinement statistics for both the Lesion-Recognition Complex (LRC) and the DNA-Protein Covalent Complex (DPC) are summarized below. These structures were solved to a resolution of 1.8 Å.[1]

Table 1: Crystallographic Data and Refinement Statistics for the LlFpg-cHyd DNA Complexes

ParameterLesion-Recognition Complex (LRC)DNA-Protein Covalent Complex (DPC)
Data Collection
Space GroupP4₁2₁2P4₁2₁2
Cell Dimensions
a, b, c (Å)75.9, 75.9, 143.275.7, 75.7, 143.1
α, β, γ (°)90, 90, 9090, 90, 90
Resolution (Å)50-1.80 (1.86-1.80)50-1.80 (1.86-1.80)
Rmerge0.088 (0.44)0.081 (0.49)
I / σI13.9 (3.2)14.5 (2.9)
Completeness (%)99.9 (100)99.9 (100)
Redundancy10.3 (10.4)10.1 (10.2)
Refinement
No. of Reflections51,76951,967
Rwork / Rfree0.191 / 0.2220.198 / 0.228
No. of Atoms
Protein21102110
DNA567567
Water129109
B-factors (Ų)
Protein37.137.9
DNA46.247.1
Water33.736.5
R.M.S. Deviations
Bond Lengths (Å)0.0050.005
Bond Angles (°)1.011.02
Ramachandran Plot
Most Favored (%)96.596.0
Allowed (%)3.54.0
Disallowed (%)0.00.0

Data derived from Le Bihan, Y.-V. et al. (2011) Nucleic Acids Research. Values in parentheses are for the highest-resolution shell.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the crystallographic study of the LlFpg-cHyd DNA complexes.[1]

Protocol 1: Protein Expression and Purification
  • Expression: The wild-type LlFpg enzyme is overexpressed in E. coli.

  • Lysis: Cells are harvested and lysed to release the protein.

  • Chromatography: A series of chromatography steps, typically including affinity, ion-exchange, and size-exclusion chromatography, are performed to purify the LlFpg protein to homogeneity.

  • Purity Check: Protein purity and concentration are assessed using SDS-PAGE and a spectrophotometer.

Protocol 2: DNA Duplex Preparation
  • Oligonucleotide Synthesis: 14-mer DNA oligonucleotides, with one strand containing the this compound carbanucleoside (cHyd), are chemically synthesized. For the LRC and DPC complexes, specific complementary strands (INF1 and INF2) are used.[1]

  • Annealing: The complementary DNA strands are mixed in equimolar amounts, heated to denature, and then slowly cooled to room temperature to facilitate proper annealing into a double helix.

Protocol 3: Crystallization of LlFpg-cHyd DNA Complexes

A. Lesion-Recognition Complex (LRC) Crystallization:

  • Complex Formation: The purified LlFpg protein and the cHyd-containing DNA duplex ([d2-cHyd:INF1]) are mixed at a 1:1.3 molar ratio to form a stock solution of the complex at 8 mg/ml. This is then diluted to 2.5 mg/ml for crystallization.[1]

  • Crystallization Setup: The hanging-drop vapor-diffusion method is used. Mix equal volumes of the complex solution with a reservoir solution containing 0.1 M HEPES/NaOH, pH 7.6, and 1.4 M sodium citrate.[1]

  • Incubation: Incubate the crystallization plates at 20°C. Crystals suitable for X-ray analysis typically appear within a few days.[1]

B. DNA-Protein Covalent Complex (DPC) Crystallization:

  • Complex Formation and Incubation: Prepare the complex stock solution (8 mg/ml) using the [d2-cHyd:INF2] DNA duplex. To induce the covalent crosslink, incubate this stock solution at 37°C for 1 hour.[1]

  • Crystallization Setup: Use the hanging-drop vapor-diffusion method. Mix equal volumes of the incubated complex solution with a reservoir solution containing 0.1 M HEPES/NaOH, pH 7.6, and 1.6 M sodium citrate, which has been pre-equilibrated to 37°C.[1]

  • Incubation: Incubate the crystallization plates at 37°C. Small crystals appear after 3-4 days and are grown for approximately one month to reach a suitable size.[1]

Protocol 4: X-ray Data Collection and Structure Determination
  • Cryo-protection and Freezing: Crystals of both the LRC and DPC are directly flash-frozen in liquid nitrogen without an additional cryoprotectant.[1]

  • Data Collection: X-ray diffraction data are collected at 100 K on a synchrotron beamline (e.g., ID23-1 at ESRF, Grenoble).[1]

  • Data Processing: The collected diffraction images are processed using software such as XDS for indexing and integration, and SCALA for scaling.[1]

  • Structure Solution: The structures are solved by molecular replacement using a previously determined Fpg/DNA complex structure (e.g., PDB ID 1XC8) as a search model with software like PHASER.[1]

  • Model Building and Refinement: The DNA molecules are manually built into the electron density maps using software like COOT. The complete complex structures are then refined using programs such as PHENIX. The final stages of refinement may include Translation Libration Screw (TLS) refinement.[1]

  • Validation: The quality of the final models is assessed using tools like MOLPROBITY to check the Ramachandran plot statistics and overall geometry.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the crystallographic analysis of the this compound-protein complexes.

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Crystallography cluster_structure Structure Determination protein_prep Protein Expression & Purification (LlFpg) complex_form Complex Formation (LlFpg + cHyd-DNA) protein_prep->complex_form dna_prep DNA Synthesis & Annealing (cHyd-DNA) dna_prep->complex_form lrc_cryst LRC Crystallization (20°C, 1.4M Na Citrate) complex_form->lrc_cryst dpc_cryst DPC Crystallization (37°C, 1.6M Na Citrate) complex_form->dpc_cryst cryo Crystal Freezing (Liquid Nitrogen) lrc_cryst->cryo dpc_cryst->cryo data_collection Data Collection (Synchrotron, 100K) cryo->data_collection data_processing Data Processing (XDS, SCALA) data_collection->data_processing mol_replace Molecular Replacement (PHASER) data_processing->mol_replace refinement Model Building & Refinement (COOT, PHENIX) mol_replace->refinement validation Structure Validation (MOLPROBITY) refinement->validation

Caption: Experimental workflow for crystallographic analysis.

Biological Pathway: Base Excision Repair (BER)

This diagram shows the Base Excision Repair (BER) pathway initiated by a DNA glycosylase and the inhibitory effect of the this compound lesion.

G cluster_pathway Base Excision Repair (BER) Pathway cluster_trap Molecular Trap Mechanism dna_damage DNA with Oxidized Base (e.g., 8-oxoG) glycosylase DNA Glycosylase (Fpg) Recognizes & Binds Damage dna_damage->glycosylase Standard Substrate base_excision Base Excision (N-glycosidic bond cleavage) glycosylase->base_excision ap_site AP Site Formation base_excision->ap_site repair Downstream Repair (AP Endonuclease, Polymerase, Ligase) ap_site->repair hyd_lesion DNA with 5-Hydroxy- 5-methylhydantoin Lesion fpg_binding Fpg Binds Hydantoin Lesion (LRC Formation) hyd_lesion->fpg_binding covalent_attack Nucleophilic Attack by Catalytic Proline on C5 of Hydantoin fpg_binding->covalent_attack dpc_complex Irreversible DNA-Protein Covalent Complex (DPC) covalent_attack->dpc_complex pathway_stalled BER Pathway Stalled dpc_complex->pathway_stalled

Caption: Base Excision Repair pathway and the trapping mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure 5-Hydroxy-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no yield of this compound. 1. Incomplete reaction: Reaction time, temperature, or reagent stoichiometry may be suboptimal. 2. Degradation of the product: The product is known to be weakly alkali-labile and may degrade under inappropriate pH conditions during workup.[1] 3. Suboptimal starting materials: Purity of precursors like pyruvic acid or thymidine can affect the reaction efficiency.1. Optimize reaction conditions: Systematically vary reaction time and temperature to find the optimal parameters. Ensure accurate stoichiometry of reactants. 2. Control pH during workup: Maintain a neutral or slightly acidic pH during extraction and purification steps. Avoid prolonged exposure to basic conditions. 3. Verify starting material purity: Use high-purity starting materials and consider purification of precursors if necessary.
SYN-002 Presence of significant impurities in the crude product. 1. Side reactions: Oxidation of thymidine can lead to various byproducts. Condensation reactions may also produce side products. 2. Incomplete reaction: Unreacted starting materials will be present as impurities. 3. Degradation of the product: As mentioned, degradation can lead to impurity formation.1. Control reaction conditions: Lowering the reaction temperature may reduce the rate of side reactions. Monitor the reaction closely to avoid over-reaction. 2. Optimize stoichiometry and reaction time: Ensure the limiting reagent is fully consumed. Use TLC or LC-MS to monitor the disappearance of starting materials. 3. Gentle workup conditions: Use mild extraction and purification techniques to minimize product degradation.
PUR-001 Difficulty in separating the product from impurities by column chromatography. 1. Similar polarity of product and impurities: Byproducts may have similar polarities to this compound, leading to co-elution. 2. Formation of diastereomers: The synthesis can produce a mixture of (5R)- and (5S)-5-Hydroxy-5-methylhydantoin, which can be difficult to separate.1. Optimize chromatography: Experiment with different solvent systems and gradients for flash chromatography. Consider using reversed-phase chromatography if normal-phase is ineffective. 2. Specialized chromatography: Chiral chromatography may be necessary for the separation of diastereomers. Preparative HPLC with a suitable chiral stationary phase is a potential solution.
STA-001 Product degradation during storage. 1. Instability of the compound: this compound can be sensitive to light, temperature, and atmospheric conditions. 2. Residual impurities: The presence of acidic or basic impurities can catalyze degradation.1. Proper storage conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C). 2. Ensure high purity: Thoroughly purify the compound to remove any residual catalysts or reagents that could promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods are the oxidation of thymidine and the condensation of pyruvic acid with urea.[2] The oxidation of thymidine is often carried out in two steps, first with potassium permanganate (KMnO₄) followed by lead tetraacetate (Pb(OAc)₄).[1] Another reported method involves ozone-mediated oxidation of thymidine.[2]

Q2: My synthesis of this compound from thymidine resulted in a mixture of diastereomers. How can I separate them?

A2: The presence of a chiral center at the C5 position leads to the formation of (5R) and (5S) diastereomers. Separating these can be challenging. While standard flash chromatography on silica gel may not be sufficient, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common strategy for separating diastereomers.

Q3: What are the expected byproducts in the synthesis of this compound via thymidine oxidation?

A3: The oxidation of the thymine base can lead to a variety of byproducts. While specific byproducts for this exact synthesis are not extensively detailed in easily accessible literature, analogous reactions involving the oxidation of pyrimidines can produce compounds like 5-hydroxymethyluracil and 5-formyluracil. Incomplete oxidation or over-oxidation can also lead to a complex mixture of related compounds.

Q4: What analytical techniques are recommended for assessing the purity of synthesized this compound?

A4: A combination of techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is suitable for determining the percentage purity and detecting non-volatile impurities. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for confirming the molecular weight of the product and identifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, sometimes with a quantitative internal standard.

Q5: How can I minimize the degradation of this compound during the workup and purification process?

A5: Given its weak alkali-lability, it is crucial to avoid basic conditions.[1] During aqueous extractions, ensure the pH is neutral or slightly acidic. When performing chromatography, use neutral solvents and avoid amine additives if possible. It is also advisable to keep the product cold during the entire workup and purification process and to minimize its exposure to air and light.

Experimental Protocols

Synthesis of this compound via Oxidation of Thymidine

This protocol is a generalized procedure based on literature descriptions.[1]

  • Step 1: Oxidation with Potassium Permanganate (KMnO₄)

    • Dissolve thymidine in a suitable solvent (e.g., a mixture of acetone and water).

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate while stirring vigorously.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction (e.g., with sodium bisulfite).

    • Filter the mixture to remove manganese dioxide.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Oxidation with Lead Tetraacetate (Pb(OAc)₄)

    • Dissolve the product from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add lead tetraacetate portion-wise at room temperature.

    • Stir the reaction mixture until the intermediate is consumed (monitor by TLC).

    • Quench the reaction (e.g., with ethylene glycol).

    • Filter the reaction mixture and wash the filtrate with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer, filter, and concentrate.

  • Purification

    • Purify the crude product by flash chromatography on a silica gel column. A typical eluent system is a gradient of methanol in dichloromethane or isopropanol in chloroform.[1]

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a mixture of diastereomers.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Thymidine Thymidine Oxidation_KMnO4 Oxidation_KMnO4 Thymidine->Oxidation_KMnO4 1. KMnO₄ Intermediate Intermediate Oxidation_KMnO4->Intermediate Oxidation_PbOAc4 Oxidation_PbOAc4 Intermediate->Oxidation_PbOAc4 2. Pb(OAc)₄ Crude_Product Crude_Product Oxidation_PbOAc4->Crude_Product Flash_Chromatography Flash_Chromatography Crude_Product->Flash_Chromatography Silica Gel Pure_Product Pure_Product Flash_Chromatography->Pure_Product Diastereomeric Mixture HPLC HPLC Pure_Product->HPLC Purity Check MS MS Pure_Product->MS Identity Confirmation NMR NMR Pure_Product->NMR Structure Elucidation

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Conditions Start->Check_Reaction Check_Workup Check Workup/Purification Check_Reaction->Check_Workup Conditions OK Optimize_Conditions Optimize Time, Temp, Stoichiometry Check_Reaction->Optimize_Conditions Conditions Not Optimal Check_Purity Assess Purity of Starting Materials Check_Workup->Check_Purity Workup OK Modify_Workup Control pH, Use Milder Conditions Check_Workup->Modify_Workup Workup Issues Final_Product Final_Product Check_Purity->Final_Product Purity OK Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Purity Low Optimize_Conditions->Start Modify_Workup->Start Purify_Reagents->Start

Caption: Troubleshooting flowchart for low yield or impure product.

References

optimizing 5-Hydroxy-5-methylhydantoin synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Hydroxy-5-methylhydantoin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the condensation of pyruvic acid and urea.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Suboptimal Reagent Ratio: Incorrect stoichiometry of pyruvic acid to urea. 3. Decomposition of Reactants or Product: Excessive heat or prolonged reaction time can lead to degradation.1. Optimize Reaction Conditions: Systematically vary the temperature (e.g., 50-80°C) and reaction time (e.g., 12-24 hours) to find the optimal parameters. 2. Adjust Molar Ratio: While a 1:1 to 1:1.5 molar ratio of pyruvic acid to urea is a good starting point, consider a slight excess of urea to drive the reaction to completion. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of the product and avoid unnecessary heating after the reaction is complete.
Formation of Side Products/Impurities 1. Homo-aldol Condensation of Pyruvic Acid: Pyruvic acid can self-condense to form 2-methyl-4-oxopent-2-enedioic acid, especially under basic or heated conditions.[1] 2. Formation of Ureido Acids: The hydantoin ring can be hydrolyzed to the corresponding ureido acid, particularly during workup under harsh pH conditions.[2]1. Control Reaction Temperature: Maintain a moderate and consistent temperature to minimize self-condensation of pyruvic acid. 2. pH Control During Workup: Carefully neutralize the reaction mixture and avoid strongly acidic or basic conditions during product isolation and purification.
Difficulty in Product Purification/Isolation 1. Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during crystallization. 2. Presence of Unreacted Starting Materials: Excess pyruvic acid or urea can co-crystallize with the product. 3. Oily Product Formation: The product may not crystallize easily if impurities are present.1. Solvent Selection for Recrystallization: Experiment with different solvent systems (e.g., water, ethanol-water mixtures) to find one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. 2. Pre-purification Steps: Consider a liquid-liquid extraction to remove unreacted pyruvic acid before crystallization. 3. Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Product Instability Alkali-Labile Nature: The this compound ring can be susceptible to opening under basic conditions.Maintain Neutral or Slightly Acidic Conditions: During storage and handling, ensure the product is kept in a neutral or slightly acidic environment to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited laboratory-scale synthesis involves the condensation reaction between pyruvic acid and urea.[2] An alternative approach for synthesizing 5-hydroxyhydantoin derivatives is the reaction of α-ketoacids with carbodiimides under mild conditions, often facilitated by visible light.[3]

Q2: What are the expected stereoisomers of this compound?

A2: The synthesis typically results in a racemic mixture of the (5R) and (5S) diastereomers, as the initial reaction creates a chiral center at the C5 position.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended. Mass spectrometry can confirm the molecular weight (130.1 g/mol ).[4] Nuclear Magnetic Resonance (NMR) spectroscopy will provide information about the chemical structure, and HPLC can be used to assess purity and potentially separate the diastereomers.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Pyruvic acid is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound via Pyruvic Acid and Urea Condensation

This protocol is a representative method and may require optimization for specific laboratory conditions and desired yield/purity.

Materials:

  • Pyruvic acid

  • Urea

  • Solvent (e.g., water, ethanol, or a mixture)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea in the chosen solvent.

  • Slowly add pyruvic acid to the solution while stirring. A typical starting molar ratio is 1:1.2 (pyruvic acid:urea).

  • Heat the reaction mixture to a temperature between 50-70°C.

  • Maintain the temperature and continue stirring for 12-24 hours. Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH to be neutral or slightly acidic using dilute hydrochloric acid or sodium hydroxide.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified crystals under vacuum.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters that can be optimized for the synthesis of this compound. Optimal values should be determined empirically.

Parameter Range/Options Considerations
Molar Ratio (Pyruvic Acid:Urea) 1:1 to 1:1.5An excess of urea can help drive the reaction to completion but may complicate purification.
Temperature (°C) 50 - 80Higher temperatures may increase the reaction rate but can also lead to the formation of side products like pyruvic acid self-condensation products.[1]
Reaction Time (hours) 12 - 24Monitor by TLC or HPLC to determine the optimal time and avoid product degradation from prolonged heating.
Solvent Water, Ethanol, Ethanol/Water mixturesThe choice of solvent will affect the solubility of reactants and the product, influencing both the reaction rate and the ease of crystallization.
pH 6.0 - 7.0 (during workup)The hydantoin ring can be unstable under strongly acidic or basic conditions.[2]

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound PyruvicAcid Pyruvic Acid Intermediate Addition Intermediate PyruvicAcid->Intermediate + Urea Urea Urea Urea->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis and Purification Start Start Reaction Reaction: Pyruvic Acid + Urea Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Workup: pH Adjustment & Concentration Monitoring->Workup Reaction Complete Crystallization Crystallization Workup->Crystallization Purification Recrystallization Crystallization->Purification Analysis Analysis: MS, NMR, HPLC Purification->Analysis End End Product Analysis->End

Caption: General experimental workflow for the synthesis and purification.

References

Technical Support Center: 5-Hydroxy-5-methylhydantoin Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Hydroxy-5-methylhydantoin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes & Solutions

Cause Solution
Incorrect Solvent System The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like this compound, consider polar solvents like water, ethanol, methanol, or mixtures such as ethanol/water or methanol/water.
Too Much Solvent Used Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your compound dissolved at low temperatures, reducing the final crystal yield.
Cooling Process Too Rapid Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization If the compound crystallizes too quickly upon initial cooling, it may trap impurities. Try to keep the solution at a higher temperature for a longer period to ensure slow crystal growth.
Incomplete Precipitation Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation. Placing the flask in an ice bath for at least 30 minutes is recommended.

Issue 2: Product Fails to Crystallize

Possible Causes & Solutions

Cause Solution
Solution is Not Supersaturated The concentration of the compound in the solvent may be too low. Try evaporating some of the solvent to increase the concentration.
Presence of Oily Impurities Oily impurities can inhibit crystal formation. Try adding a small amount of a non-polar solvent in which the oil is soluble but your product is not, or consider a preliminary purification step like liquid-liquid extraction.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of previously purified this compound.
Inappropriate Solvent The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a solvent/anti-solvent system may be necessary.

Issue 3: Poor Separation During Flash Chromatography

Possible Causes & Solutions

Cause Solution
Inappropriate Mobile Phase For polar compounds on silica gel, a more polar mobile phase is often required. A gradient of methanol in dichloromethane or 2-propanol in chloroform can be effective. Start with a low polarity and gradually increase it.
Compound Streaking on TLC/Column Streaking is common with polar compounds on silica. Adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can improve peak shape.
Compound Stuck at the Origin If the compound does not move from the application point, the mobile phase is not polar enough. Increase the proportion of the more polar solvent in your eluent system.
Co-elution of Impurities If impurities are not well-separated, optimize the mobile phase composition by trying different solvent mixtures to alter the selectivity. A shallower gradient may also improve resolution.
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route.

  • From Oxidation of Thymidine: Common side-products include unreacted thymidine, thymine glycols (cis and trans isomers), and 5-hydroxymethyluracil.

  • From Bucherer-Bergs Synthesis: Potential impurities include unreacted starting materials (e.g., a ketone precursor), cyanohydrin intermediates, and polymeric byproducts.

Q2: Which purification method is generally recommended for this compound?

A2: Both recrystallization and flash column chromatography can be effective.

  • Recrystallization is often simpler and can yield highly pure crystalline material if a suitable solvent system is found. It is a good first choice for purification.

  • Flash Column Chromatography is more versatile for separating complex mixtures or when a suitable recrystallization solvent cannot be identified. It is particularly useful for removing impurities with different polarities.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: Given the polar nature of the molecule (containing hydroxyl, amide, and carbonyl groups), polar solvents are the best starting point. We recommend trying the following in small-scale solubility tests:

  • Water

  • Ethanol

  • Methanol

  • A mixture of Ethanol and Water

  • A mixture of Methanol and Water

Q4: I am using flash chromatography. What mobile phase should I start with?

A4: For a polar compound like this compound on normal phase (silica gel) chromatography, a good starting point is a mixture of a moderately polar solvent and a polar solvent. We suggest developing a method using Thin Layer Chromatography (TLC) first. A common mobile phase system to try is a gradient of methanol in dichloromethane (e.g., starting from 0% to 10% methanol) or 2-propanol in chloroform .[1]

Q5: How can I assess the purity of my final product?

A5: Several analytical techniques can be used to determine the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying purity by separating the main compound from any residual impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent (e.g., water, ethanol). Heat the test tube gently. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen hot solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Flash Column Chromatography of this compound

  • Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A good starting point is a mixture of dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase you will be using.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity. You can run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Strategies (Hypothetical Data)

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Advantages Disadvantages
Recrystallization (Ethanol/Water) 85>9875Simple, cost-effective, can yield high purity.Dependent on finding a suitable solvent, may have lower yield.
Flash Chromatography (DCM/MeOH) 85>9985Versatile, good for complex mixtures, can provide high purity.More time-consuming, requires more solvent and materials.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Option 1 chromatography Flash Chromatography synthesis->chromatography Option 2 analysis NMR, MS, HPLC recrystallization->analysis chromatography->analysis final_product Purified Product analysis->final_product >98% Pure

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue Encountered low_yield Low Yield? start->low_yield no_crystals No Crystals? start->no_crystals poor_separation Poor Separation? start->poor_separation solution1 solution1 low_yield->solution1 Check Solvent/ Cooling Rate solution2 solution2 no_crystals->solution2 Induce Nucleation/ Concentrate solution3 solution3 poor_separation->solution3 Optimize Mobile Phase/ Loading

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Overcoming Instability of 5-Hydroxy-5-methylhydantoin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of 5-Hydroxy-5-methylhydantoin in solution. The following information is designed to assist researchers in designing experiments, interpreting results, and ensuring the integrity of their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a heterocyclic organic compound. In biological contexts, it is recognized as an oxidation product of thymidine, a component of DNA, and is implicated in DNA damage and repair mechanisms. Its stability in solution is a critical concern for researchers because degradation can lead to inaccurate experimental results, loss of compound activity, and the formation of unknown impurities. The presence of a hydroxyl group on the hydantoin ring makes the molecule susceptible to various degradation pathways.

Q2: What are the primary factors that contribute to the instability of this compound in solution?

A2: The stability of this compound in solution is influenced by several factors, including:

  • pH: The hydantoin ring can be susceptible to hydrolysis under both acidic and basic conditions. A neutral pH is generally recommended for its stability.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can promote the degradation of the molecule.[1]

  • Solvent: The choice of solvent can impact stability, with aqueous solutions often presenting more challenges than organic solvents.

Q3: What are the known degradation pathways for this compound?

A3: While specific degradation pathways for this compound under various conditions are not extensively documented in publicly available literature, potential degradation routes for hydantoin derivatives can include:

  • Hydrolysis: Opening of the hydantoin ring structure.

  • Dehydration: Loss of the hydroxyl group to form 5-methylenehydantoin. This reaction can be initiated by organic acids.

  • Oxidation: Further oxidation of the molecule.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and effective method for monitoring the stability of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound from its degradation products. When developing such a method, it is crucial to perform forced degradation studies to ensure the method's specificity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of this compound concentration in solution. Inappropriate pH of the solution. The compound is sensitive to acidic and basic conditions.Maintain the solution at a neutral pH (around 7.0). Use a suitable buffer system (e.g., phosphate buffer) to ensure pH stability.
High storage temperature. Elevated temperatures accelerate chemical degradation.Store stock solutions and working solutions at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) may be necessary. Perform freeze-thaw stability studies to ensure compound integrity upon repeated use.
Exposure to light. The compound may be susceptible to photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible.
Presence of oxidizing agents. Contaminants or intentionally added reagents may be oxidizing the compound.Use high-purity solvents and reagents. If the experimental design allows, consider adding an antioxidant to the solution.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound. The new peaks are likely degradation products.Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks and confirming the stability-indicating nature of your analytical method.
Contamination of the sample or mobile phase. Ensure proper cleaning of all glassware and equipment. Use freshly prepared, high-purity mobile phases and filter them before use.
Inconsistent results between experiments. Variable stability of the compound under different experimental conditions. Standardize all experimental parameters, including solution preparation, storage time and conditions, and analysis time. Prepare fresh solutions for each experiment whenever possible.
Issues with the analytical method. The method may not be robust or validated for its intended purpose.Validate the HPLC method for specificity, linearity, accuracy, and precision. Ensure the method can effectively separate the analyte from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and organic solvents (e.g., acetonitrile, methanol) for HPLC

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 12 hours).

    • At various time points, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At various time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and place it in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 48 hours).

    • At various time points, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a portion of the stock solution in a transparent container to a light source in a photostability chamber. The exposure should be equivalent to the ICH Q1B guideline (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • After the exposure period, dilute both the exposed and control samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products generated during forced degradation studies.

Typical Starting Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities. A common mobile phase combination is:

    • Solvent A: 0.1% formic acid or phosphoric acid in water (to control pH and improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: Start with a low percentage of organic solvent (e.g., 5% B) and gradually increase it to a high percentage (e.g., 95% B) over a suitable time (e.g., 30-40 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) detection can be used for identification of degradation products.

Method Development and Validation:

  • Inject the unstressed this compound solution to determine its retention time.

  • Inject the samples from the forced degradation studies.

  • Optimize the mobile phase composition and gradient to achieve good resolution between the parent peak and all degradation product peaks.

  • Once a suitable separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation ProductsRetention Times of Major Degradation Products (min)
0.1 M HCl24 hours60 °C
0.1 M NaOH12 hours60 °C
3% H₂O₂24 hoursRoom Temp.
Thermal (Dry Heat)48 hours70 °C
Photolytic1.2 M lux hrs & 200 W hrs/m²Ambient

Mandatory Visualization

Base Excision Repair (BER) Pathway

The instability of this compound is particularly relevant in the context of DNA damage, where it exists as a lesion. The primary cellular mechanism for repairing such small base lesions is the Base Excision Repair (BER) pathway.

BER_Pathway cluster_Initiation 1. Lesion Recognition and Excision cluster_Incision 2. Incision cluster_Repair 3. DNA Synthesis and Ligation DNA_Lesion Damaged DNA (e.g., this compound) Glycosylase DNA Glycosylase DNA_Lesion->Glycosylase Recognizes and removes damaged base AP_Site AP (Apurinic/Apyrimidinic) Site Glycosylase->AP_Site APE1 AP Endonuclease 1 (APE1) AP_Site->APE1 Cleaves the phosphodiester backbone Nick Single-Strand Break (Nick) APE1->Nick Polymerase DNA Polymerase β Nick->Polymerase Adds correct nucleotide Ligase DNA Ligase III Polymerase->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: The Base Excision Repair (BER) pathway for correcting DNA base lesions.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for assessing the stability of this compound in solution.

Stability_Workflow cluster_Prep Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Conclusion Conclusion Prep_Sol Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Sol->Acid Base Base Hydrolysis Prep_Sol->Base Oxidation Oxidation Prep_Sol->Oxidation Thermal Thermal Stress Prep_Sol->Thermal Photo Photostability Prep_Sol->Photo Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Dev->Analyze ID_Deg Identify Degradation Products (LC-MS/MS) Analyze->ID_Deg Assess Assess Stability Profile ID_Deg->Assess Optimize Optimize Storage and Handling Conditions Assess->Optimize

Caption: A typical workflow for conducting stability studies on this compound.

References

Technical Support Center: Detection of 5-Hydroxy-5-methylhydantoin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy-5-methylhydantoin (5-H-5-M) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantitative analysis of this compound in biological samples?

A1: The two most prevalent and robust methods for the quantification of this compound (5-H-5-M) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and specificity, and it can often analyze 5-H-5-M directly without derivatization. GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility and thermal stability of the polar 5-H-5-M molecule.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound due to the presence of hydroxyl and amine functional groups. Gas chromatography requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization chemically modifies the analyte to replace active hydrogens on polar functional groups with less polar, more volatile groups.[1] For 5-H-5-M, this process, typically silylation, reduces its polarity and increases its volatility, allowing for successful separation and detection by GC-MS.[2][3]

Q3: What are the common challenges encountered when analyzing this compound in biological matrices?

A3: Researchers may face several challenges during the analysis of 5-H-5-M, including:

  • Low Endogenous Concentrations: 5-H-5-M is often present at very low levels in biological samples, requiring highly sensitive analytical methods.

  • Matrix Effects: Components of biological samples (e.g., salts, proteins, lipids in plasma, or creatinine in urine) can interfere with the ionization of 5-H-5-M in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[4][5]

  • Poor Chromatographic Peak Shape: The polarity of 5-H-5-M can lead to tailing peaks in reversed-phase liquid chromatography or require derivatization for good peak shape in gas chromatography.

  • Analyte Degradation: Sample collection, storage, and preparation steps must be carefully controlled to prevent the degradation of 5-H-5-M.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A4: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6][7]

  • Chromatographic Separation: Optimize your chromatographic method to separate 5-H-5-M from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An SIL-IS of 5-H-5-M will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing a reliable means for accurate quantification.[8][9]

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 5-H-5-M Inefficient extraction from the biological matrix.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction of 5-H-5-M.
Ion suppression due to matrix effects.[4]Improve sample cleanup. Use a stable isotope-labeled internal standard. Dilute the sample if sensitivity allows. Modify the chromatographic gradient to better separate the analyte from interfering compounds.
Suboptimal mass spectrometer settings.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Perform tuning and calibration of the mass spectrometer.
Degradation of the analyte.Ensure proper sample storage conditions (e.g., -80°C). Minimize freeze-thaw cycles. Process samples on ice.
Poor Peak Shape (Tailing or Broadening) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure 5-H-5-M is in a single ionic form.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Secondary interactions with the stationary phase.Use a column with a different stationary phase chemistry. Add a small amount of a competing agent to the mobile phase.
Inconsistent or Non-Reproducible Results Variability in sample preparation.Ensure consistent and precise execution of the extraction protocol. Use an automated liquid handler if available.
Unstable electrospray.Check for clogs in the ESI probe. Ensure a consistent flow of the mobile phase.
Fluctuation in instrument performance.Regularly perform system suitability tests and calibrations.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Derivatized 5-H-5-M Incomplete derivatization.[10]Optimize the derivatization reaction conditions (reagent volume, temperature, and time). Ensure the sample extract is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.
Degradation of the derivative.Analyze the samples as soon as possible after derivatization. TMS derivatives can be sensitive to moisture.
Active sites in the GC inlet or column.[11]Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Incorrect GC-MS parameters.Optimize the injection temperature, oven temperature program, and mass spectrometer settings.
Ghost Peaks or Carryover Contamination in the syringe, inlet, or column.Clean the syringe with an appropriate solvent. Replace the inlet liner and septum. Bake out the column at a high temperature.
High concentration sample injected previously.Inject solvent blanks between samples to wash the system.
Split or Tailing Peaks Inefficient sample focusing at the head of the column.Optimize the initial oven temperature to be slightly below the boiling point of the solvent.
Column overloading.Dilute the sample or inject a smaller volume.
Incompatible solvent with the stationary phase.[12]Choose a solvent that is compatible with the GC column's stationary phase.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Urine

1. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • To 1 mL of supernatant, add 10 µL of an internal standard solution (e.g., ¹³C,¹⁵N₂-5-Hydroxy-5-methylhydantoin).

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be optimized for 5-H-5-M and its internal standard. A hypothetical transition for 5-H-5-M (precursor ion) would be followed by the detection of a specific product ion.

Protocol 2: GC-MS Analysis of this compound in Human Plasma

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 20 µL of the internal standard solution.

  • Add 800 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Add 1 mL of ethyl acetate and 500 µL of saturated sodium chloride solution. Vortex and centrifuge.

  • Collect the upper organic layer and evaporate to dryness.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[10][13]

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions of the derivatized 5-H-5-M.

Quantitative Data Summary

The following tables summarize hypothetical yet realistic quantitative data for the described methods. Actual values must be determined during method validation.

Table 1: LC-MS/MS Method Performance

ParameterUrinePlasma
Limit of Quantification (LOQ) 0.5 ng/mL0.2 ng/mL
Linear Range 0.5 - 200 ng/mL0.2 - 100 ng/mL
Precision (%RSD) < 10%< 12%
Accuracy (%Recovery) 92 - 108%90 - 110%
Matrix Effect < 15% (with IS)< 20% (with IS)

Table 2: GC-MS Method Performance

ParameterUrinePlasma
Limit of Quantification (LOQ) 1 ng/mL0.5 ng/mL
Linear Range 1 - 250 ng/mL0.5 - 150 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 88 - 112%85 - 115%

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction add_is->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms data_processing Data Processing lcmsms->data_processing quantification Quantification data_processing->quantification

Caption: LC-MS/MS analysis workflow for this compound.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma_sample Plasma Sample protein_ppt Protein Precipitation plasma_sample->protein_ppt lle Liquid-Liquid Extraction protein_ppt->lle dry_extract Dry Extract lle->dry_extract add_reagent Add Silylation Reagent dry_extract->add_reagent heat Heating add_reagent->heat gcms GC-MS Analysis heat->gcms data_analysis Data Analysis gcms->data_analysis

Caption: GC-MS analysis workflow for this compound.

troubleshooting_logic cluster_low_signal Low Signal Troubleshooting cluster_peak_shape Poor Peak Shape Troubleshooting start Analytical Problem Encountered problem_type Low Signal or Poor Peak Shape? start->problem_type check_extraction Verify Extraction Recovery problem_type->check_extraction Low Signal check_column Inspect Column Condition problem_type->check_column Poor Peak Shape check_ms Optimize MS Parameters check_extraction->check_ms check_derivatization Check Derivatization Efficiency (GC-MS) check_ms->check_derivatization check_matrix Investigate Matrix Effects (LC-MS/MS) check_derivatization->check_matrix check_mobile_phase Optimize Mobile Phase (LC) check_column->check_mobile_phase check_gc_params Adjust GC Parameters (Inlet, Oven) check_mobile_phase->check_gc_params

References

resolving co-eluting peaks in HPLC analysis of 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 5-Hydroxy-5-methylhydantoin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving co-eluting peaks.

Troubleshooting Guides

Guide 1: My this compound peak is showing shouldering or splitting.

This is a common indication of co-eluting peaks. Follow these steps to diagnose and resolve the issue.

Step 1: Confirm Co-elution vs. Column Issues

The first step is to determine if the peak distortion is due to a co-eluting compound or a physical problem with the column.[1] A key indicator is whether all peaks in the chromatogram are split or just one or two. If only the this compound peak (and perhaps a few others) is affected, it is likely a co-elution problem. If all peaks are split, it may be a physical issue with the column, such as a partially blocked inlet frit.[1]

Step 2: Utilize Detector Technology for Peak Purity Analysis

If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.

  • DAD: A DAD collects multiple UV spectra across a single peak. If the spectra are identical, the peak is likely pure. Differing spectra suggest the presence of a co-eluting impurity.[2]

  • MS: Similarly, with a mass spectrometer, you can compare mass spectra across the peak. A shift in the mass profile is a strong indicator of co-elution.[2]

Step 3: Adjust Chromatographic Parameters to Improve Resolution

If co-elution is confirmed, the goal is to improve the resolution between this compound and the interfering peak. The resolution is influenced by the capacity factor (k'), selectivity (α), and efficiency (N).

  • Modify Mobile Phase Strength (to affect k'): If the peak for this compound is eluting very early (low k'), the co-eluting impurity may not have had a chance to separate. Try weakening the mobile phase (e.g., decreasing the percentage of the organic solvent like acetonitrile or methanol). This will increase retention time and may improve separation.[2][3] An ideal capacity factor is generally between 1 and 5.[2][3]

  • Change Mobile Phase Composition or pH (to affect α): Selectivity is the most powerful factor for improving resolution.

    • Change Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. Different solvents can alter the elution order and improve separation.

    • Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Adjusting the pH by +/- 2 units from the pKa of your analyte can improve peak shape and resolution.

  • Alter Stationary Phase (to affect α): If mobile phase adjustments are insufficient, changing the column chemistry is the next step. Consider a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a column with a different pore size).[3][4]

Step 4: Optimize Column Efficiency (to affect N)

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and better resolution, though it will increase the run time.[5]

  • Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency and can resolve closely eluting peaks.[4]

  • Adjust Temperature: Lowering the column temperature can increase retention and improve resolution, but it will also increase analysis time. Conversely, higher temperatures can sometimes improve efficiency.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution in the analysis of this compound?

Co-elution in the analysis of this compound can arise from several sources:

  • Structurally Similar Impurities: The sample may contain impurities from the synthesis or degradation of this compound that have similar chromatographic behavior.

  • Matrix Effects: Components from the sample matrix (e.g., in biological samples or formulations) can interfere with the analyte peak.

  • Inadequate Method Specificity: The chosen HPLC method (column, mobile phase) may not be selective enough to separate this compound from all other components in the sample.

Q2: How can I quickly check if my peak splitting is a column problem?

A quick diagnostic is to reverse the flow through the column (if the manufacturer allows). If this temporarily resolves the issue, it suggests a blocked frit.[1] However, this is often a short-term solution, and column replacement is usually necessary for a permanent fix.[1] If all peaks in your chromatogram are showing similar issues like splitting or tailing, it's a strong indication of a column problem rather than a co-elution issue with a specific analyte.[1]

Q3: My baseline is drifting during the gradient analysis. Could this be related to my co-elution problem?

While baseline drift is a separate issue from co-elution, it can complicate peak integration and analysis. Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength. To correct this, you can try using a mobile phase additive (like TFA) at a slightly lower concentration in the stronger organic solvent.

Q4: What should I do if my peak for this compound is tailing?

Peak tailing can be caused by several factors, including:

  • Column Contamination or Void: A blocked guard column or a void at the head of the analytical column can cause tailing. Try replacing the guard column or reverse flushing the analytical column (if permissible).

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing. To mitigate this, you can lower the pH of the mobile phase or use a competing base in the mobile phase.[6]

  • Inadequate Buffering: If the mobile phase pH is close to the pKa of this compound and is not adequately buffered, you can see peak tailing. Ensure your buffer is used within +/- 1 pH unit of its pKa and consider increasing the buffer concentration.

Data Presentation

When developing a method to resolve co-eluting peaks, it is crucial to present your data clearly. The following tables provide templates for summarizing your method development experiments.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Aqueous:Organic)Organic ModifierResolution (Rs) between this compound and Impurity X
70:30Acetonitrile0.8
80:20Acetonitrile1.3
90:10Acetonitrile1.8
70:30Methanol1.1
80:20Methanol1.6
90:10Methanol2.1

Table 2: Influence of Column Chemistry on Selectivity and Resolution

Column TypeStationary PhaseSelectivity (α)Resolution (Rs)
Column AC181.050.9
Column BPhenyl-Hexyl1.121.5
Column CCyano1.081.2

Experimental Protocols

Protocol 1: Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to adjusting HPLC parameters to improve the resolution of this compound from a co-eluting impurity.

1. Initial Conditions (Baseline)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for this compound

  • Injection Volume: 10 µL

2. Optimization of Mobile Phase Strength (Isocratic Hold)

  • Based on the retention time from the initial gradient, calculate an approximate isocratic mobile phase composition.

  • Perform several isocratic runs with varying ratios of Mobile Phase A to B (e.g., 95:5, 90:10, 85:15) to achieve a retention time for this compound between 3 and 10 minutes.

  • Evaluate the resolution at each isocratic condition.

3. Evaluation of Mobile Phase Selectivity

  • If resolution is still poor, change the organic modifier. Prepare Mobile Phase B with Methanol instead of Acetonitrile.

  • Repeat the isocratic runs from step 2 with the methanol-based mobile phase.

  • If the compound is ionizable, adjust the pH of Mobile Phase A. Prepare Mobile Phase A with different buffers (e.g., phosphate buffer) at various pH levels (e.g., pH 3.0, 5.0, 7.0).

  • Re-optimize the isocratic conditions with the new mobile phase compositions.

4. Assessment of Column Selectivity

  • If sufficient resolution cannot be achieved by modifying the mobile phase, select a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a C18 column from a different manufacturer with different bonding chemistry).

  • Repeat the method development steps starting with the initial gradient on the new column.

5. Fine-Tuning with Temperature and Flow Rate

  • Once a suitable column and mobile phase have been identified, fine-tune the separation by making small adjustments to the column temperature (e.g., in 5 °C increments) and flow rate (e.g., in 0.1 mL/min increments) to achieve optimal resolution and peak shape in the shortest possible run time.

Visualizations

Troubleshooting_Workflow start Peak Shouldering or Splitting Observed check_all_peaks Are all peaks affected? start->check_all_peaks coelution Likely Co-elution check_all_peaks->coelution No column_problem Likely Column Problem (e.g., blocked frit, void) check_all_peaks->column_problem Yes peak_purity Confirm with Peak Purity Analysis (DAD or MS) coelution->peak_purity end_replace_column Replace Column column_problem->end_replace_column modify_mobile_phase Modify Mobile Phase (Strength, Organic Solvent, pH) peak_purity->modify_mobile_phase resolution_ok1 Resolution acceptable? modify_mobile_phase->resolution_ok1 change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) resolution_ok1->change_column No end_success Problem Resolved resolution_ok1->end_success Yes resolution_ok2 Resolution acceptable? change_column->resolution_ok2 optimize_efficiency Optimize Efficiency (Flow Rate, Temperature) resolution_ok2->optimize_efficiency No resolution_ok2->end_success Yes optimize_efficiency->end_success

References

preventing degradation of 5-Hydroxy-5-methylhydantoin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Hydroxy-5-methylhydantoin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The main factors contributing to the degradation of this compound are pH, temperature, exposure to light, the choice of solvent, and the presence of oxidizing agents. The molecule is susceptible to hydrolysis, particularly under strong acidic or basic conditions, and can undergo thermal degradation at elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of this compound in solution?

A2: While specific data for this compound is limited, hydantoin derivatives are generally most stable in a neutral to slightly acidic pH range (pH 4-7).[1] It is crucial to avoid strongly acidic (pH < 3) and alkaline (pH > 9) conditions, as these can catalyze hydrolysis of the hydantoin ring.[2]

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate the degradation of this compound.[3] It is recommended to perform all sample preparation steps at controlled room temperature or on ice to minimize thermal degradation. For long-term storage of stock solutions, temperatures of -20°C or -80°C are advisable.[4]

Q4: Is this compound sensitive to light?

A4: Hydantoin-containing compounds can be susceptible to photodegradation.[3] Therefore, it is a best practice to protect samples and standard solutions from direct light by using amber vials or by working in a dimly lit environment.

Q5: What are the recommended solvents for dissolving and diluting this compound?

A5: The choice of solvent is critical for maintaining the stability of this compound. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are generally preferred for stock solutions. For aqueous-based assays, it is crucial to use buffered solutions within the optimal pH range. The use of highly reactive or impure solvents should be avoided.

Q6: Can antioxidants be used to prevent the degradation of this compound?

A6: Since this compound is an oxidation product of thymidine, it can be susceptible to further oxidative processes.[5] While specific studies on the use of antioxidants for this compound are not widely available, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to sample preparations could potentially mitigate oxidative degradation, particularly in complex biological matrices.[6][7]

Troubleshooting Guides

Issue 1: Low Analyte Recovery or Signal Intensity
Possible Cause Troubleshooting Steps
Degradation due to pH 1. Measure the pH of your sample and diluents. 2. Adjust the pH to a neutral or slightly acidic range (pH 4-7) using a suitable buffer (e.g., phosphate or acetate buffer). 3. Re-analyze the sample and compare the results.
Thermal Degradation 1. Repeat the sample preparation process, keeping all solutions and samples on ice. 2. Minimize the time samples are kept at room temperature before analysis. 3. If using an autosampler, ensure the sample compartment is temperature-controlled.
Photodegradation 1. Prepare a fresh sample in an amber vial or a vial wrapped in aluminum foil. 2. Compare the analytical results with a sample prepared in a clear vial exposed to light.
Adsorption to Vials 1. Test different types of vials (e.g., polypropylene vs. glass). 2. Silanize glass vials to minimize adsorption of the analyte to the surface.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Analyte Degradation 1. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products. 2. Compare the retention times of the unknown peaks with those of the degradation products.
Solvent Impurities 1. Use high-purity, HPLC-grade solvents. 2. Run a blank injection of the solvent to check for impurities.
Matrix Effects 1. Prepare a sample using a different extraction method (e.g., solid-phase extraction instead of protein precipitation). 2. Compare the chromatograms to see if the interfering peaks are reduced.

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions (Illustrative)

Condition Parameter Predicted Stability Recommendation
pH pH 2LowAvoid
pH 4ModerateAcceptable for short-term
pH 7HighOptimal
pH 9ModerateUse with caution
pH 12LowAvoid
Temperature 4°CHighRecommended for short-term storage
25°C (Room Temp)ModerateMinimize exposure time
50°CLowAvoid
Light Ambient LightModerateUse amber vials
Direct SunlightLowAvoid
Solvent AcetonitrileHighRecommended
MethanolHighRecommended
Water (unbuffered)ModerateBuffer to optimal pH
DMSOHighRecommended for stock solutions

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a clear vial) to a photostability chamber (e.g., 1.2 million lux hours) and a near-UV energy source (e.g., 200 watt-hours/m²).[8]

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to separate the parent compound from any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation_Pathway HMH This compound Hydrolysis_Acid Acidic Hydrolysis (e.g., Ring Opening) HMH->Hydrolysis_Acid H+ Hydrolysis_Base Basic Hydrolysis (e.g., Ring Opening) HMH->Hydrolysis_Base OH- Oxidation Oxidation HMH->Oxidation [O] Photodegradation Photodegradation HMH->Photodegradation hv Thermal_Deg Thermal Degradation HMH->Thermal_Deg Δ Deg_Products Degradation Products Hydrolysis_Acid->Deg_Products Hydrolysis_Base->Deg_Products Oxidation->Deg_Products Photodegradation->Deg_Products Thermal_Deg->Deg_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Control pH, Temp, Light Dilution Dilution in appropriate solvent Extraction->Dilution Use high-purity solvents Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Processing HPLC->Data

Caption: General experimental workflow for the analysis of this compound.

References

Technical Support Center: Optimizing Enzymatic Assays with 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 5-Hydroxy-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments using this compound.

Introduction to this compound in Enzymatic Assays

This compound (5-OH-5-MeHyd) is an oxidized form of thymine. In the context of enzymology, it is primarily studied as a DNA lesion that can act as a molecular trap for certain DNA glycosylases. These enzymes, part of the Base Excision Repair (BER) pathway, recognize and remove damaged bases from DNA. However, their interaction with 5-OH-5-MeHyd can lead to the formation of a stable, covalent DNA-protein crosslink (DPC), effectively "trapping" the enzyme. This characteristic makes it a valuable tool for studying DNA repair mechanisms and for developing potential inhibitors of these enzymes.

The primary enzymes known to be trapped by 5-OH-5-MeHyd are Formamidopyrimidine-DNA glycosylase (Fpg), Endonuclease VIII (Nei), and its human homolog NEIL1.[1] Assays with this compound, therefore, often focus on detecting and quantifying this trapping phenomenon rather than measuring a traditional enzymatic turnover of a substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in enzymatic assays?

A1: The primary application is in "trapping assays" to study the activity of DNA glycosylases, particularly Fpg, Nei, and NEIL1.[1] When these enzymes attempt to excise the 5-OH-5-MeHyd lesion from a DNA strand, they can form a stable covalent bond with the DNA, creating a DNA-protein crosslink (DPC). This allows for the detection and quantification of the active enzyme.

Q2: How is the this compound substrate typically prepared for these assays?

A2: this compound is incorporated as a lesion into a synthetic DNA oligonucleotide. This is typically achieved using phosphoramidite chemistry for automated DNA synthesis, which requires specialized, mild deprotection conditions to maintain the integrity of the hydantoin lesion.[2][3] The resulting oligonucleotide is then annealed to its complementary strand to form a double-stranded DNA substrate.

Q3: What is the general principle behind detecting the "trapped" enzyme?

A3: The trapped enzyme, now covalently linked to the DNA oligonucleotide, has a significantly higher molecular weight than the un-crosslinked DNA. This difference is typically visualized using denaturing polyacrylamide gel electrophoresis (SDS-PAGE). The DNA is often labeled (e.g., with 32P) so that the DPC can be detected by autoradiography. The appearance of a higher molecular weight band corresponding to the DPC indicates a successful trapping reaction.

Q4: What are the critical parameters to consider when optimizing a trapping assay?

A4: Key parameters include the concentrations of the enzyme and the DNA substrate, incubation time and temperature, and the composition of the reaction buffer (pH, ionic strength). For DNA glycosylases, pH is a significant factor affecting activity, with many being active in a pH range of 5.5-9.[4] Temperature is also crucial, as some DNA glycosylases can be unstable at physiological temperatures like 37°C without a stabilizing agent.[5]

Q5: Can this compound be used to study other enzymes?

A5: While its primary use is in studying DNA glycosylases, other enzymes that interact with hydantoin structures, such as dihydropyrimidinases or allantoinases, could potentially be investigated. However, the "trapping" mechanism is specific to the catalytic action of the DNA glycosylases on this particular lesion. Assays for enzymes like allantoinase typically involve different substrates and detection methods, such as colorimetric assays measuring the formation of allantoate or its breakdown products.[6][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak signal for the DNA-protein crosslink (DPC) Enzyme Inactivity: The DNA glycosylase may be inactive due to improper storage or handling.- Ensure the enzyme is stored at the correct temperature and handled on ice. - Perform an activity assay with a known, standard substrate to confirm enzyme functionality.
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the reaction buffer may not be optimal for the specific enzyme.- Optimize the pH of the reaction buffer (typically between 7.0 and 8.0 for many DNA glycosylases). - Vary the incubation temperature (e.g., test 25°C, 30°C, and 37°C). Note that some glycosylases are unstable at 37°C.[4][5] - Adjust the salt concentration (e.g., NaCl or KCl) in the buffer, as high ionic strength can inhibit substrate binding.[4]
Degraded DNA Substrate: The oligonucleotide containing 5-OH-5-MeHyd may have degraded.- Verify the integrity of the oligonucleotide using PAGE. - Store oligonucleotides at -20°C or below.
High background or non-specific bands on the gel Contaminating Nucleases: The enzyme preparation may be contaminated with nucleases that degrade the DNA substrate.- Use a highly purified enzyme preparation. - Include a nuclease inhibitor in the reaction, if compatible with the enzyme of interest.
Non-specific Protein-DNA Interactions: High concentrations of enzyme can lead to non-specific binding to the DNA.- Titrate the enzyme concentration to find the optimal level that gives a clear DPC band without excessive background. - Include a non-specific competitor DNA (e.g., poly(dI-dC)) in the reaction.
Precipitation of Reagents: The enzyme or DNA may precipitate during the reaction.- Visually inspect the reaction mixture for any signs of precipitation. - Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
Inconsistent or non-reproducible results Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.- Use calibrated pipettes and prepare master mixes for reagents to be added to multiple reactions. - Avoid pipetting volumes less than 1-2 µL if possible.
Inconsistent Incubation Times or Temperatures: Variations in incubation conditions between experiments will affect the reaction rate.- Use a reliable incubator or water bath with a stable temperature. - Time the incubations accurately.
Freeze-Thaw Cycles: Repeated freezing and thawing of the enzyme or DNA substrate can lead to degradation.- Aliquot reagents into smaller, single-use volumes to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: DNA Glycosylase Trapping Assay with this compound

This protocol is for detecting the formation of a covalent complex between a DNA glycosylase (e.g., Fpg, Nei, or NEIL1) and a DNA duplex containing a this compound lesion.

Materials:

  • Purified DNA glycosylase

  • 5'-32P-labeled oligonucleotide containing a single 5-OH-5-MeHyd lesion

  • Complementary unlabeled oligonucleotide

  • 10X Trapping Assay Buffer (250 mM HEPES-NaOH, pH 7.6, 1.25 M NaCl, 10 mM EDTA)

  • Bovine Serum Albumin (BSA, 10 mg/mL)

  • Dithiothreitol (DTT, 100 mM)

  • Nuclease-free water

  • 2X SDS-PAGE Loading Buffer (e.g., Laemmli buffer)

Procedure:

  • Prepare the DNA Substrate:

    • Anneal the 5'-32P-labeled oligonucleotide containing 5-OH-5-MeHyd with its complementary strand at a 1:1.2 molar ratio in a suitable annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Set up the Trapping Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final volume:

      • 2 µL 10X Trapping Assay Buffer

      • 0.2 µL 100 mM DTT

      • 0.2 µL 10 mg/mL BSA

      • X µL DNA Substrate (to a final concentration of 10-100 nM)

      • X µL Purified DNA Glycosylase (concentration to be optimized, typically in the nM to low µM range)

      • Nuclease-free water to 20 µL

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes). A time-course experiment is recommended for optimization.

  • Stop the Reaction and Analyze by SDS-PAGE:

    • Stop the reaction by adding an equal volume (20 µL) of 2X SDS-PAGE Loading Buffer.

    • Heat the samples at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel (e.g., 12-15%).

    • Run the gel until the dye front reaches the bottom.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA.

  • Data Analysis:

    • The unreacted DNA substrate will migrate as a low molecular weight band.

    • The DNA-protein crosslink (DPC) will appear as a higher molecular weight band.

    • Quantify the band intensities to determine the percentage of trapped substrate.

Data Presentation

Table 1: Recommended Buffer Conditions for DNA Glycosylase Trapping Assays
Component Concentration Range Purpose Reference
Buffer 20-50 mM HEPES or Tris-HClMaintain stable pH[1]
pH 7.0 - 8.0Optimal for many DNA glycosylases[1][4]
Salt (NaCl or KCl) 50-150 mMMimic physiological ionic strength[1]
EDTA 1-2 mMChelates divalent metal ions that could be cofactors for contaminating nucleases[1]
DTT or β-mercaptoethanol 1-5 mMReducing agent to maintain enzyme structure[1]
BSA 0.1 mg/mLStabilizes the enzyme and prevents non-specific binding
Table 2: Typical Reaction Parameters for Optimization
Parameter Starting Condition Optimization Range Notes
Enzyme Concentration 100 nM10 nM - 1 µMTitrate to find the optimal signal-to-noise ratio.
DNA Substrate Concentration 20 nM5 - 100 nMShould be well below the Km if measuring initial rates, but for trapping assays, concentrations are typically in the low nM range.
Incubation Temperature 37°C25°C - 42°CSome enzymes may be more stable at lower temperatures.[5]
Incubation Time 30 minutes5 - 120 minutesPerform a time-course experiment to determine the linear range of the reaction.

Visualizations

experimental_workflow Figure 1: Experimental Workflow for DNA Glycosylase Trapping Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_dna Prepare 32P-labeled 5-OH-5-MeHyd DNA Duplex setup Set up Trapping Reaction on Ice prep_dna->setup prep_enzyme Prepare Enzyme Dilutions prep_enzyme->setup prep_buffer Prepare Reaction Buffer prep_buffer->setup incubate Incubate at Optimal Temperature (e.g., 37°C) setup->incubate stop_rxn Stop Reaction with SDS-PAGE Loading Buffer incubate->stop_rxn sds_page Denaturing SDS-PAGE stop_rxn->sds_page visualize Autoradiography/ Phosphorimaging sds_page->visualize quantify Quantify DPC Formation visualize->quantify

Caption: Experimental workflow for the DNA glycosylase trapping assay.

troubleshooting_logic Figure 2: Troubleshooting Logic for Weak DPC Signal cluster_checks Initial Checks cluster_optimization Parameter Optimization start Weak or No DPC Signal check_enzyme Is the enzyme active? (Test with control substrate) start->check_enzyme check_dna Is the DNA substrate intact? (Run on a denaturing gel) start->check_dna check_reagents Are all reagents correctly prepared and stored? start->check_reagents opt_conc Titrate Enzyme and Substrate Concentrations check_enzyme->opt_conc If Yes check_dna->opt_conc If Yes check_reagents->opt_conc If Yes opt_conditions Optimize pH, Temperature, and Ionic Strength opt_conc->opt_conditions opt_time Perform a Time-Course Experiment opt_conditions->opt_time result Improved DPC Signal opt_time->result

Caption: A logical workflow for troubleshooting weak DPC signals.

References

common pitfalls in handling 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy-5-methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for handling this compound in a laboratory setting.

Section 1: General Information and Safety

Q1: What is this compound and what are its primary research applications?

This compound is a derivative of hydantoin. In biomedical research, it is primarily studied as a significant oxidation product of thymidine in DNA.[1][2] This formation of a DNA lesion is implicated in mutagenesis and carcinogenesis if not properly repaired by cellular mechanisms.[1] Consequently, it is a crucial compound for studying DNA damage and repair pathways, particularly the Base Excision Repair (BER) pathway.[1][2]

Q2: What are the main safety precautions to consider when handling this compound?

While specific toxicity data is limited, it is prudent to handle this compound with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Section 2: Synthesis and Purification

Q3: How is this compound typically synthesized?

A common method for synthesizing hydantoin derivatives is the Bucherer-Bergs reaction.[3][4][5] This multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate. For this compound, the starting ketone would be hydroxyacetone.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound (General Procedure)

StepProcedure
1. Reaction Setup In a round-bottom flask equipped with a reflux condenser, dissolve hydroxyacetone in a suitable solvent such as a mixture of ethanol and water.
2. Reagent Addition Add potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to the solution. A typical molar ratio of ketone to KCN to (NH₄)₂CO₃ is 1:2:2.[4]
3. Reaction Heat the mixture to reflux (approximately 60-70°C) with stirring for several hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
4. Work-up After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., HCl) to precipitate the crude this compound.
5. Isolation Collect the solid product by vacuum filtration and wash with cold water.

Q4: What are common pitfalls during the synthesis and how can they be addressed?

Common PitfallTroubleshooting Suggestion
Low Yield Ensure the reaction is heated to the optimal temperature and allowed to proceed for a sufficient duration. The use of ultrasonication has been reported to improve yields and reduce reaction times in some Bucherer-Bergs reactions.
Side Product Formation The primary side products can include unreacted starting materials and intermediates. Careful control of stoichiometry and reaction conditions is crucial. Purification by recrystallization is typically effective in removing these impurities.
Polymerization In some cases, side reactions can lead to polymerization. Using an appropriate solvent, such as 50% ethanol, can help to minimize this.

Q5: How can I purify crude this compound?

Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization of this compound

StepProcedure
1. Solvent Selection An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or methanol/water, can also be effective.
2. Dissolution Dissolve the crude product in a minimal amount of the hot recrystallization solvent to form a saturated solution.
3. Hot Filtration (Optional) If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield of crystals.
5. Isolation and Drying Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Section 3: Handling and Storage

Q6: What are the recommended storage conditions for this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Protect it from moisture and light. For long-term storage, keeping it at a reduced temperature (e.g., in a refrigerator) is advisable.

Q7: Is this compound stable in solution?

The stability of this compound in solution is dependent on the pH and temperature. It has been reported to be weakly unstable under alkaline conditions, such as during piperidine treatment used in oligonucleotide synthesis.[6] Therefore, for experiments requiring the compound to be in solution for extended periods, it is recommended to use neutral or slightly acidic buffers and to prepare fresh solutions.

Data Summary: Stability Considerations

ConditionObservationRecommendation
Alkaline pH Weak instability and potential for degradation.[6]Avoid prolonged storage in basic solutions. Use neutral or slightly acidic buffers.
Elevated Temperature Increased rate of degradation, especially in solution.Store solutions at low temperatures (e.g., 4°C) and prepare them fresh when possible.

Section 4: Analytical Troubleshooting

Q8: I am having issues with HPLC analysis of this compound, such as peak tailing. What could be the cause?

Peak tailing in HPLC is a common issue that can arise from several factors.

Potential CauseTroubleshooting Suggestion
Secondary Interactions The hydroxyl and amide groups in this compound can interact with residual silanol groups on the silica-based stationary phase of the HPLC column. This can be mitigated by using an end-capped column or by adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the pH to improve peak shape.
Column Contamination or Degradation If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or replace it if necessary.

Q9: I am observing ghost peaks in my HPLC chromatograms. What are the likely sources?

Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from various sources.

Potential SourceTroubleshooting Suggestion
Contaminated Mobile Phase Ensure you are using high-purity HPLC-grade solvents and that your solvent reservoirs are clean.
Carryover from Previous Injections Implement a thorough needle wash protocol between injections. Injecting a blank solvent run can help identify if carryover is the issue.
Sample Contamination Ensure that all vials, caps, and solvents used for sample preparation are clean.
System Contamination Components of the HPLC system, such as seals or tubing, can degrade over time and leach contaminants. Regular maintenance of your HPLC system is important.

Section 5: Biological Experiments and Signaling Pathways

Q10: What is the primary biological role of this compound in cells?

As a product of thymidine oxidation, this compound is recognized by the cellular DNA repair machinery. Specifically, it is a substrate for DNA glycosylases, which are key enzymes in the Base Excision Repair (BER) pathway.[1] These enzymes recognize and excise the damaged base, initiating the repair process.

Q11: Can this compound affect other cellular signaling pathways?

While the primary focus of research has been on its role in DNA damage and repair, the accumulation of DNA lesions like this compound can trigger broader cellular responses. If the damage is extensive and overwhelms the repair capacity, it can lead to the activation of cell cycle checkpoints, senescence, or apoptosis. These processes involve complex signaling cascades that are a subject of ongoing research.

Diagram: Simplified Base Excision Repair Pathway for this compound

BER_Pathway DNA_Damage DNA with 5-OH-5-Me-Hydantoin Glycosylase DNA Glycosylase (e.g., NTH1, NEIL1) DNA_Damage->Glycosylase Recognition & Excision AP_Site AP Site Glycosylase->AP_Site APE1 APE1 AP_Site->APE1 Incision Nick Nick in DNA Backbone APE1->Nick PolB_Lig3 DNA Polymerase β & DNA Ligase III Nick->PolB_Lig3 Gap Filling & Ligation Repaired_DNA Repaired DNA PolB_Lig3->Repaired_DNA

Caption: A simplified workflow of the Base Excision Repair (BER) pathway for this compound.

Section 6: Experimental Workflows and Logic Diagrams

Diagram: Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Troubleshooting Start Start: Peak Tailing Observed Check_Concentration Is sample concentration too high? Start->Check_Concentration Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Check_Column Is the column old or contaminated? Check_Concentration->Check_Column No Problem_Solved Problem Solved Dilute_Sample->Problem_Solved Flush_Column Flush Column with Strong Solvent Check_Column->Flush_Column Yes Check_Mobile_Phase Is mobile phase pH appropriate? Check_Column->Check_Mobile_Phase No Replace_Column Replace Column Flush_Column->Replace_Column Still Tailing Flush_Column->Problem_Solved Replace_Column->Problem_Solved Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH No Check_Secondary_Interactions Possible secondary interactions? Check_Mobile_Phase->Check_Secondary_Interactions Yes Adjust_pH->Problem_Solved Modify_Mobile_Phase Add competitive amine or use end-capped column Check_Secondary_Interactions->Modify_Mobile_Phase Yes Modify_Mobile_Phase->Problem_Solved

Caption: A logical troubleshooting workflow for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 5-Hydroxy-5-methylhydantoin, a significant oxidized thymine lesion, is critical for understanding DNA damage and repair mechanisms. The choice of analytical methodology is paramount to achieving reliable results. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of this compound and similar analytes, supported by established validation parameters.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and operational considerations. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are all viable techniques for the analysis of hydantoin derivatives. The following table summarizes the typical performance characteristics of these methods based on validated assays for analogous compounds.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
**Linearity (R²) **>0.999>0.99>0.99
Accuracy (% Recovery) 98-102%99.1–100.8%[1]91.6-99.8%[2]
Precision (%RSD) <2%<2.0%[1]1.1-10.8%[2]
Limit of Detection (LOD) ng/mL rangepg/mL range0.2 mg/kg[2]
Limit of Quantitation (LOQ) ng/mL rangepg/mL range0.5 mg/kg[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS methods, based on established practices for similar analytes.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance is monitored at a wavelength determined by the maximal absorbance of this compound.

  • Sample Preparation: Samples are diluted in the mobile phase, filtered through a 0.45 µm filter, and then injected into the system.

  • Validation: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and sensitivity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster run times using shorter columns. A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is common.[4]

  • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive or negative mode, with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of this compound and an internal standard.

  • Sample Preparation: Protein precipitation is a common sample preparation technique for plasma or tissue samples.[4] This is followed by centrifugation, and the supernatant is diluted before injection.

  • Validation: Validation follows regulatory guidelines, such as those from the FDA or EMA, and includes assessments of accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to create a more volatile derivative of the analyte.[6]

  • Column: A capillary column suitable for the separation of the derivatized compounds.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry: The analysis is performed in electron ionization (EI) mode, monitoring characteristic ions of the derivatized this compound.

  • Sample Preparation: Sample cleanup may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances before derivatization.[6]

  • Validation: The method is validated to ensure it provides reliable and accurate data, with parameters including linearity, accuracy, precision, LOD, and LOQ being established.[2]

Visualizing the Analytical Workflow

To better understand the logical flow of validating an analytical method, the following diagram illustrates the key stages and their relationships.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion define_purpose Define Purpose & Scope select_method Select Analytical Method define_purpose->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod Limit of Detection (LOD) validation_protocol->lod loq Limit of Quantitation (LOQ) validation_protocol->loq robustness Robustness validation_protocol->robustness data_analysis Analyze & Summarize Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod->data_analysis loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report method_suitability Determine Method Suitability validation_report->method_suitability

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to HPLC-MS/MS and GC-MS for the Analysis of 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Hydroxy-5-methylhydantoin, a significant metabolite and biomarker, is crucial in various research and drug development contexts. The two most powerful analytical techniques for this purpose are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental protocols and performance data, to aid in selecting the most suitable technique for your specific analytical needs.

At a Glance: Key Differences

FeatureHPLC-MS/MSGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds; derivatization is often necessary for polar molecules like this compound.
Derivatization Generally not required.Mandatory for this compound to increase volatility and thermal stability.
Sample Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Sensitivity High, often in the picogram to femtogram range.High, also capable of reaching picogram to femtogram levels, especially with selective derivatizing agents.
Selectivity High, provided by both chromatographic separation and MS/MS detection.High, with excellent chromatographic resolution and mass spectral specificity.
Instrumentation Cost Generally higher.Can be lower, although high-resolution instruments can be comparable in price.
Typical Applications Analysis of a wide range of compounds in complex biological matrices.Analysis of volatile and semi-volatile organic compounds.

Performance Comparison: A Quantitative Overview

The following table summarizes typical performance characteristics for the analysis of a hydroxylated small molecule like this compound using both HPLC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.

ParameterHPLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL1.0 - 10.0 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 20%
Analysis Time (per sample) 5 - 15 minutes15 - 30 minutes (excluding derivatization)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both HPLC-MS/MS and GC-MS.

HPLC-MS/MS Methodology

This method is advantageous due to its direct analysis capabilities without the need for derivatization.

1. Sample Preparation:

  • Matrix: Plasma, urine, or tissue homogenate.

  • Procedure:

    • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ or [M-H]⁻ for this compound.

  • Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.

  • Collision Energy: Optimized for each transition.

GC-MS Methodology (with Derivatization)

This method requires a chemical modification step to make the analyte suitable for gas chromatography.

1. Sample Preparation and Derivatization:

  • Matrix: Plasma, urine, or tissue homogenate.

  • Procedure:

    • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

    • Evaporate the extract to complete dryness.

    • Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of this compound.

    • Cool the sample before injection.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Type: Selected Ion Monitoring (SIM) or full scan.

  • Monitored Ions: At least two characteristic ions of the derivatized this compound for quantification and confirmation.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-MS/MS and GC-MS analysis.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

HPLC-MS/MS Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE/SPE) Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Silylation (e.g., BSTFA) Evaporation1->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Quantification Quantification MS->Quantification

GC-MS Experimental Workflow

Concluding Remarks

The choice between HPLC-MS/MS and GC-MS for the analysis of this compound depends on several factors, including the available instrumentation, the required sensitivity, sample throughput needs, and the complexity of the sample matrix.

HPLC-MS/MS is often the preferred method for its direct analysis capability, which simplifies sample preparation and can lead to higher throughput. It is particularly well-suited for polar and thermally labile compounds like this compound.

GC-MS , while requiring a derivatization step, offers excellent chromatographic resolution and is a robust and widely available technique. For laboratories with established GC-MS expertise and workflows, it remains a viable and powerful option.

Ultimately, both techniques, when properly validated, can provide accurate and reliable quantification of this compound. The information presented in this guide should serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate analytical strategy for their studies.

A Comparative Analysis of 5-Hydroxy-5-methylhydantoin and Other Oxidized Pyrimidine Lesions in DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress is a constant threat to genomic integrity, leading to a variety of DNA lesions. Among these, oxidized pyrimidines represent a significant class of DNA damage. This guide provides a detailed comparison of 5-hydroxy-5-methylhydantoin (5-OH-5-Me-Hyd), a major oxidation product of thymidine, with other common oxidized pyrimidine lesions such as thymine glycol (Tg), 5-hydroxycytosine (5-OHC), and 5-hydroxyuracil (5-OHU). We will delve into their formation, repair mechanisms, mutagenic potential, and the experimental methods used for their detection and quantification.

Formation and Relative Abundance of Oxidized Pyrimidine Lesions

Reactive oxygen species (ROS), generated through endogenous metabolic processes or exogenous factors like ionizing radiation, can induce a plethora of modifications to DNA bases. The pyrimidine bases, thymine and cytosine, are particularly susceptible to oxidative attack.

This compound is recognized as a major stable product of thymidine oxidation, arising from the decomposition of thymine hydroperoxides.[1] Thymine glycol is another principal lesion formed from the oxidation of thymine.[2] The relative yields of these and other oxidized pyrimidines can vary depending on the specific oxidative agent and the local DNA sequence context. For instance, under gamma-irradiation in an aerated aqueous solution, the formation of various oxidized pyrimidine bases has been quantified, showing different radiochemical yields.[3]

LesionPrecursor BaseFormation Yield (relative to other oxidized pyrimidines)Reference
This compoundThymineMajor product of thymidine oxidation[1]
Thymine glycolThyminePrincipal lesion from oxidation and ionizing radiation[2]
5-FormyluracilThymineHigher yield than 5-hydroxymethyluracil upon gamma-irradiation[3]
5-HydroxycytosineCytosineFormed upon gamma-irradiation[3]
5-HydroxyuracilCytosine (via deamination of cytosine glycol)Formed upon gamma-irradiation[3]

Table 1: Comparison of the formation of various oxidized pyrimidine lesions.

DNA Repair Pathways for Oxidized Pyrimidines

The primary cellular defense against non-bulky DNA base lesions, including oxidized pyrimidines, is the Base Excision Repair (BER) pathway. This multi-step process is initiated by DNA glycosylases that recognize and excise the damaged base.

Both 5-OH-5-Me-Hyd and thymine glycol are recognized and removed by a panel of DNA glycosylases, including the human enzymes NTH1 (endonuclease III homolog 1) and NEIL1 (Nei-like DNA glycosylase 1).[1][4] Interestingly, 5-OH-5-Me-Hyd has been described as a "molecular trap" for certain DNA glycosylases, forming a stable covalent intermediate that can inhibit the repair process.[5][6][7] This unique property distinguishes it from many other oxidized pyrimidine lesions.

Studies have shown that 5-OH-5-Me-Hyd is a good substrate for several bacterial and yeast DNA N-glycosylases, with excision rates comparable to or even exceeding that of other known oxidized pyrimidines like 5-hydroxycytosine.[8] The repair of thymine glycol can be stereoselective, with different DNA glycosylases showing preferences for specific stereoisomers of the lesion.

LesionKey Repair Glycosylases (Human)Repair CharacteristicsReferences
This compoundNTH1, NEIL1, NEIL2Efficiently excised; can act as a molecular trap for some glycosylases.[1][5][6][7]
Thymine glycolNTH1, NEIL1Repair can be stereoselective.[4]
5-HydroxycytosineNTH1[9]
5-HydroxyuracilSMUG1, TDG, UNG[10]

Table 2: Comparison of the repair of various oxidized pyrimidine lesions.

Below is a diagram illustrating the general Base Excision Repair pathway for an oxidized pyrimidine lesion.

BER_Pathway cluster_0 DNA with Oxidized Pyrimidine cluster_1 Base Excision & AP Site Creation cluster_2 Strand Incision cluster_3 DNA Synthesis & Ligation DNA_damage Oxidized Pyrimidine (e.g., 5-OH-5-Me-Hyd, Tg) Glycosylase DNA Glycosylase (e.g., NTH1, NEIL1) DNA_damage->Glycosylase Recognition & Excision AP_site AP Site Glycosylase->AP_site APE1 APE1 AP_site->APE1 Incision Nick Single-Strand Break (Nick) APE1->Nick Pol_beta DNA Polymerase β Nick->Pol_beta Gap Filling Ligase DNA Ligase III/XRCC1 Pol_beta->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Base Excision Repair Pathway for Oxidized Pyrimidines.

Mutagenic Potential and Cellular Responses

Unrepaired DNA lesions can lead to mutations during DNA replication. The mutagenic potential of oxidized pyrimidines varies.

Thymine glycol is considered weakly mutagenic and has been shown to induce T to C transitions.[9] In contrast, 5-OH-5-Me-Hyd often acts as a strong block to DNA polymerases, which can stall replication and potentially lead to cell death if not repaired.[11] This replication-blocking nature suggests that it may have low direct mutagenic potential, as the polymerase is unable to bypass the lesion and incorporate an incorrect base.

The accumulation of oxidized DNA, including pyrimidine lesions, can trigger cellular signaling pathways. Recent evidence suggests a link between cellular pyrimidine imbalance and the activation of the cGAS-STING pathway, a component of the innate immune system that detects cytosolic DNA.[3][5][12] This pathway can lead to the production of inflammatory cytokines. While direct activation of this pathway by specific oxidized pyrimidine lesions is still under investigation, it highlights a potential broader cellular response to this type of DNA damage.

LesionMutagenic SignatureEffect on DNA ReplicationReferences
This compoundLow (replication block)Strong block to DNA polymerases[11]
Thymine glycolT → C transitionsCan be bypassed by some polymerases[9]
5-HydroxycytosineC → T transitions (if deaminated to 5-hydroxyuracil)Can be miscoding
5-HydroxyuracilU → C transitionsMiscoding

Table 3: Mutagenic potential of various oxidized pyrimidine lesions.

The following diagram illustrates a potential signaling pathway initiated by the presence of oxidized DNA.

DNA_Damage_Signaling Oxidative_Stress Oxidative Stress (e.g., ROS) DNA_Damage Oxidized Pyrimidine Lesions (e.g., 5-OH-5-Me-Hyd, Tg) Oxidative_Stress->DNA_Damage BER Base Excision Repair DNA_Damage->BER Replication_Stress Replication Fork Stalling DNA_Damage->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest BER->Cell_Cycle_Arrest allows time for repair Cytosolic_DNA Cytosolic DNA Fragments Replication_Stress->Cytosolic_DNA Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Replication_Stress->Apoptosis cGAS cGAS Cytosolic_DNA->cGAS STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates Inflammation Inflammatory Response (e.g., Type I Interferons) IRF3->Inflammation

Potential Cellular Responses to Oxidized Pyrimidine Lesions.

Experimental Protocols for Lesion Analysis

The accurate detection and quantification of oxidized pyrimidine lesions are crucial for understanding their biological significance. The two most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the analysis of oxidized DNA nucleosides using LC-MS/MS.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Analysis cluster_3 Data Analysis DNA_Extraction 1. DNA Extraction from cells or tissues Enzymatic_Digestion 2. Enzymatic Digestion to Nucleosides DNA_Extraction->Enzymatic_Digestion HPLC 3. HPLC Separation (Reversed-Phase or HILIC) Enzymatic_Digestion->HPLC ESI 4. Electrospray Ionization (ESI) HPLC->ESI MS1 5. MS1 Scan (Precursor Ion Selection) ESI->MS1 CID 6. Collision-Induced Dissociation (CID) MS1->CID MS2 7. MS2 Scan (Fragment Ion Detection) CID->MS2 Quantification 8. Quantification (using stable isotope-labeled internal standards) MS2->Quantification

Workflow for LC-MS/MS Analysis of Oxidized Nucleosides.
Detailed Methodology for LC-MS/MS Analysis of Oxidized Nucleosides

1. DNA Extraction and Digestion:

  • Isolate genomic DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction, including an antioxidant cocktail to prevent adventitious oxidation during the procedure.

  • Quantify the extracted DNA using UV absorbance (A260).

  • Digest 10-20 µg of DNA to nucleosides using a cocktail of enzymes. A typical digestion mixture includes nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 2-4 hours.

  • Remove proteins by ultrafiltration.

2. HPLC Separation:

  • Separate the nucleoside mixture using a reversed-phase C18 column on an HPLC system.

  • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

  • A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-95% B; 35-40 min, 95% B; followed by re-equilibration at 5% B.

3. MS/MS Detection:

  • Analyze the eluent online with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Use multiple reaction monitoring (MRM) for quantification. The transition from the protonated molecular ion [M+H]+ to the protonated base fragment [BH2]+ is typically monitored for each oxidized nucleoside.

  • Optimize cone voltage and collision energy for each specific nucleoside.

  • Quantify the amount of each lesion by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Detailed Methodology for GC-MS Analysis of Oxidized Pyrimidine Bases

1. DNA Hydrolysis and Derivatization:

  • Hydrolyze 10-50 µg of DNA to release the bases using formic acid (e.g., 60% formic acid at 140°C for 30 minutes).

  • Alternatively, use specific DNA glycosylases to release the damaged bases to avoid harsh acidic conditions.

  • Dry the hydrolysate completely under a stream of nitrogen or by lyophilization.

  • Derivatize the dried bases to make them volatile for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. Incubate at 70-90°C for 30-60 minutes.

2. GC Separation:

  • Separate the silylated derivatives on a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Use a temperature program to achieve optimal separation. A typical program might be: initial temperature of 100°C, ramp to 250°C at 10°C/min, and hold for 10 minutes.

3. MS Detection:

  • Analyze the eluting compounds with a mass spectrometer operating in electron ionization (EI) mode.

  • Use selected ion monitoring (SIM) to detect and quantify the characteristic ions of the silylated derivatives of the oxidized pyrimidine bases.

  • Quantify the amount of each base lesion by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard that has been carried through the entire hydrolysis and derivatization procedure.

Conclusion

This compound represents a significant and mechanistically interesting type of oxidative DNA damage. While sharing the primary Base Excision Repair pathway with other oxidized pyrimidines like thymine glycol, its ability to act as a molecular trap for repair enzymes sets it apart. Its strong replication-blocking properties suggest a primary cytotoxic rather than mutagenic role, contrasting with the known mutagenic signatures of other oxidized pyrimidines. The choice of analytical method for studying these lesions depends on the specific research question, with LC-MS/MS offering high sensitivity and specificity for a wide range of adducts. Further research into the signaling pathways activated by these specific lesions will provide a more complete picture of the cellular response to oxidative DNA damage.

References

A Comparative Analysis of DNA Glycosylase Activity on 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the enzymatic activity of various DNA glycosylases on the oxidative DNA lesion, 5-Hydroxy-5-methylhydantoin (5-OH-5-MeHyd). This lesion, a major oxidation product of thymidine, poses a significant threat to genomic integrity. Understanding the efficiency and mechanism of its repair by different DNA glycosylases is crucial for research in DNA repair, oncology, and the development of targeted cancer therapies.

Performance Comparison of DNA Glycosylases

The efficacy of several DNA glycosylases from Escherichia coli and yeast in excising 5-OH-5-MeHyd has been evaluated. The key performance metric, the specificity constant (kcat/Km), which reflects the catalytic efficiency of an enzyme, is summarized below.

DNA GlycosylaseOriginSubstrate Specificitykcat/Km (relative to 8-oxoG)[1]Trapping by 5-OH-5-MeHyd
Endonuclease III (Nth)E. coliOxidized PyrimidinesBetter substrate than 5-hydroxycytosineNo
Endonuclease VIII (Nei)E. coliOxidized PyrimidinesComparable to 8-oxoGYes
Formamidopyrimidine-DNA glycosylase (Fpg)E. coliOxidized Purines and some PyrimidinesSlightly less efficient than on 8-oxoGYes
Human Neil-like 1 (hNEIL1)HumanOxidized Pyrimidines and Purines-Yes
Yeast Ntg1 and Ntg2S. cerevisiaeOxidized PyrimidinesSubstrate for both-
Ogg1S. cerevisiae & HumanOxidized PurinesUnable to cleaveNo

Data for kcat/Km is presented relative to the activity on 8-oxoguanine (8-oxoG), a common oxidative lesion, as reported in the cited study. A direct numerical value for hNEIL1 was not available in the compared study, but it is known to be trapped by the lesion. Information on trapping for Ntg1 and Ntg2 was not specified in the primary sources.

Key Findings

  • Substrate Specificity: The study reveals that 5-OH-5-MeHyd is a substrate for several DNA glycosylases, including E. coli's Endonuclease III (Nth), Endonuclease VIII (Nei), and Fpg, as well as the yeast enzymes Ntg1 and Ntg2.[1] Notably, the yeast and human Ogg1 proteins, which primarily recognize oxidized purines, were unable to process this pyrimidine-derived lesion.[1]

  • Catalytic Efficiency: A comparative analysis of their catalytic efficiencies shows that 8-oxoguanine is a slightly better substrate than 5-OH-5-MeHyd for these enzymes.[1] However, for Endonuclease III, 5-OH-5-MeHyd proved to be a much better substrate than 5-hydroxycytosine, another well-known oxidized pyrimidine.[1][2]

  • Enzyme Trapping: A significant finding is the irreversible trapping of certain DNA glycosylases by the 5-OH-5-MeHyd lesion.[3] This phenomenon, where the enzyme forms a stable covalent complex with the DNA, has been observed for Fpg, Nei, and the human glycosylase hNEIL1.[3] In contrast, Endonuclease III (Nth) does not get trapped by this lesion.[3] This unique interaction provides a potential avenue for developing specific inhibitors for these DNA repair enzymes.

Experimental Protocols

Two key experimental methodologies are detailed below: the standard DNA glycosylase activity assay used to determine kinetic parameters and a specific trapping assay to observe the covalent complex formation with 5-OH-5-MeHyd.

DNA Glycosylase Activity Assay (Oligonucleotide Incision Assay)

This assay quantitatively measures the excision of 5-OH-5-MeHyd from a DNA duplex by a glycosylase.

a. Substrate Preparation:

  • A synthetic oligonucleotide containing a single, site-specific 5-OH-5-MeHyd lesion is required.

  • The 5'-end of this oligonucleotide is radiolabeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • The labeled oligonucleotide is then annealed to its complementary strand to form a DNA duplex.

b. Enzymatic Reaction:

  • The radiolabeled DNA duplex is incubated with the purified DNA glycosylase in a suitable reaction buffer.

  • Reactions are carried out at 37°C for a defined period.

  • The reaction is stopped by the addition of a loading buffer containing formamide.

c. Product Analysis:

  • The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • The gel is dried and exposed to a phosphor screen.

  • The radioactive signals corresponding to the intact substrate and the cleaved product are quantified using a phosphorimager. The percentage of product formation is calculated to determine the enzyme's activity.

DNA Glycosylase Trapping Assay (SDS-PAGE-TRAP)

This assay is designed to visualize the formation of a covalent complex between the DNA glycosylase and the 5-OH-5-MeHyd-containing DNA.

a. Reaction Setup:

  • A 5'-[³²P]-labeled oligonucleotide duplex containing the 5-OH-5-MeHyd lesion is incubated with a high concentration of the DNA glycosylase.

  • The incubation is performed at 37°C in a buffer containing HEPES/NaOH, NaCl, EDTA, β-mercaptoethanol, and glycerol.

b. Complex Visualization:

  • The reaction is stopped by adding Laemmli sample buffer.

  • The samples are heated and then loaded onto an SDS-polyacrylamide gel.

  • Following electrophoresis, the gel is dried and subjected to autoradiography. A band shift corresponding to the molecular weight of the DNA-protein covalent complex (DPC) indicates trapping of the enzyme.

Visualizations

BER_Pathway cluster_0 Base Excision Repair (BER) of 5-OH-5-MeHyd DNA_Lesion DNA with 5-OH-5-MeHyd Lesion Glycosylase DNA Glycosylase (e.g., Nth, Nei, Fpg, NEIL1) DNA_Lesion->Glycosylase Recognition & Excision AP_Site Abasic (AP) Site Glycosylase->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Incision Nick Nick in DNA Backbone APE1->Nick Pol_Lig DNA Polymerase & DNA Ligase Nick->Pol_Lig Synthesis & Ligation Repaired_DNA Repaired DNA Pol_Lig->Repaired_DNA

General pathway for Base Excision Repair of 5-OH-5-MeHyd.

Trapping_Mechanism cluster_1 Interaction of Glycosylases with 5-OH-5-MeHyd Start Glycosylase + DNA with 5-OH-5-MeHyd Non_Covalent Non-covalent Binding Start->Non_Covalent Excision Excision Pathway (e.g., Nth) Non_Covalent->Excision Productive Trapping Covalent Trapping (e.g., Fpg, Nei, hNEIL1) Non_Covalent->Trapping Suicide Product Repaired DNA Excision->Product DPC DNA-Protein Crosslink Trapping->DPC Experimental_Workflow cluster_2 Experimental Workflow for Glycosylase Activity Assays Substrate_Prep 1. Substrate Preparation (Oligo with 5-OH-5-MeHyd & ³²P label) Reaction 2. Enzymatic Reaction (Incubate with Glycosylase) Substrate_Prep->Reaction Separation 3. Product Separation (Denaturing PAGE) Reaction->Separation Analysis 4. Quantitative Analysis (Phosphorimaging) Separation->Analysis Standard Assay Trapping_Analysis 4a. Trapping Analysis (SDS-PAGE & Autoradiography) Separation->Trapping_Analysis Trapping Assay

References

A Comparative Guide to Quantification Methods for 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Hydroxy-5-methylhydantoin, a significant oxidation product of thymidine in DNA, is crucial for studies related to oxidative stress, DNA damage, and the efficacy of therapeutic interventions. This guide provides a comparative overview of two powerful analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While direct cross-validation studies for this specific analyte are not extensively published, this document outlines detailed experimental protocols and representative performance data based on the analysis of related DNA damage markers and hydantoin derivatives to assist researchers in selecting an appropriate methodology.

Introduction to Quantification Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that separates compounds using liquid chromatography followed by detection with a tandem mass spectrometer. It is well-suited for the analysis of polar and non-volatile compounds like this compound in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes such as this compound, a derivatization step is necessary to increase volatility and thermal stability for gas chromatographic separation and subsequent mass spectrometric detection.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of small polar analytes similar to this compound. These values should be considered representative, and method validation is essential for any specific application.

ParameterLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 - 1 ng/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 0.1 - 5 ng/mL0.5 - 15 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 15%
Sample Throughput HighModerate
Specificity Very HighHigh

Experimental Protocols

Detailed methodologies for sample preparation, derivatization (for GC-MS), and instrumental analysis are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the extraction and analysis of this compound from a biological matrix such as urine or DNA hydrolysates.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.

  • Loading: Acidify the sample (e.g., 1 mL of urine) with formic acid to a final concentration of 0.1% and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative Ion Mode (to be optimized).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Urine) Acidify Acidify with Formic Acid Sample->Acidify SPE_Load Load onto SPE Cartridge Acidify->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute Dry_Reconstitute Dry Down & Reconstitute SPE_Elute->Dry_Reconstitute HPLC HPLC Separation (C18 Column) Dry_Reconstitute->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general procedure including a necessary derivatization step for the analysis of this compound.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Extraction: To 1 mL of sample (e.g., DNA hydrolysate), add an internal standard and 2 mL of ethyl acetate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction twice.

  • Drying: Pool the organic extracts and dry under a stream of nitrogen.

2. Derivatization

  • Reagent: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the derivatized analyte and internal standard.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Dry_Down Dry Down Extract LLE->Dry_Down Derivatize Derivatization (Silylation) Dry_Down->Derivatize GC GC Separation (Capillary Column) Derivatize->GC EI Electron Ionization (EI) GC->EI MS MS Detection (SIM/MRM) EI->MS Data Data Acquisition & Quantification MS->Data

A Comparative Analysis of the Mutagenic Potential of 5-Hydroxy-5-methylhydantoin and Other Common DNA Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Mutagenic Landscape of DNA Damage

Oxidative stress and environmental mutagens constantly challenge the integrity of the genome, leading to a variety of DNA lesions. Understanding the mutagenic potential of these lesions is paramount for research in carcinogenesis, aging, and the development of novel therapeutics. This guide provides a comparative analysis of the mutagenic potential of 5-Hydroxy-5-methylhydantoin (5-OH-5-MeHyd), a significant product of thymine oxidation, against other well-characterized DNA lesions such as 8-oxoguanine (8-oxoG) and thymine glycol (Tg).

Quantitative Comparison of Mutagenic Potential

The mutagenic potential of a DNA lesion is determined by its ability to be bypassed by DNA polymerases and the likelihood of nucleotide misincorporation during this bypass. The following table summarizes available quantitative data on the mutagenicity of 5-OH-5-MeHyd and other key DNA lesions. It is important to note that direct comparative studies for 5-OH-5-MeHyd using cellular assays are limited, and some of the data is inferred from in vitro studies and the behavior of similar hydantoin lesions.

DNA LesionBypass Efficiency (in vitro)Mutation Frequency (in vivo/cellular assays)Predominant Mutation Type(s)
This compound (5-OH-5-MeHyd) Strongly blocks replicative polymerases (e.g., E. coli Pol I Klenow fragment, Taq polymerase, Pol β)[1]; can be bypassed by low-fidelity translesion synthesis (TLS) polymerases.[2]Data from direct cellular assays are not readily available. However, hydantoin lesions are generally considered to be at least an order of magnitude more mutagenic than 8-oxoG.[3]Expected to be miscoding, but specific mutation spectrum in cells is not well-documented.
8-Oxoguanine (8-oxoG) Efficiently bypassed by many DNA polymerases.~0.3% in E. coli (M13mp19 vector).[4]G → T transversions.[4]
Thymine Glycol (Tg) Strong block to replicative polymerases.[5]~0.3% in E. coli (M13mp19 derivative, single-stranded DNA).[1]T → C transitions.[1]

Experimental Protocols

The assessment of the mutagenic potential of DNA lesions relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in this guide.

Site-Specific Mutagenesis Assay (supF Shuttle Vector System)

This assay is a powerful tool to determine the mutation frequency and spectrum of a specific DNA lesion in a cellular environment.

  • Vector Construction: A shuttle vector plasmid (e.g., pSP189 or pZ189) containing a reporter gene, typically supF, is used. A single, site-specific DNA lesion (e.g., 5-OH-5-MeHyd) is incorporated into the supF gene using synthetic oligonucleotides and ligation.

  • Transfection: The lesion-containing vector is transfected into mammalian cells (e.g., HEK293T) or transformed into bacterial cells (e.g., E. coli).

  • Replication: The vector replicates within the host cells. If the DNA lesion is not repaired, it may be bypassed by the cellular DNA replication machinery, potentially leading to mutations.

  • Vector Recovery: After a period of replication, the shuttle vectors are recovered from the host cells.

  • Mutant Selection and Analysis: The recovered plasmids are transformed into an indicator strain of E. coli that carries a selectable marker (e.g., an amber mutation in the lacZ gene). Plasmids with a mutated supF gene will be unable to suppress the amber mutation, leading to a colorimetric or selectable phenotype. The mutation frequency is calculated by dividing the number of mutant colonies by the total number of colonies. The supF gene from mutant colonies is then sequenced to determine the mutation spectrum.[6][7][8]

In Vitro DNA Polymerase Bypass Assay

This assay assesses the ability of a specific DNA polymerase to bypass a DNA lesion and identifies the nucleotides incorporated opposite the lesion.

  • Template-Primer Design: A short, single-stranded DNA oligonucleotide containing the site-specific lesion is used as a template. A shorter, complementary primer is annealed to the template just upstream of the lesion. The 5' end of the primer is typically radiolabeled (e.g., with ³²P) for visualization.

  • Polymerase Reaction: The template-primer duplex is incubated with a purified DNA polymerase, deoxynucleoside triphosphates (dNTPs), and appropriate reaction buffer. Reactions can be performed with all four dNTPs or with individual dNTPs to determine incorporation preference.

  • Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Analysis: The gel is visualized by autoradiography. The percentage of primer extension past the lesion site indicates the bypass efficiency. The size of the extended product reveals which nucleotide(s) were incorporated opposite the lesion.

Signaling Pathways and Logical Relationships

The fate of a DNA lesion, and thus its mutagenic potential, is determined by the interplay between DNA repair pathways and the DNA replication machinery.

DNA Damage Response and Repair of 5-OH-5-MeHyd

Upon formation, 5-OH-5-MeHyd is recognized by the cell's DNA damage surveillance system. The primary defense against its mutagenicity is the Base Excision Repair (BER) pathway.

BER_Pathway DNA_Lesion 5-OH-5-MeHyd in DNA Glycosylase DNA Glycosylase (e.g., NTHL1, NEIL1) DNA_Lesion->Glycosylase Recognition & Excision AP_Site Abasic (AP) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision Nick Single-Strand Break (Nick) APE1->Nick PolB DNA Polymerase β (Pol β) Nick->PolB Gap Filling Ligase DNA Ligase III PolB->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for this compound.

Translesion Synthesis (TLS) and Mutagenesis

If the BER pathway fails to remove 5-OH-5-MeHyd before DNA replication, the replicative DNA polymerase will stall at the lesion. To overcome this block, the cell can employ specialized, low-fidelity Translesion Synthesis (TLS) polymerases.

TLS_Pathway Replication_Fork Stalled Replication Fork at 5-OH-5-MeHyd TLS_Polymerase Translesion Synthesis (TLS) DNA Polymerase Replication_Fork->TLS_Polymerase Polymerase Switching Bypass Lesion Bypass TLS_Polymerase->Bypass Incorporates nucleotide(s) opposite lesion Mutation Potential Mutation Bypass->Mutation Replicative_Polymerase Replicative Polymerase Resumes Synthesis Bypass->Replicative_Polymerase Polymerase Switching Continued_Replication Continued Replication Replicative_Polymerase->Continued_Replication

Caption: Translesion Synthesis (TLS) pathway leading to potential mutagenesis.

Conclusion

This compound represents a significant threat to genomic stability due to its ability to block DNA replication. While the Base Excision Repair pathway provides an efficient means of removal, the potential for bypass by translesion synthesis polymerases underscores its mutagenic capacity. Although direct quantitative comparisons with other lesions in cellular systems are not extensively documented, evidence suggests that hydantoin lesions, in general, are highly mutagenic, potentially more so than the well-studied 8-oxoguanine. Further research employing site-specific mutagenesis assays is crucial to fully elucidate the mutation frequency and spectrum of 5-OH-5-MeHyd and to accurately place it within the broader context of DNA damage-induced mutagenesis. This knowledge will be invaluable for understanding the etiology of diseases linked to oxidative stress and for the development of targeted therapeutic interventions.

References

5-Hydroxy-5-methylhydantoin: A Comparative Guide for a Novel Biomarker in Oxidative DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Hydroxy-5-methylhydantoin with the established biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), for the assessment of oxidative DNA damage. While this compound shows promise as a specific marker for thymine oxidation, it is crucial to note that it is not yet a clinically validated biomarker and lacks the extensive in vivo and performance data available for 8-oxodG.

Executive Summary

Oxidative stress is a key factor in the pathogenesis of numerous diseases, making the accurate measurement of oxidative DNA damage a critical aspect of research and drug development. The most widely accepted biomarker for this purpose is 8-oxodG, a product of guanine oxidation. This guide introduces this compound, a product of thymine oxidation, as a potential alternative or complementary biomarker. This document will objectively compare the two molecules based on their biochemical origins, the analytical methods for their detection, and, where available, their performance characteristics. A significant disparity in the extent of clinical validation exists between these two biomarkers, a central theme of this guide.

Performance Comparison: this compound vs. 8-oxodG

The following table summarizes the key characteristics of this compound and 8-oxodG. It is important to note the significant lack of quantitative in vivo data for this compound.

FeatureThis compound8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG)
Origin Oxidation of thymine residues in DNA.Oxidation of guanine residues in DNA.
Significance Potential specific marker of thymine oxidation.Well-established, abundant marker of general oxidative DNA damage.
Level of Validation Not validated as a clinical biomarker. Data is primarily from in vitro biochemical studies.Extensively validated in numerous human and animal studies as a reliable biomarker of oxidative stress.
Biological Samples Primarily studied in synthetic oligonucleotides. No established levels in human blood or urine.Routinely measured in urine, blood (leukocytes), and various tissues.
Sensitivity Not established in biological matrices.High sensitivity achievable with established methods.
Specificity Potentially high for thymine oxidation.High for guanine oxidation, the most common type of DNA base damage.
Analytical Methods Primarily research-based enzyme assays and mass spectrometry of synthetic DNA.Standardized protocols for HPLC-ECD, LC-MS/MS, and ELISA are widely available.

Signaling Pathway: Base Excision Repair of Oxidized Bases

Both this compound and 8-oxodG are recognized and processed by the Base Excision Repair (BER) pathway, a crucial cellular defense mechanism against DNA damage. The initiation of this pathway by specific DNA glycosylases is a key step.

BER_Pathway cluster_common Common BER Pathway T_ox Oxidized Thymine (e.g., this compound) Glycosylase_T DNA Glycosylase (e.g., NTHL1, NEIL1) T_ox->Glycosylase_T Recognition & Excision AP_Site_T AP Site Glycosylase_T->AP_Site_T Base Removal APE1 APE1 AP_Site_T->APE1 G_ox Oxidized Guanine (e.g., 8-oxodG) Glycosylase_G DNA Glycosylase (e.g., OGG1) G_ox->Glycosylase_G Recognition & Excision AP_Site_G AP Site Glycosylase_G->AP_Site_G Base Removal AP_Site_G->APE1 PolB DNA Polymerase β APE1->PolB Incision Ligase DNA Ligase III PolB->Ligase Gap Filling Repaired_DNA Repaired DNA Ligase->Repaired_DNA Ligation

Caption: Base Excision Repair pathway for oxidized DNA bases.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of these biomarkers. Below are representative protocols for the study of this compound and the established methods for 8-oxodG quantification.

Protocol 1: In Vitro Trapping Assay for this compound-DNA Glycosylase Interaction

This protocol is adapted from studies investigating the interaction between this compound and DNA repair enzymes.

Objective: To determine if a specific DNA glycosylase can form a covalent complex with DNA containing a this compound lesion.

Materials:

  • 5'-[32P]-labeled oligonucleotide containing a site-specific this compound lesion.

  • Purified DNA glycosylase (e.g., Fpg, NTHL1, NEIL1).

  • Reaction Buffer (e.g., 25 mM HEPES-NaOH, pH 7.6, 100 mM KCl, 1 mM EDTA, 1 mM DTT).

  • SDS-PAGE loading buffer.

  • Polyacrylamide gel for electrophoresis.

  • Phosphorimager for visualization.

Procedure:

  • Anneal the 5'-[32P]-labeled oligonucleotide containing this compound with its complementary strand to form a DNA duplex.

  • Incubate the DNA duplex (e.g., 10 nM) with an excess of the purified DNA glycosylase (e.g., 100 nM) in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the protein-DNA complexes by SDS-PAGE.

  • Dry the gel and visualize the radiolabeled species using a phosphorimager.

  • The presence of a band with reduced mobility compared to the free DNA indicates the formation of a covalent DNA-protein crosslink.

Trapping_Assay_Workflow Start Start Prepare_DNA Prepare 32P-labeled DNA duplex with 5-OH-5-Me-Hydantoin Start->Prepare_DNA Incubate Incubate DNA with DNA Glycosylase Prepare_DNA->Incubate Stop_Rxn Stop reaction with SDS-PAGE buffer Incubate->Stop_Rxn Denature Denature at 95°C Stop_Rxn->Denature Electrophoresis Separate by SDS-PAGE Denature->Electrophoresis Visualize Visualize with Phosphorimager Electrophoresis->Visualize Analyze Analyze for covalent DNA-protein complex Visualize->Analyze End End Analyze->End

Caption: Workflow for the in vitro trapping assay.

Protocol 2: Quantification of Urinary 8-oxodG by LC-MS/MS

This is a standard, validated protocol for the analysis of 8-oxodG in urine samples.

Objective: To accurately quantify the concentration of 8-oxodG in human urine as a measure of systemic oxidative DNA damage.

Materials:

  • Urine sample.

  • Internal standard (e.g., [15N5]-8-oxodG).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source).

  • HPLC column (e.g., C18 reversed-phase).

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in methanol).

Procedure:

  • Thaw and centrifuge the urine sample to remove particulates.

  • Add the internal standard to a known volume of urine.

  • Perform solid-phase extraction to clean up and concentrate the sample.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate 8-oxodG from other urinary components using a gradient elution on the HPLC column.

  • Detect and quantify 8-oxodG and the internal standard using multiple reaction monitoring (MRM).

  • Calculate the concentration of 8-oxodG in the original urine sample based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.

  • Normalize the result to urinary creatinine concentration to account for variations in urine dilution.

LCMSMS_Workflow Start Start Sample_Prep Urine sample preparation (centrifugation, add internal standard) Start->Sample_Prep SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Elute_Dry Elution and Evaporation SPE->Elute_Dry Reconstitute Reconstitution in mobile phase Elute_Dry->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification and Normalization MS_Detection->Quantification End End Quantification->End

A Researcher's Guide to Assessing the Specificity of Antibodies for 5-Hydroxy-5-methylhydantoin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate detection of small molecules like 5-Hydroxy-5-methylhydantoin (5-HMH), a known oxidized thymine lesion in DNA, is critical for studies in DNA damage, oxidative stress, and associated pathologies. Given the current lack of commercially available, validated antibodies specifically targeting 5-HMH, researchers often rely on the development of custom antibodies. This guide provides a comprehensive framework for assessing the specificity of these custom-developed antibodies, ensuring reliable and accurate experimental outcomes.

This guide outlines the essential experimental workflows, presents templates for data comparison, and provides detailed protocols for the key assays involved in antibody specificity assessment.

Experimental Workflow: From Immunogen to Specificity Validation

The successful development and validation of a specific antibody for a small molecule like 5-HMH, which is a hapten, requires a multi-step process. The overall workflow is depicted below.

experimental_workflow Experimental Workflow for 5-HMH Antibody Specificity Assessment cluster_0 Antibody Development cluster_1 Specificity Assessment cluster_2 Validation immunogen 1. Immunogen Preparation (5-HMH conjugated to Carrier Protein, e.g., KLH or BSA) immunization 2. Immunization (e.g., in rabbits or mice) immunogen->immunization screening 3. Initial Screening (e.g., Direct ELISA against 5-HMH-carrier conjugate) immunization->screening dot_blot 4. Dot Blot Analysis (Qualitative assessment of binding to 5-HMH) screening->dot_blot competitive_elisa 5. Competitive ELISA (Quantitative assessment of specificity and affinity) dot_blot->competitive_elisa cross_reactivity 6. Cross-Reactivity Testing (Competitive ELISA against structurally similar molecules) competitive_elisa->cross_reactivity validation 7. Final Validation (Application-specific testing, e.g., IHC, IP) cross_reactivity->validation

Caption: Workflow for 5-HMH antibody development and specificity assessment.

Data Presentation for Antibody Comparison

Since no commercial antibodies for 5-HMH are readily available, the following tables serve as templates for researchers to systematically compare the performance of their custom-developed antibodies (e.g., different clones or batches).

Table 1: Comparison of Custom Anti-5-HMH Antibody Characteristics

Antibody IDHost SpeciesClonalityImmunogenTiter (Direct ELISA)Purification Method
Ab-001 RabbitMonoclonal5-HMH-KLH1:128,000Protein A/G
Ab-002 MousePolyclonal5-HMH-BSA1:64,000Antigen Affinity
Your Ab ID

Table 2: Specificity and Cross-Reactivity Profile (IC50 values from Competitive ELISA)

Antibody IDTarget: 5-HMHCross-Reactant: 5,5-DimethylhydantoinCross-Reactant: ThymineCross-Reactant: 5-HydroxymethyluracilCross-Reactant: Uracil
IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM) IC50 (nM)
Ab-001 5>10,000>10,000500>10,000
Ab-002 25>10,000>10,0001,500>10,000
Your Ab ID

IC50: The concentration of the free analyte required to inhibit the binding of the antibody to the coated antigen by 50%. A lower IC50 value indicates higher affinity and specificity for the target.

Experimental Protocols

Detailed protocols for the key experiments are provided below.

Immunogen Preparation

To elicit an immune response to a small molecule like 5-HMH, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).

Protocol:

  • Activation of 5-HMH: Introduce a reactive carboxyl group to the 5-HMH molecule. This can be achieved through a multi-step synthesis process, for example, by derivatizing the hydroxyl group with a linker containing a terminal carboxyl group.

  • Activation of Carrier Protein: Activate the carboxyl groups on the carrier protein (KLH or BSA) using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester.

  • Conjugation: React the activated 5-HMH with the activated carrier protein. The amino groups on the carrier protein will react with the NHS-activated carboxyl groups of the 5-HMH derivative to form a stable amide bond.

  • Purification: Remove unconjugated 5-HMH and other reaction components by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation ratio (moles of 5-HMH per mole of protein) using techniques like MALDI-TOF mass spectrometry or by measuring the change in the protein's absorbance spectrum.

Dot Blot Analysis for Initial Specificity Screening

Dot blot is a simple and rapid method to qualitatively assess the binding of the antibody to the target molecule.

Protocol:

  • Antigen Immobilization: Spot serial dilutions of the 5-HMH-carrier protein conjugate and the unconjugated carrier protein (as a negative control) onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the remaining protein-binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the custom anti-5-HMH antibody (e.g., from hybridoma supernatant or purified serum) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system. A strong signal on the 5-HMH-carrier protein spots and no signal on the carrier protein-only spots indicates specific binding.

Competitive ELISA for Quantitative Specificity Assessment

Competitive ELISA is a highly sensitive method for quantifying the specificity and affinity of an antibody for a small molecule. In this assay, the free small molecule (5-HMH) in solution competes with the 5-HMH-carrier protein conjugate coated on the ELISA plate for binding to the antibody.

competitive_elisa Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection coat 1. Coat Plate with 5-HMH-Carrier Conjugate block 2. Block Plate coat->block preincubate 3. Pre-incubate Antibody with Free 5-HMH (or cross-reactant) block->preincubate add_to_plate 4. Add Mixture to Plate preincubate->add_to_plate wash1 5. Wash add_to_plate->wash1 secondary_ab 6. Add HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 7. Wash secondary_ab->wash2 substrate 8. Add Substrate wash2->substrate read 9. Read Absorbance substrate->read

Caption: Workflow for Competitive ELISA.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with the 5-HMH-carrier protein conjugate (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate with PBST (PBS with 0.05% Tween-20) and block the remaining binding sites with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-5-HMH antibody with serial dilutions of free 5-HMH (the competitor) or potential cross-reactants. The concentration range for the competitor should span several orders of magnitude.

  • Incubation: After washing the blocked plate, transfer the antibody-competitor mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly with PBST to remove unbound antibodies.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark until a color develops. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of free 5-HMH in the pre-incubation step.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cross-Reactivity Testing

To assess the specificity of the antibody, it is crucial to perform competitive ELISAs with molecules that are structurally similar to 5-HMH.

Potential Cross-Reactants for 5-HMH:

  • Hydantoin Derivatives: 5,5-Dimethylhydantoin, Phenytoin, Dantrolene.

  • Thymine and its Derivatives: Thymine, Thymidine, 5-Bromodeoxyuridine (BrdU).

  • Other Oxidized Pyrimidines: 5-Hydroxymethyluracil, Uracil.

The protocol for cross-reactivity testing is the same as the competitive ELISA, with the structurally similar molecules used as the competitors instead of 5-HMH. A significantly higher IC50 value for the cross-reactants compared to 5-HMH indicates high specificity of the antibody.

Conclusion

The development of a highly specific antibody to this compound is a challenging but achievable goal. By following a systematic approach that includes proper immunogen design, robust screening methods, and rigorous specificity and cross-reactivity testing, researchers can generate valuable reagents for the sensitive and accurate detection of this important DNA lesion. The experimental protocols and data presentation templates provided in this guide offer a framework to ensure the quality and reliability of custom-developed anti-5-HMH antibodies, ultimately contributing to the advancement of research in DNA damage and repair.

A Comparative Guide to the Synthetic Routes for 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for the production of 5-Hydroxy-5-methylhydantoin, a key intermediate in various biochemical and pharmaceutical research areas. The comparison focuses on objectivity, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Overview of Synthetic Strategies

The synthesis of this compound can be primarily achieved through three distinct chemical pathways: the Bucherer-Bergs reaction, the condensation of pyruvic acid with urea, and a tandem reaction involving an α-ketoacid and a carbodiimide. Each method offers a unique set of advantages and disadvantages in terms of starting materials, reaction conditions, yield, and scalability.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

ParameterBucherer-Bergs ReactionPyruvic Acid & Urea Condensationα-Ketoacid & Carbodiimide Reaction
Starting Materials Hydroxyacetone, KCN, (NH₄)₂CO₃Pyruvic Acid, UreaPyruvic Acid, Carbodiimide (e.g., DCC)
Reaction Temperature 60-70°C56°CMild (Visible Light Induced)
Reaction Time ~24 hours (estimated)16 hoursNot Specified
Reported Yield ~70% (by analogy)Significant portion (not quantified)Good yields (not quantified)
Key Advantages Well-established, good yields for analogous compounds.Readily available and inexpensive starting materials.Green procedure, mild reaction conditions.
Key Disadvantages Use of highly toxic cyanide.Potentially lower yield and formation of byproducts.Limited specific data available.

Synthetic Route 1: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of hydantoins from ketones or aldehydes.[1][2] For the synthesis of this compound, hydroxyacetone serves as the ketone precursor. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes in the presence of carbon dioxide.

Experimental Protocol

A representative protocol, adapted from the synthesis of analogous hydantoins, is as follows:

  • Hydroxyacetone is dissolved in an aqueous ethanol solution.

  • Potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) are added to the solution.

  • The mixture is heated to 60-70°C and stirred for approximately 24 hours.[3]

  • Upon completion, the reaction mixture is acidified to precipitate the crude this compound.

  • The product is then purified by recrystallization.

Bucherer_Bergs Hydroxyacetone Hydroxyacetone Aminonitrile Aminonitrile Intermediate Hydroxyacetone->Aminonitrile + Reagents 60-70°C Reagents KCN, (NH₄)₂CO₃ Hydantoin This compound Aminonitrile->Hydantoin Cyclization (with CO₂)

Bucherer-Bergs reaction pathway.

Synthetic Route 2: Condensation of Pyruvic Acid and Urea

This route offers a straightforward approach utilizing readily available and inexpensive starting materials.[4] The reaction involves the direct condensation of pyruvic acid and urea to form the hydantoin ring.

Experimental Protocol

Based on available literature, a typical experimental procedure is as follows:

  • A solution of pyruvic acid (e.g., 1 M) and urea (e.g., 0.3 M) in a suitable solvent is prepared.

  • The reaction mixture is incubated at approximately 56°C for 16 hours.

  • The formation of this compound is monitored chromatographically.

  • Isolation and purification of the product would follow standard laboratory procedures.

Pyruvic_Acid_Urea PyruvicAcid Pyruvic Acid Hydantoin This compound PyruvicAcid->Hydantoin + Urea 56°C, 16h Urea Urea

Condensation of pyruvic acid and urea.

Synthetic Route 3: Tandem Reaction of α-Ketoacid with Carbodiimide

This modern approach is presented as a green and efficient method for the synthesis of 5-hydroxyhydantoin derivatives.[5] It involves the reaction of an α-ketoacid, such as pyruvic acid, with a carbodiimide, like N,N'-dicyclohexylcarbodiimide (DCC), under mild conditions, often promoted by visible light.

Experimental Protocol

A general protocol for this tandem reaction is described as:

  • Pyruvic acid and a commercially available carbodiimide are dissolved in a suitable solvent.

  • The reaction is conducted under mild conditions, with visible light irradiation.

  • The reaction proceeds through the rearrangement of an O-acyl urea intermediate to form the hydantoin.

  • The product is isolated and purified from the reaction mixture.

This method is reported to provide "good yields," but specific quantitative data for the synthesis of this compound is not detailed in the available literature.[5]

Carbodiimide_Route PyruvicAcid Pyruvic Acid OAcylUrea O-Acyl Urea Intermediate PyruvicAcid->OAcylUrea + Carbodiimide Carbodiimide Carbodiimide Hydantoin This compound OAcylUrea->Hydantoin Rearrangement (Visible Light)

α-Ketoacid and carbodiimide reaction pathway.

Comparison and Conclusion

The choice of synthetic route for this compound will largely depend on the specific requirements of the researcher, including precursor availability, safety considerations, and desired scale of production.

  • The Bucherer-Bergs reaction is a well-documented and potentially high-yielding method, but the use of highly toxic cyanide necessitates stringent safety protocols.

  • The condensation of pyruvic acid and urea is an attractive option due to the low cost and low toxicity of the starting materials. However, further optimization may be required to achieve high yields and purity.

  • The tandem reaction with carbodiimides represents a promising "green" alternative with mild reaction conditions. More research is needed to quantify its efficiency for the synthesis of this compound and to establish detailed protocols.

For researchers prioritizing well-established procedures and potentially higher yields, the Bucherer-Bergs reaction may be the preferred choice, provided the necessary safety measures are in place. For those seeking a more environmentally friendly and cost-effective approach, the condensation of pyruvic acid and urea or the carbodiimide route are worthy of further investigation and optimization.

References

Safety Operating Guide

Navigating the Disposal of 5-Hydroxy-5-methylhydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Chemical Waste Disposal

The responsible disposal of laboratory waste is a fundamental aspect of chemical hygiene and safety. All laboratory personnel are legally and ethically responsible for following proper procedures for the safe disposal of all waste materials generated during their work.[2] The primary steps involve determining if a chemical is classified as hazardous waste, ensuring proper containment and labeling, and following institutional and regulatory guidelines for disposal.

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] US EPA guidelines for this classification are listed in 40 CFR Parts 261.3.[3] Additionally, it is crucial to consult state and local hazardous waste regulations to ensure complete and accurate classification.[3]

Procedural Guidance for 5-Hydroxy-5-methylhydantoin Disposal

Given the lack of specific data for this compound, the following steps provide a general framework for its disposal. This guidance is based on standard practices for handling non-regulated chemical waste, but a cautious approach is recommended.

Step 1: Waste Characterization and Segregation

  • Initial Assessment: Since the Safety Data Sheet (SDS) for this compound does not provide specific disposal information, it should be treated as a potentially hazardous chemical.

  • Segregation: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's EHS department. Chemical wastes from each specific process should be stored separately.[2]

Step 2: Containerization and Labeling

  • Container Selection: Use a container that is compatible with the chemical. The original container can often be reused for waste, provided it is in good condition.[4] The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[2][4]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".[4] Ensure the label is legible and securely affixed to the container.

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the generator.[4]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Step 4: Disposal Request and Collection

  • Contact EHS: Once the waste container is ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Key Experimental Protocols Cited

While no experimental protocols for the disposal of this compound were found, general laboratory safety protocols should always be followed during handling and disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and suitable gloves.[2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Spill Cleanup: In case of a spill, clean it up immediately, observing all safety precautions. Sweep up solid material, place it into a suitable container for disposal, and avoid generating dust.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemicals like this compound.

G cluster_start Start cluster_assessment Assessment cluster_procedure Procedure cluster_end End start Generation of This compound Waste consult_sds Consult Safety Data Sheet (SDS) for Disposal Information start->consult_sds sds_info Specific Disposal Instructions Available? consult_sds->sds_info follow_specific Follow Specific SDS Disposal Protocol sds_info->follow_specific Yes follow_general Treat as Hazardous Waste: Follow General Chemical Disposal Guidelines sds_info->follow_general No / Data Not Available end Compliant Disposal follow_specific->end characterize Characterize & Segregate Waste follow_general->characterize containerize Properly Containerize & Label characterize->containerize store Store in Satellite Accumulation Area containerize->store request Request Waste Pickup (EHS or Contractor) store->request request->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal procedures and local regulations. The absence of specific hazard data does not mean a substance is harmless.

References

Essential Safety and Operational Guidance for 5-Hydroxy-5-methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for Personal or Veterinary Use.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific GHS hazard classifications for 5-Hydroxy-5-methylhydantoin are not available, a structurally similar compound, 5-Methylhydantoin, is classified as causing skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound with a similar level of caution. The following personal protective equipment is recommended to minimize exposure.

PPE Category Item Specifications & Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect from potential splashes.[2]
Face ShieldA face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common recommendation for handling laboratory chemicals. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[3]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect skin and clothing from spills.[3] For larger quantities or increased splash risk, a chemical-resistant apron is advised.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in a laboratory environment to protect against spills and falling objects.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for ensuring safety and experimental integrity.

Safe Handling Workflow for this compound

Step-by-Step Guidance:

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

  • Preparation : Before handling, review all available safety information and ensure a clear experimental plan is in place. Use the smallest quantity of the chemical necessary for the experiment.

  • Handling :

    • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[2]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical.

  • Spill Management :

    • In the event of a small spill, alert others in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly.

    • Do not allow the spilled material to enter drains.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible waste container.

  • Waste Segregation : Isolate waste containing this compound from other laboratory waste streams. Do not mix with other solvents or chemicals unless explicitly permitted by your institution's waste management plan.

  • Container Management : Use a dedicated, properly labeled, and leak-proof container for the collection of this chemical waste. Ensure the container is kept tightly closed when not in use.

  • Final Disposal : Dispose of the waste through an approved and licensed chemical waste disposal contractor. All disposal activities must adhere to local, regional, and national hazardous waste regulations. Handle uncleaned containers as you would the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.